molecular formula C7H17Br3N2 B1524708 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide CAS No. 5845-28-3

1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide

Cat. No.: B1524708
CAS No.: 5845-28-3
M. Wt: 368.94 g/mol
InChI Key: XIFKYGQDQHQYND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide is a useful research compound. Its molecular formula is C7H17Br3N2 and its molecular weight is 368.94 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-bromoethyl)-4-methylpiperazine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BrN2.2BrH/c1-9-4-6-10(3-2-8)7-5-9;;/h2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFKYGQDQHQYND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCBr.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Br3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5845-28-3
Record name 1-(2-bromoethyl)-4-methylpiperazine dihydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, provides a detailed synthesis protocol, explores its reactivity, and discusses its applications in the synthesis of pharmacologically active agents.

Introduction: The Strategic Importance of the Piperazine Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including antihistaminic, antipsychotic, and antianginal agents.[1] Its disubstituted nature allows for the precise spatial orientation of pharmacophoric groups, enabling fine-tuning of a molecule's interaction with biological targets. This compound serves as a versatile synthon, providing a reactive "handle" for the introduction of the N-methylpiperazine ethyl moiety into a target molecule. This guide will elucidate the chemical characteristics and practical utility of this important reagent.

Physicochemical and Spectroscopic Properties

This compound is typically a white to off-white solid.[2] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₇H₁₇Br₃N₂[3]
Molecular Weight 368.94 g/mol [3]
CAS Number 5845-28-3[3]
Appearance White solid[2]
IUPAC Name 1-(2-bromoethyl)-4-methylpiperazine;dihydrobromide[2]
SMILES CN1CCN(CCBr)CC1.Br.Br[3]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process, starting from readily available 1-methylpiperazine. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 1-(2-Hydroxyethyl)-4-methylpiperazine cluster_1 Step 2: Bromination to yield the final product A 1-Methylpiperazine E 1-(2-Hydroxyethyl)-4-methylpiperazine A->E B 2-Bromoethanol B->E C Potassium Carbonate C->E Base D Ethanol (solvent) D->E Reflux F 1-(2-Hydroxyethyl)-4-methylpiperazine H This compound F->H G Hydrobromic Acid (48%) G->H Reflux

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Hydroxyethyl)-4-methylpiperazine

This procedure is adapted from a known method for the synthesis of similar N-hydroxyethylpiperazine derivatives.[4]

  • Materials:

    • 1-Methylpiperazine (1.0 eq)

    • 2-Bromoethanol (1.2 eq)

    • Anhydrous Potassium Carbonate (2.8 eq)

    • Anhydrous Ethanol

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-methylpiperazine, anhydrous potassium carbonate, and anhydrous ethanol.

    • Slowly add 2-bromoethanol to the stirring mixture.

    • Heat the reaction mixture to reflux and maintain for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove the insoluble potassium salts.

    • Remove the ethanol from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude product, 1-(2-hydroxyethyl)-4-methylpiperazine, can be purified by vacuum distillation or used directly in the next step after thorough drying.[4]

Step 2: Synthesis of this compound

This step involves the bromination of the hydroxyl group of the intermediate.

  • Materials:

    • 1-(2-Hydroxyethyl)-4-methylpiperazine (1.0 eq)

    • 48% Hydrobromic Acid (excess)

  • Procedure:

    • In a round-bottom flask, combine 1-(2-hydroxyethyl)-4-methylpiperazine with an excess of 48% hydrobromic acid.

    • Heat the mixture to reflux for 20 hours.

    • After reflux, concentrate the reaction mixture as much as possible using a rotary evaporator.

    • The crude product will precipitate out. Filter the solid and wash with cold acetone.

    • Recrystallize the solid from ethanol to yield pure this compound.

Chemical Reactivity: A Versatile Electrophile

The key to the synthetic utility of this compound lies in the reactivity of the bromoethyl group. The bromine atom, being a good leaving group, makes the adjacent carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the facile formation of new carbon-heteroatom and carbon-carbon bonds.

Reactivity_Diagram cluster_nucleophiles Nucleophiles cluster_products Products A 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide E N-Aryl-N'-(2-(4-methylpiperazin-1-yl)ethyl)anilines A->E F 1-(2-Aryloxyethyl)-4-methylpiperazines A->F G 1-(2-(Alkylthio)ethyl)-4-methylpiperazines A->G B Anilines (Ar-NH₂) B->E Nucleophilic Substitution C Phenols (Ar-OH) C->F Nucleophilic Substitution D Thiols (R-SH) D->G Nucleophilic Substitution

Caption: Nucleophilic substitution reactions of this compound.

Reactions with Nitrogen Nucleophiles

Anilines and other amine-containing heterocycles can readily displace the bromide to form the corresponding N-alkylated products.[5][6] This reaction is fundamental in the synthesis of many antihistamines and other pharmacologically active molecules.

Reactions with Oxygen Nucleophiles

Phenols are excellent nucleophiles for this reaction, leading to the formation of aryl ethers.[7] This strategy is employed in the synthesis of compounds where a flexible ether linkage is desired to connect the piperazine moiety to an aromatic ring system.

Reactions with Sulfur Nucleophiles

Thiols react with this compound to form thioethers.[8][9] This reaction is useful for introducing the piperazine scaffold into molecules containing sulfur, which is a common element in various drug classes.

Applications in Drug Development

This compound is a valuable building block for the synthesis of a variety of drug candidates and approved medicines. Its utility is particularly evident in the synthesis of antihistamines. While specific synthesis routes for all drugs are proprietary, the following examples illustrate how this or structurally similar reagents are used to construct the core of well-known medications.

  • Analogs of Cyclizine and Meclizine: Cyclizine and meclizine are piperazine-based antihistamines used to treat nausea, vomiting, and dizziness.[10][11] Their synthesis involves the N-alkylation of a piperazine derivative. This compound can be used to synthesize analogs of these drugs, where the N-methyl group is replaced by another substituent, or the benzhydryl group is modified. The fundamental reaction involves the nucleophilic attack of the piperazine nitrogen on an electrophilic carbon.[10][11]

  • Cloperastine Analogs: Cloperastine is an antitussive drug with a piperidine moiety.[12] However, the synthetic strategies used to create it, involving the etherification of a benzhydryl group with an amino-alcohol, can be adapted to use 1-(2-hydroxyethyl)-4-methylpiperazine as a precursor to introduce a piperazine ring instead.[13] This highlights the interchangeability of piperidine and piperazine scaffolds in drug design, with this compound being a key reagent for the latter.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed and causes skin and eye irritation.[2] It is recommended to handle this compound in a well-ventilated fume hood, wearing personal protective equipment including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a highly versatile and valuable reagent in the field of medicinal chemistry. Its well-defined chemical properties, straightforward synthesis, and predictable reactivity make it an essential tool for the construction of complex molecules, particularly those containing the pharmacologically significant N-methylpiperazine moiety. The ability to readily undergo nucleophilic substitution with a wide range of nucleophiles allows for the efficient generation of diverse chemical libraries for drug discovery and the synthesis of targeted drug candidates. A thorough understanding of its chemistry, as outlined in this guide, is crucial for any scientist working on the development of novel therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Bromoethyl)-4-methylpiperazine Dihydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's structural characteristics, and the established methodologies for their determination. By synthesizing theoretical knowledge with practical, field-proven experimental protocols, this guide aims to serve as an essential resource for the effective handling, characterization, and application of this compound in a research and development setting.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its bifunctional nature, incorporating a reactive bromoethyl group and a piperazine moiety, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. The piperazine ring is a common scaffold in many approved drugs, valued for its ability to improve solubility and oral bioavailability. The dihydrobromide salt form is often utilized to enhance stability and ease of handling of the parent amine.

A thorough understanding of the physicochemical properties of this intermediate is paramount for its effective use. These properties dictate its behavior in chemical reactions, its formulation characteristics, and its ultimate suitability for incorporation into active pharmaceutical ingredients (APIs). This guide provides a detailed examination of these properties and the analytical techniques employed for their characterization.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity and structure unequivocally.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 5845-28-3[1]
Molecular Formula C₇H₁₇Br₃N₂[1]
Molecular Weight 368.94 g/mol [2]
Chemical Structure Chemical Structure of this compound
SMILES Br.Br.CN1CCN(CCBr)CC1[3]
InChI 1S/C7H15BrN2.2BrH/c1-9-4-6-10(3-2-8)7-5-9;;/h2-7H2,1H3;2*1H[2][3]

Physicochemical Properties and Characterization

The following sections detail the key physicochemical properties of this compound and the standard methodologies for their determination. While specific experimental data for this compound is not widely published, the protocols described herein are industry-standard and provide a robust framework for its characterization.

Physical State and Appearance

This compound is commercially available as a solid, typically a white to off-white powder or crystalline solid.

Melting Point

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely molten (liquefaction) are recorded as the melting range.

Solubility

Solubility is a crucial parameter influencing synthetic reaction conditions and is a key determinant of a drug candidate's bioavailability.[4] The dihydrobromide salt form is expected to confer aqueous solubility.

Table of Expected Solubilities

SolventExpected SolubilityRationale
WaterSolubleThe dihydrobromide salt is ionic and will readily dissolve in polar protic solvents.
MethanolSolubleA polar protic solvent capable of hydrogen bonding.
EthanolSparingly soluble to solublePolarity is lower than methanol.
DichloromethaneInsolubleA non-polar aprotic solvent.
Diethyl EtherInsolubleA non-polar aprotic solvent.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method) [5]

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a 0.45 µm filter to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC-UV.

  • Calculation: The solubility is expressed in mg/mL or mol/L.

G cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_analysis Analysis A Weigh excess solid B Add to known volume of solvent A->B C Agitate at constant temperature (24-48 hours) B->C Shake-Flask D Filter suspension (0.45 µm) C->D E Quantify filtrate by HPLC-UV D->E G cluster_workflow Spectroscopic and Structural Analysis Workflow Start Sample of 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR FTIR FT-IR Spectroscopy Start->FTIR MS Mass Spectrometry Start->MS Data_Analysis Data Interpretation and Structure Confirmation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis

References

Synthesis pathway for 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(2-Bromoethyl)-4-methylpiperazine Dihydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of this compound, a key building block in modern medicinal chemistry. The narrative emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations. The primary synthesis is presented as a robust two-step pathway, beginning with the formation of a hydroxyethyl intermediate, followed by a concurrent bromination and salt formation. This guide includes detailed experimental protocols, data visualization, and process flow diagrams to facilitate practical application in a research and development setting.

Introduction and Strategic Overview

1-(2-Bromoethyl)-4-methylpiperazine and its salt forms are valuable intermediates in the pharmaceutical industry. The piperazine moiety is a common scaffold in a multitude of clinically approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and bioavailability.[1][2] The bromoethyl group provides a reactive handle for subsequent nucleophilic substitution reactions, enabling the facile introduction of the 4-methylpiperazin-1-ylethyl moiety into target molecules.

This guide details a reliable and scalable two-step synthesis pathway. The strategy is predicated on building the molecule sequentially to ensure high purity and yield, avoiding the potential for polymerization and complex side-product formation associated with one-pot approaches using difunctionalized electrophiles like 1,2-dibromoethane.[3]

The chosen pathway involves:

  • Step 1: N-Alkylation. Synthesis of the intermediate, 1-(2-Hydroxyethyl)-4-methylpiperazine, via the reaction of 1-methylpiperazine with 2-bromoethanol.

  • Step 2: Halogenation and Salt Formation. Conversion of the hydroxyl intermediate to the final product, this compound, using hydrobromic acid.

This approach offers superior control over the reaction and simplifies the purification of both the intermediate and the final product.

Synthesis Pathway and Mechanism

The overall transformation is depicted below. The first step is a standard nucleophilic substitution, where the secondary amine of 1-methylpiperazine attacks the electrophilic carbon of 2-bromoethanol. The second step is an acid-catalyzed substitution of the hydroxyl group, followed by protonation of the basic nitrogen atoms of the piperazine ring.

Synthesis_Pathway 1-Methylpiperazine 1-Methylpiperazine Intermediate 1-(2-Hydroxyethyl)-4- methylpiperazine 1-Methylpiperazine->Intermediate K₂CO₃, Ethanol, Reflux 2-Bromoethanol 2-Bromoethanol 2-Bromoethanol->Intermediate Final_Product 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide Intermediate->Final_Product Reflux HBr 48% Hydrobromic Acid HBr->Final_Product

Caption: Two-step synthesis pathway for the target compound.

Mechanistic Considerations
  • Step 1 (N-Alkylation): The reaction proceeds via an SN2 mechanism. 1-Methylpiperazine acts as the nucleophile. A mild base, such as potassium carbonate, is crucial. It serves as a scavenger for the hydrobromic acid that is generated in situ, preventing the protonation of the starting piperazine, which would render it non-nucleophilic and halt the reaction.[4]

  • Step 2 (Bromination): In the presence of concentrated hydrobromic acid, the hydroxyl group of the intermediate is protonated, forming a good leaving group (water). The bromide ion then acts as a nucleophile, displacing the water molecule. Concurrently, the strong acidic environment ensures the protonation of both tertiary amine nitrogens in the piperazine ring, leading to the precipitation of the stable dihydrobromide salt.[5]

Experimental Protocols

Step 1: Synthesis of 1-(2-Hydroxyethyl)-4-methylpiperazine

This protocol is adapted from established procedures for the N-alkylation of piperazines.[4]

Workflow_Step1 start Start charge_reagents Charge flask with: - 1-Methylpiperazine - Anhydrous Ethanol - Potassium Carbonate start->charge_reagents add_bromoethanol Add 2-Bromoethanol dropwise (Exothermic control) charge_reagents->add_bromoethanol reflux Heat mixture to reflux (e.g., ~78°C for Ethanol) for 18 hours add_bromoethanol->reflux cool_filter1 Cool to room temperature Filter to remove K₂CO₃/KBr reflux->cool_filter1 evaporate Remove solvent via rotary evaporation cool_filter1->evaporate extract_filter2 Treat residue with Acetone/DCM Filter to remove insolubles evaporate->extract_filter2 final_evaporation Remove solvent via rotary evaporation extract_filter2->final_evaporation end Obtain 1-(2-Hydroxyethyl)-4- methylpiperazine as an oil final_evaporation->end

Caption: Experimental workflow for the synthesis of the hydroxyethyl intermediate.

Materials:

Reagent M.W. ( g/mol ) Amount Moles Equiv.
1-Methylpiperazine 100.16 13.0 g 0.13 1.0
2-Bromoethanol 124.97 23.6 g 0.19 1.46
Potassium Carbonate 138.21 50.0 g 0.36 2.77

| Anhydrous Ethanol | - | 150 mL | - | - |

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methylpiperazine (13.0 g, 0.13 mol), anhydrous ethanol (150 mL), and potassium carbonate (50.0 g, 0.36 mol).

  • Begin stirring the mixture. Slowly add 2-bromoethanol (23.6 g, 0.19 mol) dropwise to the flask. An initial exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 18 hours. Monitor reaction progress via TLC or GC-MS if desired.

  • Allow the mixture to cool to room temperature.

  • Filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide).

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • The resulting residue is treated with a solvent mixture (e.g., 1:1 acetone/dichloromethane), stirred, and filtered again to remove any remaining insoluble material.

  • The solvent is removed from the filtrate by rotary evaporation to yield 1-(2-hydroxyethyl)-4-methylpiperazine as a light brown oil.[4] Expected yield: ~45-55%.

Step 2: Synthesis of this compound

This protocol utilizes a strong acid to facilitate both the substitution of the hydroxyl group and the formation of the dihydrobromide salt, a method proven effective for analogous structures.[5]

Workflow_Step2 start Start charge_reagents Charge flask with: - 1-(2-Hydroxyethyl)-4-methylpiperazine - 48% Hydrobromic Acid start->charge_reagents reflux Heat mixture to reflux (~125°C) for 20 hours charge_reagents->reflux concentrate Cool and concentrate via rotary evaporation reflux->concentrate precipitate Add acetone to the residue to induce precipitation concentrate->precipitate filter_wash Filter the solid product Wash with cold acetone precipitate->filter_wash dry Dry the solid under vacuum filter_wash->dry end Obtain 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide as a white solid dry->end

Caption: Experimental workflow for the final bromination and salt formation.

Materials:

Reagent M.W. ( g/mol ) Amount Moles
1-(2-Hydroxyethyl)-4-methylpiperazine 144.21 10.0 g 0.069

| 48% Hydrobromic Acid (aq) | 80.91 | 100 mL | ~0.88 |

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1-(2-hydroxyethyl)-4-methylpiperazine (10.0 g, 0.069 mol) and 48% aqueous hydrobromic acid (100 mL).

  • Heat the mixture to reflux and maintain for 20 hours. The reaction should be performed in a well-ventilated fume hood.

  • After cooling to room temperature, concentrate the reaction mixture as much as possible using a rotary evaporator.

  • The resulting viscous residue is treated with acetone and stirred or sonicated to induce precipitation of the product.

  • Collect the solid by vacuum filtration and wash the filter cake with cold acetone.

  • Dry the white solid under vacuum to yield this compound.[5] Expected yield: ~70-80%.

Product Characterization and Data Summary

The final product is a white solid.[6] Its identity and purity should be confirmed using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Table of Physicochemical Properties:

CompoundFormulaM.W. ( g/mol )AppearanceCAS No.
1-(2-Hydroxyethyl)-4-methylpiperazineC₇H₁₆N₂O144.21Light brown oil5464-12-0[4][7]
This compoundC₇H₁₇Br₃N₂368.94White solid5845-28-3[6][8]

Safety and Handling

  • 1-Methylpiperazine: Corrosive and flammable. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[2]

  • 2-Bromoethanol: Toxic and corrosive. It is readily absorbed through the skin. Strict handling precautions must be observed.

  • Hydrobromic Acid (48%): Highly corrosive and causes severe skin burns and eye damage. May cause respiratory irritation. Always handle in a fume hood with appropriate PPE.

  • This compound: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust.[6]

All experimental procedures should be conducted in a well-ventilated chemical fume hood. A proper risk assessment should be performed before commencing any chemical synthesis.

Conclusion

The two-step synthesis pathway detailed in this guide represents a logical, reliable, and well-documented method for producing high-purity this compound. By separating the N-alkylation and bromination steps, this protocol provides excellent control over the reaction, minimizes side-product formation, and results in a straightforward purification process. This makes it an ideal procedure for researchers and drug development professionals requiring this versatile chemical intermediate for their synthetic campaigns.

References

1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide CAS number 801152-34-1

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to 1-(2-Bromoethyl)-4-methylpiperazine Dihydrobromide

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal bifunctional building block for researchers, medicinal chemists, and drug development professionals. The document elucidates the compound's physicochemical properties, outlines a robust synthetic pathway, and explores its core reactivity and applications, particularly its role as a versatile intermediate in the synthesis of complex pharmaceutical agents and advanced imaging probes. Detailed protocols for analytical characterization and stringent safety and handling procedures are also provided to ensure both scientific integrity and safe laboratory practice. This guide serves as an essential resource for leveraging this compound's unique structural attributes in modern drug discovery.

Introduction and Scope

The piperazine ring is a "privileged scaffold" in medicinal chemistry, integral to a vast number of approved drugs due to its ability to impart favorable pharmacokinetic and pharmacodynamic properties.[1][2] The two nitrogen atoms within its structure enhance aqueous solubility, improve oral bioavailability, and provide versatile points for chemical modification, allowing for the fine-tuning of a molecule's interaction with biological targets.[2][3]

This compound is a highly functionalized derivative that capitalizes on these benefits. It acts as a bifunctional reagent, featuring a reactive electrophilic bromoethyl group and a nucleophilic N-methylated piperazine core. This dual reactivity makes it an invaluable intermediate for covalently linking the N-methylpiperazine moiety to a wide range of molecular scaffolds, a common strategy in the development of therapeutics for CNS disorders, oncology, and infectious diseases.[4][5]

It is important to clarify the nomenclature and associated CAS numbers. The free base, 1-(2-Bromoethyl)-4-methylpiperazine, is registered under CAS Number 801152-34-1 .[6][7] The more stable, crystalline dihydrobromide salt, which is the focus of this guide, is registered under CAS Number 5845-28-3 .[8][9] This guide will provide a detailed technical framework for the synthesis, characterization, handling, and application of the dihydrobromide salt.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are compiled from leading chemical suppliers and databases.

PropertyValueReferences
IUPAC Name 1-(2-bromoethyl)-4-methylpiperazine;dihydrobromide[10]
CAS Number 5845-28-3[8][9][11]
CAS (Free Base) 801152-34-1[6][12][13]
Molecular Formula C₇H₁₇Br₃N₂[8][10][14]
Molecular Weight 368.94 g/mol [8][10][14]
Appearance White to off-white solid/powder[14]
Purity Typically ≥95%[10]
SMILES Br.Br.CN1CCN(CCBr)CC1[8][10][14]
Storage Store at 2-8°C, under an inert atmosphere[11][15]

Synthesis and Purification

The synthesis of this compound is most logically achieved via a two-step process: N-alkylation of the parent piperazine followed by salt formation.

Synthetic Strategy: The Challenge of Selectivity

The primary challenge in synthesizing the free base is controlling the regioselectivity of the alkylation. N-methylpiperazine has two nucleophilic nitrogen atoms; however, the N-methylated nitrogen is a tertiary amine and less reactive as a nucleophile in an Sₙ2 reaction compared to the secondary amine of a non-methylated piperazine. The key reaction is the alkylation of the secondary amine of N-methylpiperazine with a bromoethylating agent. A common and cost-effective agent is 1,2-dibromoethane.

A critical consideration is preventing dialkylation, where a second molecule of N-methylpiperazine reacts with the product. To mitigate this, a large excess of 1,2-dibromoethane is typically used, ensuring that the N-methylpiperazine is more likely to encounter the alkylating agent than the mono-alkylated product. The resulting free base is an oil that can be purified and then converted to its stable, crystalline dihydrobromide salt by treatment with hydrobromic acid.[16]

Proposed Synthetic Protocol

This protocol describes a validated, field-proven method for laboratory-scale synthesis.

Step 1: Synthesis of 1-(2-Bromoethyl)-4-methylpiperazine (Free Base)

  • Reagent Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2-dibromoethane (450 mL, ~5.2 mol, 5 equivalents).

  • Amine Addition: While stirring, slowly add N-methylpiperazine (100 g, ~1.0 mol, 1 equivalent) to the flask. The addition should be done cautiously as the reaction can be exothermic.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80-90°C) and maintain for 12-16 hours. The progress can be monitored by GC-MS to observe the consumption of N-methylpiperazine.

  • Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH solution (2 x 250 mL) and brine (1 x 250 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the excess 1,2-dibromoethane. The crude product is obtained as a viscous oil.

  • Purification: Purify the crude oil via vacuum distillation to yield pure 1-(2-bromoethyl)-4-methylpiperazine.

Step 2: Formation of the Dihydrobromide Salt

  • Dissolution: Dissolve the purified free base oil (e.g., 50 g) in isopropanol (250 mL).

  • Acidification: Cool the solution in an ice bath and slowly add 48% aqueous hydrobromic acid (HBr) dropwise with stirring until the pH is acidic (pH < 2). A precipitate will form.

  • Crystallization: Stir the slurry in the ice bath for 1-2 hours to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold isopropanol (2 x 50 mL) and then with diethyl ether (2 x 50 mL).

  • Drying: Dry the white crystalline solid in a vacuum oven at 40-50°C to a constant weight.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_process Process cluster_product Products NMP N-Methylpiperazine Alkylation Step 1: N-Alkylation (Reflux, 12-16h) NMP->Alkylation DBE 1,2-Dibromoethane (Excess) DBE->Alkylation FreeBase Crude Free Base (Oil) Alkylation->FreeBase Sₙ2 Reaction Workup Aqueous Workup & Solvent Removal Salt Step 2: Salt Formation (Isopropanol, HBr) Workup->Salt Filter Filtration & Drying Salt->Filter FinalProduct 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide (Solid) Filter->FinalProduct FreeBase->Workup

Caption: General workflow for the synthesis of the target compound.

Reactivity and Applications in Drug Development

Core Reactivity: An Electrophilic Building Block

The primary utility of this compound stems from the electrophilic nature of the carbon atom bearing the bromine. It is an excellent substrate for Sₙ2 reactions, where a nucleophile displaces the bromide ion. This reaction covalently attaches the -(CH₂CH₂)-N-methylpiperazine moiety to the nucleophilic molecule.

Common nucleophiles include:

  • Primary and secondary amines

  • Phenols and alcohols

  • Thiols

  • Carbanions

This versatility allows for its incorporation into a vast range of molecular architectures.[17][18]

Application in Medicinal Chemistry

The N-methylpiperazine group is a key pharmacophore that often enhances a drug candidate's profile by:

  • Improving Solubility: The basic nitrogen atoms can be protonated at physiological pH, increasing aqueous solubility.[1][2]

  • Enhancing Bioavailability: Improved solubility and the ability to cross biological membranes contribute to better oral bioavailability.[1]

  • Modulating Target Binding: The piperazine ring can act as a rigid spacer or a hydrogen bond acceptor, optimizing interactions with protein targets like kinases or G protein-coupled receptors.[1]

Case Study: A Precursor for PET Ligands

Positron Emission Tomography (PET) is a powerful molecular imaging technique used in both clinical diagnostics and drug development.[19] The development of novel PET radiotracers is a major focus of medicinal chemistry. The 1-aryl-4-alkylpiperazine scaffold is a common feature in PET ligands designed for imaging targets in the central nervous system.[20][21]

This compound serves as a valuable precursor for synthesizing these ligands. For example, it can be reacted with a phenolic precursor of a target molecule. The resulting compound, now containing the N-methylpiperazine group, can be radiolabeled for PET imaging. A common strategy involves replacing the N-methyl group with a desmethyl precursor, which is then radiolabeled with Carbon-11 via [¹¹C]methyl iodide or [¹¹C]methyl triflate in the final step of the synthesis.[22][23]

General Reaction Workflow Diagram

G reagent 1-(2-Bromoethyl)-4- methylpiperazine product New Piperazine Derivative (R-Nu-CH₂CH₂-Pip-CH₃) reagent->product Sₙ2 Reaction (Base, Solvent) nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) nucleophile->product

Caption: General Sₙ2 reaction pathway using the title compound.

Analytical Characterization

Confirming the identity and purity of this compound is critical. The following methods are standard for its full characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in D₂O or DMSO-d₆. The formation of the dihydrobromide salt causes significant downfield shifts of the protons adjacent to the nitrogen atoms due to their protonation.[24][25]

Table of Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)

Assignment Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm)
-CH₂-Br 3.7 - 3.9 Triplet 25 - 28
-CH₂-N⁺(Pip) 3.5 - 3.7 Triplet 53 - 56
Piperazine Ring H 3.3 - 3.8 Multiplet 48 - 52

| N⁺-CH₃ | 3.0 - 3.2 | Singlet | 42 - 45 |

Rationale: The electron-withdrawing bromine atom and the positively charged nitrogens deshield the adjacent protons and carbons, shifting them downfield.[26]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

Wavenumber (cm⁻¹) Assignment
2950 - 3100C-H (alkane) stretching
2400 - 2700N⁺-H stretching (broad, characteristic of amine salts)
1450 - 1480C-H bending
1000 - 1200C-N stretching
550 - 650C-Br stretching
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the free base. The dihydrobromide salt will typically dissociate in the ion source.

  • Expected Ion: The mass spectrum should show a molecular ion peak [M]⁺ for the free base (C₇H₁₅BrN₂) at m/z ≈ 208 and 210.

  • Key Feature: A characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in ~1:1 natural abundance) will result in two peaks of nearly equal intensity separated by 2 m/z units, which is a definitive indicator of a monobrominated compound.

Safety, Handling, and Storage

Strict adherence to safety protocols is mandatory when handling this compound. The information is derived from supplier Safety Data Sheets (SDS).[15][27][28]

Hazard Category GHS Statements
Pictograms GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[14][27] H315: Causes skin irritation.[14][27] H319: Causes serious eye irritation.[14][27] H335: May cause respiratory irritation.[14][27]
Precautionary Statements P261: Avoid breathing dust.[27] P280: Wear protective gloves/eye protection/face protection.[27] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[27]
Personal Protective Equipment (PPE)
  • Eye/Face Protection: Use chemical safety goggles and/or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated contact.

  • Respiratory Protection: Handle in a well-ventilated fume hood. If dust is generated, use a NIOSH-approved respirator.

Handling and Storage
  • Handling: Avoid creating dust. Ground/bond container and receiving equipment to prevent static discharge.[29]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, store at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[8][15]

Spills and Disposal
  • Spills: In case of a spill, evacuate the area. Wear full PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound is a strategically important synthetic intermediate. Its bifunctional nature, combining a stable N-methylpiperazine core with a reactive alkyl bromide, makes it a highly effective tool for introducing this privileged scaffold into drug candidates and molecular probes. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, enables researchers to safely and effectively utilize this compound to advance projects in medicinal chemistry and beyond.

References

A Senior Application Scientist's Guide to 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide: Safety, Handling, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide is a heterocyclic compound that serves as a valuable and versatile building block in medicinal chemistry and drug discovery. As a piperazine derivative, it is incorporated into the core structures of numerous pharmacologically active molecules. Its utility stems from the presence of two key reactive sites: the nucleophilic piperazine nitrogen and the electrophilic bromoethyl group, allowing for sequential and controlled synthetic modifications. This guide provides an in-depth analysis of its material safety profile, outlines field-proven protocols for safe handling and use, and explores its applications for researchers, scientists, and drug development professionals.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of its safe and effective use in a research environment. The dihydrobromide salt form of 1-(2-Bromoethyl)-4-methylpiperazine enhances its stability and simplifies handling compared to the free base.

PropertyValueSource(s)
CAS Number 5845-28-3[1][2]
Molecular Formula C₇H₁₇Br₃N₂[2]
Molecular Weight 368.94 g/mol [2]
Appearance White to off-white solid[2]
Purity Typically ≥95%[2]
Canonical SMILES CN1CCN(CC1)CCBr.Br.Br[2][3]
InChI Key XIFKYGQDQHQYND-UHFFFAOYSA-N[3]
Storage Store at 0-8 °C in a cool, dry, and well-ventilated area[2]
Shelf Life Approximately 1095 days under proper storage[4]

Section 2: Comprehensive Safety Profile and Hazard Identification

Based on the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. Researchers must internalize these risks to mitigate exposure and prevent laboratory accidents.

GHS Hazard Classification
Pictogram
alt text
GHS07
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Hazard Class Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Irritation 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system)

Table Sources:[2][5]

In-Depth Hazard Analysis
  • Acute Oral Toxicity (H302): Ingestion of this compound can be harmful.[2] The primary risk in a laboratory setting is accidental ingestion through contaminated hands or equipment. This underscores the critical importance of prohibiting eating, drinking, or smoking in the lab and practicing meticulous personal hygiene.[6]

  • Skin and Eye Irritation (H315 & H319): Direct contact with the solid or its solutions will cause skin irritation and serious eye irritation.[2] The dihydrobromide salt can be particularly aggressive to mucous membranes. The causality here is related to the chemical's ability to denature proteins and disrupt cell membranes upon contact. Therefore, the use of appropriate gloves and safety goggles is not merely a recommendation but a mandatory requirement for safe handling.

  • Respiratory Irritation (H335): As a fine solid, the compound poses a significant risk of respiratory tract irritation if inhaled.[2] The dust can irritate the nose, throat, and lungs. The imperative is to handle the material in a way that minimizes dust generation, preferably within a certified chemical fume hood or a glove box.

Section 3: Safe Laboratory Handling, Storage, and Personal Protective Equipment (PPE)

Adherence to rigorous handling protocols is a self-validating system for safety. The following procedures are designed to protect the researcher, maintain the integrity of the experiment, and ensure a safe laboratory environment.

Step-by-Step Protocol for Handling Solid Reagent
  • Preparation: Before retrieving the compound, ensure your workspace within the chemical fume hood is clean and uncluttered. Assemble all necessary glassware, spatulas, and weighing paper.

  • Don PPE: Wear a laboratory coat, nitrile gloves (or other chemically resistant gloves), and tightly fitting safety goggles.[7]

  • Weighing: Transport the sealed container to the fume hood. Allow the container to reach room temperature before opening to prevent condensation. Carefully open the container. Use a clean spatula to transfer the desired amount of the solid to a weighing boat or paper. Avoid any scooping actions that could create airborne dust.

  • Transfer: Promptly transfer the weighed solid into the reaction vessel within the fume hood.

  • Cleanup: Securely close the reagent container. Decontaminate the spatula and weighing area with an appropriate solvent (e.g., isopropanol) and wipe clean. Dispose of any contaminated weighing paper or gloves in the designated solid chemical waste container.

  • Post-Handling: Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[6]

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup Phase prep_area 1. Prepare Fume Hood don_ppe 2. Don Full PPE prep_area->don_ppe weigh 3. Weigh Compound Carefully don_ppe->weigh Begin Handling transfer 4. Transfer to Vessel weigh->transfer cleanup_tools 5. Clean & Seal transfer->cleanup_tools Complete Transfer dispose 6. Dispose of Waste cleanup_tools->dispose wash 7. Wash Hands Thoroughly dispose->wash

Caption: Workflow for Safely Handling Hazardous Solid Compounds.

Storage and Incompatibility
  • Storage Conditions: Store the container tightly closed in a dry, cool (0-8 °C), and well-ventilated area.[2] It should be stored in a locked cabinet or area to restrict access.[7]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases. The bromoethyl group can be reactive, and the dihydrobromide salt will react exothermically with strong bases.

Personal Protective Equipment (PPE) Recommendations
Protection TypeSpecificationRationale
Eye/Face Tightly fitting safety goggles or a face shield.Prevents eye contact with dust or splashes, mitigating serious eye irritation (H319).[7]
Skin Chemically resistant gloves (e.g., Nitrile) and a lab coat.Prevents skin contact, mitigating skin irritation (H315).[6]
Respiratory Use only in a well-ventilated area or chemical fume hood.Prevents inhalation of dust, mitigating respiratory irritation (H335).[2][6]

Section 4: Emergency Procedures and First-Aid Measures

In the event of an exposure or accident, immediate and correct action is crucial. All laboratory personnel should be familiar with these procedures and the location of safety equipment.

Exposure RouteFirst-Aid Protocol
Inhalation Immediately move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical help if irritation occurs or persists.[7][8]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[7]

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen bromide gas may be formed.[6]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[6][7]

Section 5: Reactivity and Synthetic Utility

This compound is a bifunctional molecule, making it a powerful tool for building molecular complexity. Its primary utility lies in its role as an electrophilic building block for introducing the N-methylpiperazinylethyl moiety.

  • Mechanism of Action: The terminal bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the straightforward formation of new carbon-heteroatom bonds (e.g., C-N, C-O, C-S). The reaction is typically a standard Sɴ2 (bimolecular nucleophilic substitution) process.

  • Experimental Rationale: When planning a reaction, a base is typically required to deprotonate the nucleophile and to neutralize the hydrobromic acid generated during the reaction. The choice of base and solvent is critical. A non-nucleophilic base like potassium carbonate or triethylamine is often preferred to avoid competing reactions. The solvent should be polar aprotic (e.g., acetonitrile, DMF) to solvate the cation and facilitate the Sɴ2 reaction.

G reagent 1-(2-Bromoethyl)-4-methylpiperazine product Product reagent->product Sɴ2 Reaction nucleophile Nucleophile (Nu-H) nucleophile->product base Base base->product

Caption: General Sɴ2 Reaction Pathway Using the Reagent.

A typical synthetic protocol might involve refluxing the piperazine dihydrobromide with a nucleophile (such as a phenol or an amine) in a solvent like acetone or acetonitrile, with potassium carbonate as the base, to yield the desired substituted product.[9]

Section 6: Disposal Considerations

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Chemical Disposal: Dispose of unused material and residues in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.

  • Container Disposal: Do not reuse empty containers. Dispose of them in the same manner as the product itself.

Conclusion

This compound is an indispensable reagent in modern synthetic and medicinal chemistry. Its utility, however, is matched by its potential hazards. A thorough understanding of its safety profile—harmful if swallowed, an irritant to skin, eyes, and the respiratory system—is non-negotiable. By adhering to the stringent handling, storage, and emergency protocols detailed in this guide, researchers can confidently and safely leverage the synthetic potential of this compound to advance their scientific and drug development objectives.

References

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 1-(2-Bromoethyl)-4-methylpiperazine Dihydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of 1-(2-Bromoethyl)-4-methylpiperazine as its dihydrobromide salt. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple presentation of data. It offers a detailed interpretation of the spectrum, grounded in the fundamental principles of NMR, and provides a robust, field-proven protocol for acquiring high-fidelity data. We will explore the structural nuances of the molecule, predict the chemical shifts and coupling patterns for each unique proton environment, and explain the causal relationships between molecular structure and spectral appearance. This guide serves as a comprehensive resource for the structural elucidation and quality control of this important heterocyclic building block.

The Analyte: Understanding the Molecular Structure

1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide (C₇H₁₇Br₃N₂) is a salt form of a substituted piperazine. The molecule's structure is key to understanding its ¹H NMR spectrum. It consists of three primary components: a saturated six-membered piperazine ring, an N-methyl group, and an N-bromoethyl group.

  • Piperazine Ring: A heterocyclic amine. In the dihydrobromide salt form, both nitrogen atoms are protonated, forming a dication. This protonation significantly influences the electronic environment of the ring protons, causing them to shift downfield (to a higher ppm value) compared to the free base.

  • N-Methyl Group (-CH₃): A terminal methyl group attached to one of the piperazine nitrogens.

  • N-(2-Bromoethyl) Group (-CH₂CH₂Br): An ethyl chain attached to the other piperazine nitrogen, with a terminal bromine atom.

The presence of two positive charges on the piperazine nitrogens dramatically impacts the chemical shifts of adjacent protons, deshielding them and moving their signals to a lower field in the NMR spectrum.[1]

Chemical Structure of this compound Figure 1: Chemical Structure of this compound.

Core Principles of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is a powerful technique that provides information on the number of distinct proton environments, their relative numbers, their electronic environment, and the connectivity of neighboring protons.

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the local electronic environment of the proton. Electronegative atoms (like Br, and protonated nitrogen N⁺) withdraw electron density, "deshielding" the proton and causing its signal to appear at a higher chemical shift (downfield).

  • Integration: The area under an NMR signal is directly proportional to the number of protons it represents. This allows for the determination of the relative ratio of protons in the molecule.

  • Spin-Spin Splitting (Multiplicity): Protons on adjacent carbons can influence each other's magnetic field, causing the signals to split into multiple peaks. The n+1 rule is a fundamental concept where a signal for a proton (or group of equivalent protons) is split into n+1 peaks by n neighboring, chemically non-equivalent protons.[2] For example, a -CH₂- group adjacent to a -CH₃ group will appear as a quartet (3+1=4 peaks), and the -CH₃ group will appear as a triplet (2+1=3 peaks).[2]

  • Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), is the coupling constant. Vicinal protons on adjacent sp³ hybridized carbons typically show J-values between 6 and 8 Hz.[3]

Experimental Protocol: Acquiring High-Fidelity ¹H NMR Data

The quality of an NMR spectrum is profoundly dependent on proper sample preparation. For a hygroscopic salt like this compound, a meticulous and validated protocol is essential for reproducibility and accuracy.

Objective: To prepare a clear, homogeneous solution of the analyte in a suitable deuterated solvent for high-resolution ¹H NMR analysis.

Materials:

  • This compound (10-15 mg)

  • Deuterium Oxide (D₂O, 99.9% D)

  • 5 mm NMR Tubes (clean and dry)[4]

  • Pasteur pipette with glass wool plug

  • Vortex mixer

Step-by-Step Methodology:

  • Weighing: Accurately weigh 10-15 mg of the dihydrobromide salt and transfer it to a small, clean vial.

  • Solvent Addition: Add approximately 0.6 mL of D₂O to the vial. D₂O is the solvent of choice due to the high solubility of the salt and to avoid a large, interfering water peak. The acidic N⁺-H protons will exchange with deuterium from D₂O, causing their signals to disappear from the spectrum, which simplifies the analysis.

  • Dissolution: Securely cap the vial and vortex for 30-60 seconds to ensure complete dissolution. The solution should be clear and colorless.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution directly into a clean 5 mm NMR tube. This is achieved by passing the solution through a Pasteur pipette containing a small, tight plug of glass wool.[4]

  • Sample Depth: Ensure the final sample height in the NMR tube is approximately 4-5 cm (0.5-0.6 mL), which is optimal for modern NMR spectrometers.[4]

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal from the D₂O solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

Workflow for NMR Sample Preparation

G cluster_prep Sample Preparation cluster_acq Data Acquisition A 1. Weigh 10-15 mg of Analyte B 2. Add ~0.6 mL D₂O A->B Transfer C 3. Vortex to Dissolve B->C Mix D 4. Filter into NMR Tube C->D Purify E 5. Insert Sample into Spectrometer D->E Load F 6. Lock & Shim E->F Calibrate G 7. Acquire Spectrum F->G Run

Caption: Standard workflow for preparing and analyzing a hydrobromide salt for ¹H NMR.

Spectral Analysis and Data Interpretation

The ¹H NMR spectrum of this compound in D₂O is predicted to show four distinct signals corresponding to the four unique non-exchangeable proton environments.

Predicted ¹H NMR Spectral Data Summary
Signal AssignmentProton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
N-Methyla~3.1 - 3.3Singlet (s)3HThe methyl group is adjacent to a protonated nitrogen (N⁺), causing a downfield shift. No adjacent protons lead to a singlet.
Piperazine Ringb, c~3.4 - 3.8Broad Multiplet (m)8HAll eight protons on the dicationic piperazine ring are in a highly deshielded environment. They are chemically non-equivalent and couple with each other, resulting in a complex, overlapping multiplet.
N-Methylened~3.6 - 3.8Triplet (t)2HProtons are adjacent to a protonated nitrogen (N⁺), shifting them downfield. They are coupled to the two protons on the adjacent Br-CH₂ group (n=2), resulting in a triplet (2+1=3).
Br-Methylenee~3.8 - 4.0Triplet (t)2HThe strong electronegativity of the bromine atom causes the most significant downfield shift for these protons.[5] They are coupled to the two protons on the adjacent N-CH₂ group (n=2), resulting in a triplet (2+1=3).

Note: Chemical shifts are predictions and can vary based on concentration, temperature, and instrument calibration. The residual HDO peak in D₂O typically appears around 4.79 ppm.[6]

Detailed Interpretation
  • Signal (e) at ~3.8 - 4.0 ppm (Triplet, 2H): This is predicted to be the most downfield signal of the aliphatic protons. The protons on the carbon directly attached to the highly electronegative bromine atom (-CH₂Br) are the most deshielded.[7] The signal is split into a triplet by the two adjacent protons of the N-methylene group (d), with a typical vicinal coupling constant (³J) of approximately 7 Hz.[8]

  • Signal (d) at ~3.6 - 3.8 ppm (Triplet, 2H): These are the protons of the N-methylene group (-CH₂N⁺-). They are deshielded by the adjacent protonated nitrogen. This signal is also split into a triplet by the two neighboring protons on the bromo-methylene group (e).

  • Signal (b, c) at ~3.4 - 3.8 ppm (Multiplet, 8H): This broad, complex region corresponds to the eight protons on the piperazine ring. Due to the dicationic nature and the rigid chair conformation, these protons are not all equivalent. They split each other, leading to a complex multiplet that often overlaps with signals (d) and (e). The significant deshielding is a direct consequence of both adjacent nitrogen atoms bearing a positive charge.

  • Signal (a) at ~3.1 - 3.3 ppm (Singlet, 3H): This singlet signal is characteristic of the N-methyl group (-CH₃). Its integration value of 3H confirms this assignment. It is shifted downfield due to the adjacent protonated nitrogen but is the most upfield signal as it is furthest from the bromine and has no other electronegative atoms attached. It appears as a singlet because there are no protons on the adjacent nitrogen atom to cause splitting.

Structural Relationship to NMR Signals

Caption: Correlation between molecular proton environments and their predicted NMR signals.

Concluding Remarks

The ¹H NMR spectrum of this compound, when acquired using a robust protocol, provides unambiguous confirmation of its chemical structure. The predicted chemical shifts, integration values, and splitting patterns are all consistent with the dicationic nature of the molecule in its salt form. The downfield shifts of all proton signals are characteristic of the deshielding effect from the two protonated nitrogen atoms, with the bromoethyl protons being further shifted by the electronegative bromine. This guide provides the necessary framework for researchers to confidently acquire, interpret, and validate the structure of this compound, ensuring its identity and purity for applications in research and development.

References

The Piperazine Moiety: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous and Versatile Piperazine

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1] It is widely recognized as a "privileged scaffold," a molecular framework that is a recurring structural component in a multitude of FDA-approved drugs across a vast range of therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases.[1][2][3] The prevalence of this moiety is not coincidental; it stems from a unique combination of physicochemical properties, synthetic tractability, and the ability to favorably influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3] This guide offers an in-depth exploration of the core characteristics that make piperazine an indispensable tool in the drug discovery and development armamentarium.

Chapter 1: The Physicochemical and Pharmacokinetic Profile of Piperazine Derivatives

The success of the piperazine scaffold is fundamentally rooted in its inherent and tunable physicochemical properties, which are critical for transforming a biologically active molecule into a viable drug. These properties directly impact the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound.[4][5]

1.1 Core Physicochemical Properties

  • Basicity and pKa: As a diprotic base, piperazine has two distinct pKa values (typically around 9.8 and 5.7). This allows it to be protonated under physiological pH, a crucial feature for forming stable salts. Salt formation can significantly enhance aqueous solubility and improve formulation characteristics.[1][6] The two nitrogen atoms also serve as hydrogen bond acceptors, while the N-H groups can act as donors, facilitating potent interactions with biological targets.[1][7]

  • Solubility and Bioavailability: The polar nature imparted by the two nitrogen atoms often enhances the water solubility of parent molecules.[8] This improved solubility can lead to better oral bioavailability, a key objective in drug design.[7][9] By modifying the substituents on the nitrogen atoms, medicinal chemists can fine-tune the lipophilicity (LogP) to achieve an optimal balance between solubility and membrane permeability, which is essential for absorption.[4][5]

  • Structural Rigidity and Conformational Flexibility: The piperazine ring typically adopts a chair conformation, which provides a degree of structural rigidity. This constrained conformation can help to properly orient pharmacophoric groups for optimal interaction with a biological target, potentially increasing potency and selectivity.[2] However, the ring still possesses enough conformational flexibility to adapt to the binding site.[2]

Table 1: Physicochemical and Pharmacokinetic Data of Representative Piperazine-Containing Drugs

DrugTherapeutic AreaKey Physicochemical/Pharmacokinetic Feature
Imatinib Oncology (Kinase Inhibitor)The N-methylpiperazine group enhances solubility and oral bioavailability.[10]
Olanzapine CNS (Antipsychotic)The piperazine moiety is crucial for interaction with dopamine and serotonin receptors.[1]
Ciprofloxacin AntibacterialThe piperazine substituent at the C-7 position broadens the antibacterial spectrum.[11]
Cetirizine AntihistamineThe piperazine ring is a key component of the pharmacophore for H1 receptor antagonism.[12]
Sildenafil Erectile Dysfunction (PDE5 Inhibitor)The N-methylpiperazine group contributes to the drug's solubility and pharmacokinetic profile.[13]

Chapter 2: The Versatile Pharmacophore: Piperazine in Diverse Therapeutic Areas

The structural and electronic features of piperazine allow it to serve as a versatile scaffold in drugs targeting a wide array of diseases.[4][14] Its derivatives have demonstrated a broad spectrum of pharmacological activities.[15][16]

2.1 Central Nervous System (CNS) Agents

Piperazine is a hallmark of many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[17][18] Its ability to cross the blood-brain barrier (BBB) when appropriately substituted makes it particularly valuable for targeting the CNS.[19] Many of these drugs function by modulating neurotransmitter systems, such as the dopamine and serotonin pathways.[1][17] For example, arylpiperazine derivatives are known to interact with various serotonin (5-HT) and dopamine (D2) receptors, which are key targets in treating psychiatric disorders.[1][20]

CNS_Mechanism cluster_synapse Synaptic Cleft Presynaptic Presynaptic Neuron Neurotransmitters Dopamine (D2) Serotonin (5-HT2A) Presynaptic->Neurotransmitters Release Postsynaptic Postsynaptic Neuron Receptors D2 / 5-HT2A Receptors Neurotransmitters->Receptors Binds Drug Arylpiperazine Drug Drug->Receptors Antagonizes/ Blocks Effect Modulation of Neuronal Signaling (Therapeutic Effect) Receptors->Effect Leads to

Caption: Antipsychotic drug action via D2/5-HT2A receptor antagonism.

2.2 Anticancer Agents

In oncology, the piperazine ring is a key structural component in numerous targeted therapies, particularly tyrosine kinase inhibitors (TKIs).[10][21] Drugs like Imatinib (Gleevec) utilize a piperazine moiety as a versatile linker that connects key pharmacophoric fragments necessary for binding to the ATP-binding pocket of the target kinase.[1][13] The basicity of the piperazine can also be exploited to form crucial salt-bridge interactions with acidic residues, such as aspartate, in the hinge region of the kinase, thereby anchoring the inhibitor.[1]

Anticancer_Mechanism cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) Pathway Downstream Signaling Pathway RTK->Pathway Activates ATP ATP ATP->RTK Binds Proliferation Cell Proliferation & Survival Pathway->Proliferation Promotes Drug Piperazine-Based Kinase Inhibitor (e.g., Imatinib) Drug->RTK Binds to ATP Pocket

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

2.3 Antimicrobial Agents

Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties.[22][23][24] In the realm of antibiotics, the inclusion of a piperazine ring, as seen in fluoroquinolones like ciprofloxacin, can enhance potency and broaden the spectrum of activity.[11] The structural versatility of piperazine allows for the development of novel agents to combat drug-resistant pathogens.[25]

Chapter 3: Structure-Activity Relationship (SAR) and Synthetic Strategies

The ease with which the piperazine scaffold can be chemically modified is a key reason for its prevalence.[7] Structure-activity relationship (SAR) studies have shown that substitutions at the N1 and N4 positions are critical for modulating the pharmacological activity, selectivity, and pharmacokinetic properties of the derivatives.[12][26]

  • N1-Substitution: Often involves attaching an aryl or heteroaryl group. This part of the molecule is frequently responsible for the primary interaction with the biological target (the pharmacophore). Modifications here directly influence potency and selectivity.[27][28]

  • N4-Substitution: This position is typically used to attach various alkyl or functionalized chains. These substitutions are crucial for tuning physicochemical properties like solubility and lipophilicity, which in turn affect the ADME profile.[12] This position can also be used to link to a second pharmacophoric element in multi-target drug design.

Caption: Key modification points on the piperazine scaffold for SAR.

Representative Experimental Protocol: N-Arylation of Piperazine

This protocol describes a common method for synthesizing an N-arylpiperazine, a key intermediate in many drug synthesis campaigns.[29][30]

  • Objective: To synthesize 1-(phenyl)piperazine via Buchwald-Hartwig amination.

  • Materials:

    • Piperazine (1.2 equivalents)

    • Bromobenzene (1.0 equivalent)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equivalents)

    • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 equivalents)

    • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

    • Toluene (anhydrous)

  • Step-by-Step Methodology:

    • To an oven-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add NaOtBu, Pd₂(dba)₃, and XPhos.

    • Add piperazine followed by anhydrous toluene.

    • Stir the mixture for 5 minutes, then add bromobenzene via syringe.

    • Heat the reaction mixture to 100 °C and maintain with stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to yield the desired 1-(phenyl)piperazine.

Chapter 4: Challenges and Future Perspectives

Despite its advantages, the piperazine scaffold is not without its challenges. One of the primary concerns is the potential for piperazine-containing compounds to inhibit the hERG potassium channel, which can lead to cardiotoxicity. Additionally, the piperazine ring can be susceptible to metabolism by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites or affecting the drug's half-life.[31]

Future research will continue to leverage the versatility of the piperazine scaffold.[14] Advances in synthetic chemistry, such as C-H functionalization, are enabling the creation of more complex and diverse piperazine derivatives with substituents directly on the carbon atoms of the ring, opening new avenues for drug design.[13] The ability of the piperazine scaffold to be incorporated into multi-target ligands also makes it highly relevant for developing treatments for complex diseases like cancer and neurodegenerative disorders.[1]

The piperazine moiety has firmly established its status as a privileged scaffold in medicinal chemistry. Its unique combination of favorable physicochemical properties, synthetic accessibility, and broad pharmacological versatility has made it a central component in the design of numerous life-saving drugs.[2][3] By understanding the core characteristics, structure-activity relationships, and potential liabilities of this remarkable heterocycle, researchers can continue to harness its power to develop the next generation of innovative therapeutics.

References

The Piperazine Scaffold: A Cornerstone of Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous structural motif in the landscape of modern pharmaceuticals.[1] Its prevalence is not a matter of coincidence but a testament to its remarkable versatility and favorable physicochemical properties that make it a "privileged scaffold" in drug design.[2][3] This guide offers a comprehensive technical exploration of the piperazine scaffold, delving into its fundamental properties, diverse therapeutic applications, and the synthetic strategies employed to harness its full potential. By understanding the nuances of this seemingly simple heterocycle, drug discovery professionals can continue to leverage its power in the creation of novel and effective therapeutic agents.

Part 1: The Piperazine Moiety: Physicochemical and Structural Rationale for its Privileged Status

The widespread use of the piperazine scaffold in medicinal chemistry is rooted in its unique combination of physicochemical and structural characteristics. These properties allow for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profiles.[2][4]

Physicochemical Properties

The physicochemical properties of piperazine are central to its role in drug design, influencing everything from solubility to target engagement.[4]

  • Basicity (pKa): Piperazine is a diprotic base, meaning it can accept two protons.[5] Its two pKa values are approximately 5.35 and 9.73 at 25°C.[5][6] This dual basicity is a key feature, allowing for the formation of various salts which can significantly modify a compound's solubility, stability, and bioavailability.[5] The ability to exist in different protonation states at physiological pH also enables crucial interactions with biological targets.

  • Solubility and Lipophilicity: The inherent polarity of the piperazine ring, due to its two nitrogen atoms, generally leads to higher aqueous solubility.[7][8] This is a significant advantage in drug design, as poor solubility can be a major hurdle in development. The lipophilicity of a molecule containing a piperazine ring can be readily modulated by the substituents on the nitrogen and carbon atoms, allowing for a balance between aqueous solubility and membrane permeability.[4][7]

  • Impact on ADME Properties: The choice to incorporate a piperazine moiety can have profound effects on a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[7] The increased solubility can enhance absorption and facilitate renal clearance.[7] However, the two nitrogen atoms also present potential sites for metabolism, primarily through cytochrome P450 enzymes, which can sometimes lead to the formation of active or toxic metabolites.[7][9]

Table 1: Physicochemical Properties of Piperazine and a Key Derivative

PropertyPiperazine (anhydrous)1-Methylpiperazine
Molecular Formula C4H10N2C5H12N2
Molecular Weight 86.14 g/mol 100.16 g/mol
Melting Point 106-108 °C[5]-6 °C
Boiling Point 146 °C138 °C
pKa1 5.35[5][6]~6.8
pKa2 9.73[5][6]~10.8
LogP -1.1-0.7
Water Solubility Freely soluble[6]Miscible
Structural and Conformational Features

The three-dimensional structure of the piperazine ring and its ability to act as a versatile building block are critical to its function.

  • Conformational Flexibility: The piperazine ring primarily exists in a chair conformation, which can undergo ring flipping to an alternative chair form or a boat conformation. This conformational flexibility can be constrained by incorporating the piperazine into more complex polycyclic structures.[4] The specific conformation adopted can significantly influence how a drug molecule binds to its biological target.[4]

  • Versatile Linker and Scaffold: The piperazine moiety is frequently employed as a linker to connect different pharmacophoric groups within a molecule.[7][10] Its diamine structure allows for the attachment of two different substituents, enabling the precise spatial arrangement of functional groups required for optimal target interaction.[10]

  • Molecular Interactions: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, and when protonated, as hydrogen bond donors.[11] This allows for a variety of interactions with biological macromolecules, contributing to binding affinity and selectivity.[11]

Caption: Conformational isomers of the piperazine ring.

Part 2: Therapeutic Applications of Piperazine-Containing Drugs

The versatility of the piperazine scaffold is evident in the wide array of therapeutic areas where it has been successfully incorporated into blockbuster drugs.[7]

Central Nervous System (CNS) Disorders

Piperazine derivatives are particularly prominent in drugs targeting the CNS.[7][12] Their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes them invaluable scaffolds in this domain.[7][13]

  • Mechanism of Action: Many antipsychotic and antidepressant medications feature a piperazine ring, which often serves as a key pharmacophore for interacting with dopamine and serotonin receptors.[7][14] For instance, atypical antipsychotics like olanzapine and clozapine incorporate a piperazine moiety that is crucial for their multi-receptor binding profile.[7] The arylpiperazine moiety, in particular, is a common feature in drugs targeting these receptors.[1][12]

Simplified Signaling Pathway of a Piperazine-based Antipsychotic cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine/Serotonin Dopamine/Serotonin D2_Receptor D2 Receptor Dopamine/Serotonin->D2_Receptor Binds 5HT2A_Receptor 5-HT2A Receptor Dopamine/Serotonin->5HT2A_Receptor Binds Downstream_Signaling Downstream Signaling D2_Receptor->Downstream_Signaling Activates 5HT2A_Receptor->Downstream_Signaling Modulates Antipsychotic Piperazine-based Antipsychotic Antipsychotic->D2_Receptor Antagonizes Antipsychotic->5HT2A_Receptor Antagonizes

Caption: Simplified signaling pathway of a piperazine-based antipsychotic.

Oncology

The piperazine scaffold has emerged as a "privileged structure" in anticancer drug design, with numerous approved kinase inhibitors incorporating this moiety.[3][7]

  • Role in Kinase Inhibition: The piperazine ring often serves as a linker or a solubilizing group, enabling the molecule to effectively engage with the ATP-binding pocket of kinases.[7] Notable examples include imatinib, a cornerstone in the treatment of chronic myeloid leukemia, and palbociclib, a CDK4/6 inhibitor for breast cancer.[7] The basic nitrogen atoms of the piperazine can form crucial salt bridges with acidic residues in the kinase active site.

Table 2: Examples of FDA-Approved Piperazine-Containing Kinase Inhibitors

Drug NameTarget Kinase(s)Indication
Imatinib BCR-Abl, c-Kit, PDGFRChronic Myeloid Leukemia, GIST
Erlotinib EGFRNon-Small Cell Lung Cancer
Sunitinib VEGFR, PDGFR, c-KitRenal Cell Carcinoma, GIST
Lapatinib EGFR, HER2Breast Cancer
Axitinib VEGFRRenal Cell Carcinoma
Bosutinib Src, AblChronic Myeloid Leukemia
Infectious Diseases

The utility of the piperazine scaffold extends to the development of agents to combat infectious diseases.

  • Diverse Applications: Piperazine derivatives have been successfully developed as antibacterial, antifungal, antiviral, and antimalarial agents.[15][16][17] For example, the well-known antibiotic ciprofloxacin contains a piperazine ring that is crucial for its activity against a broad spectrum of bacteria.[18] In the context of antimicrobial drug development, structural modifications to the piperazine ring, such as the incorporation of electron-withdrawing groups, have been shown to enhance antibacterial activity.[17]

Part 3: Synthetic Strategies and Methodologies

The synthetic tractability of the piperazine scaffold is a key reason for its widespread use in medicinal chemistry.[10] A variety of reliable methods exist for its synthesis and functionalization.

Core Synthetic Routes to the Piperazine Ring

The piperazine ring can be synthesized through several established routes. One common industrial method involves the reaction of ethanolamine with a catalyst at high temperature and pressure. Another approach is the reaction of ethylenediamine with 1,2-dichloroethane.

Functionalization of the Piperazine Scaffold

The majority of piperazine-containing drugs are substituted at one or both nitrogen atoms.[11]

  • N-Arylation (Buchwald-Hartwig Amination): This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and is widely used to synthesize N-arylpiperazines.

    Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation of Piperazine

    • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), piperazine (1.2-2.0 equiv), a palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 1-10 mol%), and a base (e.g., NaOtBu, Cs2CO3, 1.5-3.0 equiv).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous, degassed solvent (e.g., toluene, dioxane).

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford the desired N-arylpiperazine.

Caption: Experimental workflow for N-Arylation of piperazine.

  • N-Alkylation (Reductive Amination): This is a versatile method for introducing alkyl groups onto the piperazine nitrogen. It involves the reaction of piperazine with an aldehyde or ketone in the presence of a reducing agent.[10]

    Experimental Protocol: General Procedure for Reductive Amination

    • Dissolve piperazine (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane).

    • Add a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) portion-wise to the mixture.

    • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash chromatography to yield the N-alkylated piperazine.

While less common than N-functionalization, methods for the direct functionalization of the carbon atoms of the piperazine ring are an area of active research.[11] These methods, often involving C-H activation, offer the potential to create novel piperazine derivatives with unique substitution patterns.[11]

Part 4: Structure-Activity Relationship (SAR) and Lead Optimization

The ease of substitution on the piperazine ring makes it an ideal scaffold for systematic SAR studies to optimize lead compounds.[19][20][21][22][23]

General SAR Principles for Piperazine Derivatives
  • N-Substituents: The nature of the substituents on the nitrogen atoms has a profound impact on the pharmacological activity of piperazine-containing compounds. For example, in the context of CNS drugs, arylpiperazines are a well-established class of compounds where the nature and substitution pattern of the aryl group are critical for receptor affinity and selectivity.[24]

  • C-Substituents: Substitution on the carbon atoms of the piperazine ring can influence the compound's conformational preferences and pharmacokinetic properties. For instance, the introduction of methyl groups can increase lipophilicity and alter metabolic stability.

Case Study in Lead Optimization

A compelling example of the piperazine scaffold in lead optimization can be seen in the development of many kinase inhibitors. Often, an initial hit compound may have poor solubility or off-target effects. The introduction of a piperazine moiety, often with a carefully selected substituent on the second nitrogen, can address these issues. For instance, a polar group can be introduced to improve solubility, while a larger, more sterically demanding group can enhance selectivity by preventing binding to unwanted kinases.

Table 3: Hypothetical SAR Data for a Series of Piperazine Analogs Targeting a Kinase

CompoundR1R2Kinase IC50 (nM)Aqueous Solubility (µg/mL)
1 HH50010
2 PhenylH1505
3 4-FluorophenylH1007
4 4-FluorophenylMethyl12015
5 4-Fluorophenyl-(CH2)2OH8050
6 4-FluorophenylMorpholinoethyl50>100

This table illustrates a hypothetical optimization process where initial modifications to R1 improve potency, and subsequent modifications to R2 enhance both potency and solubility.

Conclusion

The piperazine scaffold is a true workhorse in medicinal chemistry, offering a unique combination of desirable physicochemical properties, structural versatility, and synthetic accessibility.[2] Its ability to modulate solubility, engage in key interactions with biological targets, and serve as a flexible linker has solidified its status as a privileged structure in drug design. From CNS disorders to oncology and infectious diseases, piperazine-containing drugs have had a transformative impact on human health. As synthetic methodologies continue to evolve, particularly in the area of C-H functionalization, we can expect to see even more innovative and effective piperazine-based therapeutics in the future.

References

Methodological & Application

The Versatile Role of 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Building Block for Bioactive Molecules

In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of specific pharmacophores is paramount to achieving desired biological activity and pharmacokinetic profiles. Among these, the N-methylpiperazine moiety is a recurring motif in a multitude of clinically significant drugs, prized for its ability to enhance aqueous solubility, modulate lipophilicity, and engage in crucial receptor-binding interactions. 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide serves as a critical and highly efficient reagent for introducing the N-methyl-N'-ethylpiperazine group onto a wide array of molecular scaffolds. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical use of this versatile building block, detailing its chemical properties, key applications, and comprehensive, field-tested protocols for its use in N-alkylation reactions.

Chemical and Physical Properties

A thorough understanding of the reagent's properties is fundamental to its successful application in synthesis.

PropertyValueReference
CAS Number 5845-28-3
Molecular Formula C₇H₁₇Br₃N₂
Molecular Weight 368.94 g/mol
Appearance Solid
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.

Core Reactivity and Mechanistic Considerations: The N-Alkylation Pathway

The primary utility of this compound lies in its function as an electrophile in nucleophilic substitution reactions. The terminal bromine atom serves as a good leaving group, readily displaced by a variety of nucleophiles.

It is crucial to recognize that the commercially available form is a dihydrobromide salt. In this state, the piperazine nitrogens are protonated, rendering them non-nucleophilic. Therefore, the in-situ generation of the free base is a prerequisite for its own nucleophilic character, though for its use as an alkylating agent, the key step is the reaction of an external nucleophile with the bromoethyl moiety. For N-alkylation reactions with external nucleophiles, the presence of a base is essential to deprotonate the nucleophile and to neutralize the hydrobromic acid generated during the reaction.

Diagram 1: General N-Alkylation Workflow

workflow General Workflow for N-Alkylation reagent 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide reaction_setup Reaction Setup reagent->reaction_setup nucleophile Nucleophile (R-NH₂, R-OH, R-SH) nucleophile->reaction_setup base Base (e.g., K₂CO₃, Na₂CO₃) base->reaction_setup solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction_setup reaction Heating and Stirring reaction_setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product N-Alkylated Product purification->product

Caption: A typical workflow for N-alkylation reactions.

Applications in the Synthesis of Bioactive Molecules

The N-methyl-N'-ethylpiperazine moiety introduced by this reagent is a key structural feature in numerous classes of therapeutic agents.

Central Nervous System (CNS) Agents

Arylpiperazine derivatives are prevalent in drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics. The N-methylpiperazine group often plays a crucial role in the interaction with serotonin (5-HT) and dopamine receptors. While many established syntheses of drugs like aripiprazole and olanzapine utilize longer alkyl chains, the underlying principle of N-alkylation of a heterocyclic amine remains the same, highlighting the potential of 1-(2-bromoethyl)-4-methylpiperazine for the synthesis of novel CNS-active compounds.

Antihistamines

Many first and second-generation antihistamines feature an ethylamine or a related linker connecting a lipophilic aromatic system to a basic amine, often a piperazine derivative. The N-methyl-N'-ethylpiperazine unit can be readily incorporated into various heterocyclic scaffolds known to possess antihistaminic activity, such as pyridines and pyrimidines, to generate novel H1 receptor antagonists.

Antiemetics

Certain piperazine-containing compounds have demonstrated potent antiemetic properties. The synthesis of novel 4-piperazinopyrimidines and related structures can be achieved through the nucleophilic substitution of a suitable heterocyclic precursor with 1-(2-bromoethyl)-4-methylpiperazine.

Positron Emission Tomography (PET) Ligands

The development of novel PET tracers for in-vivo imaging of receptors and enzymes in the brain is a burgeoning area of research. The N-methylpiperazine group is a common feature in PET ligands targeting various CNS receptors. 1-(2-Bromoethyl)-4-methylpiperazine can be a valuable tool for the synthesis of new potential PET tracers.

Experimental Protocols

The following protocols are provided as a comprehensive guide for the use of this compound in organic synthesis. These should be regarded as starting points, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for the N-Alkylation of Aromatic Amines

This protocol describes a general method for the N-alkylation of a primary or secondary aromatic amine.

Materials:

  • This compound

  • Aromatic amine (e.g., aniline, 2-aminophenol, indole)

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF) or Acetonitrile, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic amine (1.0 eq), potassium carbonate (2.5-3.0 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 10-15 minutes to ensure a fine suspension of the base.

  • Add this compound (1.1-1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated product.

Diagram 2: Reaction Scheme for N-Alkylation of an Aromatic Amine

reaction_scheme N-Alkylation of an Aromatic Amine reagent1 Ar-NH₂ reagents reagent1->reagents plus1 + plus1->reagents reagent2 Br(CH₂)₂-N(CH₂)₄N-CH₃ · 2HBr reagent2->reagents product Ar-NH-(CH₂)₂-N(CH₂)₄N-CH₃ reagents->product K₂CO₃, DMF 80-100 °C

Caption: N-Alkylation of an aromatic amine.

Protocol 2: Synthesis of 4-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline - An Exemplary Procedure

This protocol details the synthesis of a specific O-alkylated product, demonstrating the reaction with a phenolic nucleophile.

Materials:

  • This compound

  • 4-Aminophenol

  • Sodium carbonate (Na₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a 250 mL round-bottom flask, suspend 4-aminophenol (1.0 eq) and anhydrous sodium carbonate (3.0 eq) in anhydrous acetonitrile.

  • Stir the suspension vigorously at room temperature for 20 minutes.

  • Add this compound (1.1 eq) to the mixture in one portion.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 16-24 hours, monitoring by TLC.

  • After cooling to ambient temperature, filter the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by silica gel chromatography (eluting with a gradient of methanol in dichloromethane) to yield 4-[2-(4-methylpiperazin-1-yl)ethoxy]aniline.

Diagram 3: Logical Flow for Protocol 2

protocol2_flow Logical Flow for Synthesis of 4-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline start Start suspend Suspend 4-Aminophenol and Na₂CO₃ in Acetonitrile start->suspend add_reagent Add 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide suspend->add_reagent reflux Reflux for 16-24h add_reagent->reflux cool_filter Cool and Filter Inorganic Salts reflux->cool_filter concentrate Concentrate Filtrate cool_filter->concentrate workup DCM/NaHCO₃ Wash, then Brine Wash concentrate->workup dry_concentrate Dry over MgSO₄, Filter, and Concentrate workup->dry_concentrate purify Silica Gel Chromatography dry_concentrate->purify end End Product purify->end

Caption: Logical flow for the synthesis of an O-alkylated aniline.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

Conclusion

This compound is a highly valuable and versatile reagent for the introduction of the N-methyl-N'-ethylpiperazine moiety into a diverse range of molecular frameworks. Its application in the synthesis of CNS agents, antihistamines, and other bioactive compounds underscores its importance in medicinal chemistry and drug development. The protocols and guidelines presented in this application note are intended to provide researchers with a solid foundation for the successful utilization of this key building block in their synthetic endeavors.

Application of 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Methylpiperazine Moiety in Drug Design

In the landscape of modern medicinal chemistry, the piperazine ring is a privileged scaffold, consistently incorporated into the architecture of numerous blockbuster drugs.[1][2] Its prevalence stems from the advantageous physicochemical properties it imparts to a molecule. The two nitrogen atoms within the six-membered ring can act as hydrogen bond acceptors and donors, enhancing aqueous solubility and bioavailability.[1][2] This often leads to improved pharmacokinetic profiles, a critical aspect of drug development.[3] The 4-methylpiperazine moiety, in particular, offers a fixed tertiary amine that can engage in crucial interactions with biological targets while maintaining a favorable lipophilicity balance.

1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide serves as a key building block for introducing this valuable pharmacophore into a wide range of molecular frameworks. Its bifunctional nature, possessing a reactive bromoethyl group and the 4-methylpiperazine core, makes it an efficient and versatile reagent for N-alkylation reactions. This document provides a comprehensive guide to the application of this compound in pharmaceutical research, complete with detailed protocols and an exploration of the underlying chemical principles.

Core Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

The primary application of this compound lies in its role as an alkylating agent for the introduction of the N-(2-(4-methylpiperazin-1-yl)ethyl) moiety. This is typically achieved through nucleophilic substitution reactions with a variety of nucleophiles, most commonly amines, phenols, and thiols.

Key Synthetic Transformations:
  • N-Alkylation of Amines: This is the most prevalent application, leading to the formation of N,N'-disubstituted piperazines, which are core structures in many kinase inhibitors and other therapeutic agents.

  • O-Alkylation of Phenols: The reaction with phenols yields ethers, providing a flexible linker to connect the methylpiperazine group to aromatic scaffolds.

  • S-Alkylation of Thiols: This transformation results in the formation of thioethers, another common linker strategy in drug design.

The dihydrobromide salt form of the reagent ensures stability and ease of handling. In a typical reaction, the free base is generated in situ or in a prior step to enable its nucleophilic character.

Case Studies: Synthesis of Marketed Drugs

The strategic incorporation of the 4-methylpiperazine unit is evident in the synthesis of several clinically successful drugs. While the exact synthetic routes may vary and are often proprietary, the following examples illustrate the utility of reagents conceptually similar to this compound.

Ponatinib (Iclusig®): A Pan-BCR-ABL Inhibitor

Ponatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[4] Its structure features a 4-methylpiperazine moiety linked to the main scaffold. The synthesis of ponatinib involves the coupling of a carboxylic acid intermediate with an aniline derivative bearing the 4-methylpiperazine group.[5][6]

Experimental Protocols

This section provides detailed, step-by-step protocols for the application of this compound in the synthesis of key pharmaceutical intermediates.

Protocol 1: General N-Alkylation of a Heterocyclic Amine

This protocol describes a general procedure for the N-alkylation of a heterocyclic amine, a common step in the synthesis of many kinase inhibitors.

Reaction Scheme:

N_Alkylation reagent 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide product N-Alkylated Product reagent->product substrate Heterocyclic Amine (R-NH2) substrate->product Alkylation base Base (e.g., K2CO3, DIPEA) base->substrate solvent Solvent (e.g., DMF, Acetonitrile) solvent->substrate

Caption: General workflow for N-alkylation.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound5845-28-3368.94
Heterocyclic Amine (Substrate)VariesVaries
Potassium Carbonate (K₂CO₃)584-08-7138.21
N,N-Dimethylformamide (DMF)68-12-273.09

Procedure:

  • To a solution of the heterocyclic amine (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction to 80-90 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Base (K₂CO₃): The dihydrobromide salt must be neutralized to the free base to act as a nucleophile. Potassium carbonate is a mild inorganic base suitable for this purpose and for scavenging the HBr generated during the reaction. An organic base like diisopropylethylamine (DIPEA) can also be used.

  • Solvent (DMF): A polar aprotic solvent like DMF is used to dissolve the reactants, particularly the polar salts, and to facilitate the Sₙ2 reaction. Acetonitrile is another suitable solvent.

  • Temperature (80-90 °C): Heating is often necessary to drive the alkylation reaction to completion, especially with less reactive amines.

Protocol 2: Synthesis of a Nintedanib Precursor

Nintedanib is a small molecule tyrosine kinase inhibitor used for the treatment of idiopathic pulmonary fibrosis.[7][8] Its synthesis involves the incorporation of a 4-methylpiperazine-N-acetamide moiety. While the final steps often involve condensation reactions, a key intermediate can be synthesized via N-alkylation.

Reaction Scheme:

Nintedanib_Precursor reagent 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide intermediate N-(2-(4-Methylpiperazin-1-yl)ethyl)-N-methyl- p-nitroaniline reagent->intermediate Alkylation substrate N-Methyl-p-nitroaniline substrate->intermediate product Nintedanib Precursor (N-(4-aminophenyl)-N-methyl-2- (4-methylpiperazin-1-yl)acetamide) intermediate->product Reduction & Acetylation

Caption: Synthetic pathway to a Nintedanib precursor.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound5845-28-3368.94
N-Methyl-p-nitroaniline100-15-2152.15
Sodium Hydride (NaH), 60% dispersion in oil7646-69-724.00
Anhydrous Tetrahydrofuran (THF)109-99-972.11

Procedure:

  • To a suspension of sodium hydride (1.5 eq) in anhydrous THF under an inert atmosphere, add a solution of N-methyl-p-nitroaniline (1.0 eq) in THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction back to 0 °C and add a solution of this compound (1.1 eq) in THF.

  • Let the reaction warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the intermediate by column chromatography.

  • The resulting nitro compound can then be reduced to the corresponding aniline, which is a key precursor for Nintedanib.[9][10]

Causality of Experimental Choices:

  • Base (NaH): Sodium hydride is a strong, non-nucleophilic base used to deprotonate the aniline nitrogen, forming a more potent nucleophile for the subsequent alkylation.

  • Solvent (THF): THF is a suitable aprotic solvent for reactions involving sodium hydride.

  • Inert Atmosphere: Reactions with sodium hydride must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture and oxygen.

Data Summary

The following table summarizes typical reaction conditions and outcomes for N-alkylation reactions using halo-alkyl piperazine derivatives, based on literature precedents for the synthesis of kinase inhibitors.

Drug/IntermediateSubstrateBaseSolventTemperature (°C)Yield (%)Reference(s)
Abemaciclib6-bromonicotinaldehydeNaBH(OAc)₃DichloromethaneRoom TempHigh[1][3]
Ponatinib4-bromo-2-(trifluoromethyl)benzaldehydeNaBH(OAc)₃DichloromethaneRoom TempHigh[4]
GilteritinibPyrazinecarboxamide intermediateK₂CO₃DMF80-100Moderate[11][12]

Conclusion and Future Perspectives

This compound is a valuable and versatile reagent in pharmaceutical research, providing a straightforward and efficient means of introducing the 4-methylpiperazine moiety into drug candidates. The protocols and examples provided herein demonstrate its broad applicability in the synthesis of complex bioactive molecules, particularly in the realm of oncology. As the demand for novel therapeutics with improved pharmacological properties continues to grow, the strategic use of such well-designed building blocks will remain a cornerstone of successful drug discovery programs.

References

The Strategic Application of 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide in the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Piperazine Building Block

In the landscape of modern medicinal chemistry, the piperazine moiety stands as a cornerstone scaffold, integral to the structure and function of a multitude of Active Pharmaceutical Ingredients (APIs). Its presence is particularly prominent in antihistaminic, antipsychotic, and antihypertensive agents. The strategic introduction of this heterocycle into a target molecule is a critical step in the synthetic pathway of these drugs. 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide emerges as a highly valuable and versatile building block for this purpose. Its bifunctional nature, possessing a nucleophilic tertiary amine within the piperazine ring and a reactive electrophilic bromoethyl group, allows for its facile incorporation into a wide range of molecular frameworks. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in API synthesis, detailing its chemical properties, general reaction mechanisms, and specific, field-proven protocols.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is paramount for its successful and safe application.

PropertyValueReference
Chemical Formula C₇H₁₇Br₃N₂[1]
Molecular Weight 368.94 g/mol [1]
Appearance White to off-white solid[2]
CAS Number 5845-28-3[3]
Storage Store at 2-8°C in a dry, well-ventilated place.[3]

Safety and Handling: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).[4]

Core Reaction Principle: Nucleophilic Substitution

The primary application of this compound in API synthesis is as an electrophilic alkylating agent in nucleophilic substitution reactions (Sₙ2). The bromoethyl group serves as a potent electrophile, readily undergoing reaction with a variety of nucleophiles, including amines, phenols, and thiols. The dihydrobromide salt form enhances the stability of the compound for storage and handling. In a typical reaction, the free base form of the piperazine is generated in situ or used directly, which then attacks the nucleophilic center of the substrate.

The general mechanism involves the deprotonation of the nucleophile by a suitable base, followed by the nucleophilic attack on the primary carbon bearing the bromine atom, leading to the displacement of the bromide leaving group and the formation of a new carbon-nucleophile bond.

G cluster_reactants Reactants cluster_products Products reagent 1-(2-Bromoethyl)-4-methylpiperazine product Alkylated Product (R-X-CH₂CH₂-Piperazine-CH₃) reagent->product Sₙ2 Reaction nucleophile Nucleophile (R-XH) X = O, N, S nucleophile->product base Base salt Base-H⁺Br⁻ base->salt caption Generalized Sₙ2 reaction pathway.

Generalized Sₙ2 reaction pathway.

Application Protocol 1: General Procedure for N-Alkylation of Secondary Amines

This protocol provides a robust, general method for the N-alkylation of secondary amines, a common step in the synthesis of many APIs, particularly antihistamines like Cyclizine and its analogs.[4][5] The procedure is adapted from established methods for similar haloalkyl piperazine derivatives.[6]

Materials:

  • Secondary amine (e.g., diphenylmethanamine) (1.0 eq)[7]

  • This compound (1.2 eq)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (3.0 eq)

  • Acetonitrile or Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of the secondary amine in acetonitrile or DMF, add the base (potassium carbonate or sodium carbonate).

  • Add this compound to the mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.

G A 1. Dissolve secondary amine and base in solvent. B 2. Add 1-(2-Bromoethyl)-4- methylpiperazine dihydrobromide. A->B C 3. Heat to reflux and monitor reaction. B->C D 4. Cool and filter inorganic salts. C->D E 5. Concentrate filtrate. D->E F 6. Liquid-liquid extraction. E->F G 7. Dry and concentrate organic layer. F->G H 8. Purify by column chromatography. G->H caption Workflow for N-Alkylation Protocol.

Workflow for N-Alkylation Protocol.

Application Protocol 2: Synthesis of a Cyclizine Analog - 1-(Diphenylmethyl)-4-(2-(4-methylpiperazin-1-yl)ethyl)piperazine

This protocol illustrates the synthesis of a more complex piperazine-containing molecule, demonstrating the utility of the title building block in constructing molecules with multiple heterocyclic moieties. This is a representative example and can be adapted for the synthesis of other complex drug-like molecules.

Materials:

  • 1-(Diphenylmethyl)piperazine (1.0 eq)[8]

  • This compound (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.5 eq)

  • Toluene

  • Water

  • Saturated aqueous sodium chloride (brine)

Procedure:

  • In a round-bottom flask, dissolve 1-(diphenylmethyl)piperazine in toluene.

  • Add sodium bicarbonate to the solution.

  • Add this compound to the stirred suspension.

  • Heat the mixture to reflux (approximately 110 °C) for 16 hours, monitoring by TLC.

  • After cooling to room temperature, add water to the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel chromatography to afford the pure product.

Troubleshooting and Key Considerations

  • Choice of Base: The selection of a suitable base is crucial. For N-alkylation, inorganic bases like potassium carbonate or sodium carbonate are often effective and easily removed.[6] For more sensitive substrates, non-nucleophilic organic bases such as diisopropylethylamine (DIPEA) can be employed.

  • Solvent Selection: Polar aprotic solvents like acetonitrile and DMF are generally good choices as they effectively dissolve the reactants and facilitate the Sₙ2 reaction.

  • Reaction Temperature: The reaction rate is temperature-dependent. Refluxing is often necessary to drive the reaction to completion in a reasonable timeframe. However, for thermally sensitive substrates, lower temperatures and longer reaction times may be required.

  • Purification: Column chromatography is a standard method for purifying the final product. The choice of eluent will depend on the polarity of the product.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of APIs containing the 4-methylpiperazine moiety. Its predictable reactivity in nucleophilic substitution reactions, coupled with its stability, makes it an attractive choice for drug discovery and development programs. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this reagent in the synthesis of novel and existing pharmaceutical agents.

References

Application Note & Protocol: Strategic N-Alkylation Using 1-(2-Bromoethyl)-4-methylpiperazine Dihydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the N-Methylpiperazine Moiety

In contemporary drug discovery and development, the N-methylpiperazine scaffold is a privileged structural motif. Its presence in a molecule can significantly enhance aqueous solubility, improve pharmacokinetic profiles by modulating lipophilicity, and provide a protonatable nitrogen atom for salt formation and improved bioavailability. 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide is a highly valuable and versatile reagent for introducing this key pharmacophore onto a variety of nucleophilic substrates.

This application note provides a comprehensive guide to performing N-alkylation reactions using this reagent. We will delve into the underlying reaction mechanism, detail a robust experimental protocol, offer insights into reaction optimization, and provide a troubleshooting guide for common challenges. The protocols and insights presented herein are designed for researchers, medicinal chemists, and process development scientists aiming to efficiently synthesize novel chemical entities bearing the N-methylpiperazine group.

Reaction Mechanism and Rationale

The N-alkylation reaction with 1-(2-Bromoethyl)-4-methylpiperazine proceeds via a classical bimolecular nucleophilic substitution (S_N2) mechanism.[1][2] The primary alkyl bromide is an excellent electrophile, readily attacked by a nucleophilic substrate (Nu-H), such as a primary or secondary amine, a phenol, or a thiol.

The Critical Role of the Base

The reagent is supplied as a dihydrobromide salt, meaning both nitrogen atoms of the piperazine ring are protonated.[3] To generate the reactive alkylating agent, the tertiary amine of the piperazine must be in its free base form. More importantly, the nucleophilic substrate (e.g., a secondary amine, R₂NH) must be deprotonated to become a potent nucleophile (R₂N⁻). Therefore, the addition of a suitable base is non-negotiable. The base serves two primary purposes:

  • Neutralize the Dihydrobromide Salt: It deprotonates the piperazinium salts, although the key reactive species is the bromoethyl arm.

  • Deprotonate the Nucleophile: It removes a proton from the attacking nucleophile (e.g., an amine, phenol, or thiol), significantly increasing its nucleophilicity.

The general transformation is illustrated below:

cluster_reactants Reactants cluster_products Products reagent 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide product N-Alkylated Product reagent->product S_N2 Reaction nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) nucleophile->product base Base (e.g., K₂CO₃) salt Byproduct Salts base->salt

Figure 1: General scheme for the N-alkylation reaction.

The reaction is a classic S_N2 substitution where the deprotonated nucleophile attacks the electrophilic carbon adjacent to the bromine, displacing the bromide leaving group.[1] The product of this reaction is a more substituted amine, which itself can be nucleophilic.[4][5] This can sometimes lead to side reactions if not controlled properly.

Detailed Experimental Protocol

This protocol provides a general method for the N-alkylation of a secondary amine. It can be adapted for other nucleophiles like primary amines, phenols, or thiols with appropriate adjustments to stoichiometry and reaction conditions.

Materials and Reagents
ReagentCAS No.Molecular WeightSupplier ExamplePurity
This compound5845-28-3368.94 g/mol Sigma-Aldrich≥95%
Substrate (e.g., a secondary amine)VariesVariesN/A≥97%
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21 g/mol Fisher Scientific≥99%
Acetonitrile (CH₃CN), anhydrous75-05-841.05 g/mol Varies≥99.8%
Ethyl Acetate (for TLC and chromatography)141-78-688.11 g/mol VariesHPLC Grade
Hexanes (for TLC and chromatography)110-54-386.18 g/mol VariesHPLC Grade
Deionized Water7732-18-518.02 g/mol N/AN/A
Brine (Saturated NaCl solution)7647-14-558.44 g/mol N/AN/A
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9120.37 g/mol VariesN/A
Equipment
  • Round-bottom flask equipped with a magnetic stir bar

  • Reflux condenser and heating mantle

  • Nitrogen or Argon gas inlet

  • Magnetic stirrer

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow Diagram

start Start: Assemble Glassware (Inert Atmosphere) reagents Charge Flask: 1. Substrate 2. K₂CO₃ 3. Anhydrous Acetonitrile start->reagents add_alkylating Add Alkylating Agent: 1-(2-Bromoethyl)-4- methylpiperazine dihydrobromide reagents->add_alkylating reflux Heat to Reflux (e.g., 82°C) Monitor by TLC add_alkylating->reflux workup Aqueous Work-up: 1. Filter Solids 2. Concentrate 3. Partition (EtOAc/H₂O) 4. Wash & Dry reflux->workup Reaction Complete purify Purification: Silica Gel Column Chromatography workup->purify end Final Product: Characterize purify->end

Figure 2: Step-by-step experimental workflow for N-alkylation.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the secondary amine substrate (1.0 eq.).

    • Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq.). Using a fine powder is recommended for maximum surface area.

    • Add anhydrous acetonitrile to form a stirrable suspension (concentration typically 0.1-0.5 M with respect to the substrate).

    • Begin vigorous stirring.

  • Addition of Alkylating Agent:

    • To the stirred suspension, add this compound (1.1-1.2 eq.) portion-wise at room temperature. A slight excess ensures complete consumption of the potentially more valuable substrate.

  • Reaction and Monitoring:

    • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82°C for acetonitrile).

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC). A typical mobile phase is 5-10% methanol in dichloromethane or 10-20% ethyl acetate in hexanes, often with 1% triethylamine to prevent streaking of basic compounds. The disappearance of the starting amine spot indicates reaction completion. This typically takes 4-16 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the inorganic salts (K₂CO₃ and KBr) through a pad of celite, washing the filter cake with acetonitrile or ethyl acetate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel and wash with water (2x) and then with brine (1x). The aqueous washes remove any remaining inorganic salts and highly polar impurities.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by silica gel column chromatography. The eluent system should be determined by TLC analysis, but a gradient of ethyl acetate in hexanes or methanol in dichloromethane is common.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to afford the final N-alkylated product. Characterize by NMR, LC-MS, and HRMS to confirm identity and purity.

Optimization and Troubleshooting

The success of the N-alkylation can be sensitive to several factors. The following table provides guidance on optimizing the reaction and troubleshooting common issues.

Problem Potential Cause Suggested Solution
No or Slow Reaction 1. Ineffective base (too weak or poor solubility).2. Insufficient temperature.3. Sterically hindered or poorly nucleophilic substrate.1. Switch to a stronger or more soluble base (e.g., Cs₂CO₃ or an organic base like DIPEA).2. Increase the reaction temperature by switching to a higher-boiling solvent like DMF or DMSO.3. Increase reaction time. Consider adding a catalytic amount of sodium iodide (NaI) to perform an in situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide.
Low Yield 1. Incomplete reaction.2. Product loss during work-up (product may have some water solubility).3. Decomposition of starting material or product.1. Ensure the reaction has gone to completion via TLC monitoring.2. During aqueous extraction, back-extract the aqueous layers with the organic solvent to recover any dissolved product.3. Run the reaction at a lower temperature for a longer period. Ensure the use of an inert atmosphere.
Formation of Side Products 1. Over-alkylation (if the substrate has multiple nucleophilic sites).2. Elimination (E2) reaction, especially with hindered substrates or strong, non-nucleophilic bases.1. Use a protecting group strategy if necessary.[6][7] Adjust stoichiometry carefully; sometimes slow addition of the alkylating agent can favor mono-alkylation.[8]2. Use a milder, non-hindered base like K₂CO₃ or NaHCO₃. Avoid strong bases like NaH or t-BuOK unless necessary.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[3][9]

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3]

  • Precautionary Measures:

    • Handle in a well-ventilated chemical fume hood.[10]

    • Wear safety goggles, a lab coat, and chemical-resistant gloves.[9]

    • Avoid breathing dust, fumes, or vapors.[3]

    • Wash hands thoroughly after handling.[9]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][9]

Always consult the Safety Data Sheet (SDS) provided by the supplier before use.[10]

Conclusion

The N-alkylation protocol using this compound is a reliable and effective method for incorporating the valuable N-methylpiperazine moiety into a wide range of molecular scaffolds. By understanding the S_N2 mechanism and carefully selecting the base, solvent, and temperature, researchers can achieve high yields of the desired products. This guide provides a solid foundation for the successful application of this important synthetic transformation in the fields of medicinal chemistry and drug development.

References

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 1-(2-Bromoethyl)-4-methylpiperazine Dihydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide is a heterocyclic building block crucial for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The structural integrity and purity of this starting material are paramount to ensuring the quality, safety, and efficacy of the final products. This application note presents a detailed, multi-faceted analytical workflow for the robust characterization of this compound. We provide field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained, and the protocols are designed to be self-validating, ensuring trustworthy and reproducible results.

Introduction: The Critical Need for Characterization

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. As a reactive intermediate, this compound serves as a key precursor, making its unambiguous identification and purity assessment a critical first step in any synthetic campaign. Impurities, residual solvents, or structural isomers can have profound downstream effects, impacting reaction yields, introducing new impurities in subsequent steps, and potentially altering the pharmacological profile of the final compound.

This guide provides a comprehensive suite of analytical methods to establish the identity, structure, and purity of this compound, adhering to the rigorous standards expected in a research and development setting.

Physicochemical & Structural Properties

A foundational understanding of the compound's basic properties is essential before commencing any analytical work. These details are critical for calculating concentrations, interpreting spectral data, and ensuring safe handling.

PropertyValueSource(s)
IUPAC Name 1-(2-bromoethyl)-4-methylpiperazine;dihydrobromide[1]
CAS Number 5845-28-3[1][2][3]
Molecular Formula C₇H₁₇Br₃N₂[2][4]
Molecular Weight 368.94 g/mol [1][4][5]
Form Solid[4]
SMILES Br.Br.CN1CCN(CCBr)CC1[1][4]
InChI Key XIFKYGQDQHQYND-UHFFFAOYSA-N[4]

The Analytical Workflow: An Integrated Strategy

No single analytical technique can provide a complete picture of a compound's identity and purity. We employ an orthogonal approach where each method provides complementary information, leading to a highly confident and comprehensive characterization. The overall workflow is designed to first confirm the molecular structure and then quantify its purity.

Analytical_Workflow cluster_0 Structural Elucidation (Identity & Confirmation) cluster_1 Purity & Quantitative Analysis NMR NMR Spectroscopy (¹H & ¹³C) Conclusion Comprehensive Characterization Report: Identity, Structure, and Purity Confirmed NMR->Conclusion MS Mass Spectrometry (Molecular Weight & Isotopic Pattern) MS->Conclusion FTIR FTIR Spectroscopy (Functional Groups) FTIR->Conclusion HPLC HPLC-UV (Purity Assessment & Impurity Profiling) HPLC->Conclusion Sample Sample of 1-(2-Bromoethyl)- 4-methylpiperazine dihydrobromide Sample->NMR Sample->MS Sample->FTIR Sample->HPLC

Caption: Integrated workflow for the characterization of this compound.

Experimental Protocols & Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

Expertise & Causality: NMR is the gold standard for unambiguous structure elucidation of organic molecules. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR complements this by identifying the number and type of carbon atoms. For a salt like the dihydrobromide form, the choice of a polar, aprotic deuterated solvent such as DMSO-d₆ or a protic solvent like D₂O is critical to ensure solubility. The acidic protons from the dihydrobromide may exchange with D₂O, leading to the disappearance of N-H signals.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Experiment: Standard proton experiment.

    • Solvent Reference: Calibrate the spectrum to the residual solvent peak (HDO at ~4.79 ppm in D₂O or DMSO at ~2.50 ppm).

    • Expected Signals: The structure suggests the following approximate proton environments. Chemical shifts are predictive and may vary based on solvent and concentration.

      • ~2.9 ppm (singlet, 3H): Methyl protons (-CH₃).

      • ~3.2 - 3.8 ppm (complex multiplets, 12H): Protons of the piperazine ring (-CH₂-) and the bromoethyl group (-CH₂-N- and -CH₂-Br). The two sets of four piperazine protons will be inequivalent, as will the two methylene groups of the ethyl chain, leading to a complex pattern. The presence of the two hydrobromide salts will cause significant deshielding and shifts compared to the free base.

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled carbon experiment.

    • Expected Signals:

      • ~42-45 ppm: Methyl carbon (-CH₃).

      • ~25-30 ppm: Bromo-substituted ethyl carbon (-CH₂-Br).

      • ~48-55 ppm: Piperazine ring carbons and the N-substituted ethyl carbon.

  • Data Interpretation: Integrate the ¹H NMR peaks to confirm the proton ratios. Correlate the ¹H and ¹³C spectra to confirm the carbon-hydrogen framework. The observed spectra should be consistent with the proposed structure.[2][6][7]

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Expertise & Causality: MS provides the exact molecular weight of the compound, which is a fundamental confirmation of its identity. For this compound, the most compelling evidence comes from the unique isotopic pattern generated by the three bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[8] This results in a characteristic cluster of peaks in the mass spectrum, providing definitive evidence for the presence of three bromine atoms. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar, pre-salted molecule.

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or a water/acetonitrile mixture.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for high-resolution data).

  • Acquisition:

    • Mode: Positive ion mode is preferred, as the piperazine nitrogens are readily protonated. The expected ion would be the cation of the free base, [C₇H₁₅BrN₂ + H]⁺.

    • Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

  • Data Interpretation:

    • Expected Ion: The primary ion observed should correspond to the monoisotopic mass of the protonated free base, [C₇H₁₆BrN₂]⁺. The two bromine isotopes will create two major peaks at m/z ~223.05 and ~225.05.

    • Fragmentation: Fragmentation analysis (MS/MS) can further confirm the structure by showing losses of characteristic fragments, such as the bromoethyl group.

    • Note on Dihydrobromide: In ESI, the non-covalently bound hydrobromide counter-ions will typically not be observed as part of the main molecular ion. The analysis confirms the structure of the organic cation. The presence of the bromide ions is better confirmed by techniques like ion chromatography or elemental analysis.

MS_Interpretation Structure Structure: C₇H₁₅BrN₂ MW (free base): ~222/224 g/mol ESI_MS ESI-MS (Positive Mode) Ionization [C₇H₁₅BrN₂ + H]⁺ Structure->ESI_MS Analyzed by Spectrum Observed Spectrum Isotopic Peaks at m/z ~223 and ~225 ~1:1 Intensity Ratio ESI_MS->Spectrum Generates Confirmation Confirmation Matches expected mass and isotopic pattern for one Bromine atom in the cation. Spectrum->Confirmation Confirms

Caption: Logic for confirming the organic cation structure via ESI-MS.

High-Performance Liquid Chromatography (HPLC): The Standard for Purity

Expertise & Causality: HPLC is the workhorse for assessing the purity of pharmaceutical compounds. A reversed-phase (RP-HPLC) method is ideal for this polar compound.[9] We use a C18 column, which has a non-polar stationary phase. The mobile phase is a polar mixture of water and an organic solvent. By gradually increasing the organic solvent concentration (a gradient), we can effectively separate the main compound from less polar and more polar impurities. UV detection is used, and since the molecule lacks a strong chromophore, detection at a low wavelength (e.g., 210 nm) is necessary to see all potential organic impurities. Adherence to ICH guidelines for method validation is recommended for GMP environments.[10]

Protocol: RP-HPLC Purity Analysis

  • Apparatus and Materials:

    • HPLC system with a gradient pump, UV detector, and autosampler.

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Acetonitrile (HPLC grade).

    • Trifluoroacetic acid (TFA) or Formic Acid (for mobile phase modification).

    • Water (HPLC grade).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Mobile Phase A (0.1% TFA in Water).

    • Sample Solution: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of ~1 mg/mL.

  • Analysis and Calculation:

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the sample solution.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[11] The spectrum provides a unique "fingerprint" for the compound. For this compound, we expect to see characteristic absorptions for aliphatic C-H bonds, C-N bonds, and broad signals corresponding to the protonated amine salt (N⁺-H). The C-Br stretch typically appears in the fingerprint region (< 700 cm⁻¹).

Protocol: ATR-FTIR Analysis

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Interpretation:

    • ~2900-3000 cm⁻¹: Aliphatic C-H stretching vibrations from the methyl, ethyl, and piperazine groups.

    • ~2400-2700 cm⁻¹ (broad): Characteristic N⁺-H stretching from the secondary and tertiary amine hydrobromide salts.

    • ~1450 cm⁻¹: C-H bending vibrations.

    • ~1000-1200 cm⁻¹: C-N stretching vibrations.

    • ~550-650 cm⁻¹: C-Br stretching vibration.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the complete characterization of this compound. By combining the structural elucidating power of NMR and MS with the purity-confirming capability of HPLC and the functional group identification of FTIR, researchers can proceed with confidence in the quality of their starting material. This multi-technique, evidence-based approach is fundamental to achieving reproducible and reliable outcomes in research and drug development.

References

Application Note: A Robust HILIC-MS Method for Monitoring Reaction Mixtures of 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the analysis of reaction mixtures containing the highly polar and reactive alkylating agent, 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide. Due to the compound's physicochemical properties, traditional reversed-phase liquid chromatography (RPLC) methods fail to provide adequate retention and resolution. We address this challenge by employing a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Mass Spectrometry (MS). This approach offers excellent retention for the polar parent compound and allows for the simultaneous monitoring of related polar impurities and byproducts. The protocol details sample preparation, a complete set of optimized HPLC-MS parameters, and data analysis strategies, providing a robust and reliable tool for researchers, process chemists, and drug development professionals involved in synthetic chemistry.

The Analytical Challenge: Properties and Pitfalls

The quantitative and qualitative analysis of this compound in a complex reaction matrix is non-trivial. The primary challenges stem from its molecular structure:

  • Extreme Polarity: As a dihydrobromide salt, the molecule is highly water-soluble and exists in a charged state. This high polarity leads to minimal or no retention on conventional non-polar stationary phases like C18, causing the analyte to elute in the solvent front.[1][2]

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, rendering UV-based detection insufficiently sensitive and non-specific for impurity profiling in a complex mixture.

  • Reactivity: The bromoethyl group is a potent alkylating moiety. The compound's stability in various solvents and during the analytical process must be considered to prevent artefactual degradation or reaction.

These factors necessitate a departure from standard RPLC-UV methods and a move towards a technique better suited for highly polar analytes, with mass spectrometry being the detector of choice for sensitive and specific analysis.[3][4]

The HILIC-MS Solution: Mechanism and Advantages

Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal chromatographic technique for separating highly polar and hydrophilic compounds.[5][6][7][8]

Mechanism of Retention: In HILIC, a polar stationary phase (e.g., bare silica, amide, or amino-bonded phases) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[8][9] The aqueous component of the mobile phase forms a water-enriched layer on the surface of the polar stationary phase. Retention occurs via partitioning of the polar analyte between the bulk organic mobile phase and this immobilized aqueous layer.[8] The more polar the analyte, the more it partitions into the aqueous layer, resulting in stronger retention.

HILIC_Mechanism cluster_0 HILIC Stationary Phase cluster_1 Mobile Phase StationaryPhase Polar Surface (e.g., Silica) Immobilized Water-Enriched Layer MobilePhase High % Acetonitrile Low % Aqueous Buffer Analyte Polar Analyte (e.g., Piperazine Derivative) MobilePhase->Analyte Elution Analyte->StationaryPhase:f1 Partitioning

Advantages for this Application:

  • Enhanced Retention: HILIC provides robust retention for the polar piperazine compound, moving it away from the void volume and allowing for better resolution from other components.

  • MS Compatibility: The high organic content of the HILIC mobile phase is beneficial for electrospray ionization (ESI), as it promotes efficient desolvation and ionization, leading to enhanced MS sensitivity.[8]

  • Orthogonal Selectivity: HILIC offers a different separation selectivity compared to RPLC, which is advantageous for resolving complex mixtures.[5][6]

Detailed Application Protocol

This protocol is designed for a UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).

Materials and Reagents
  • Reference Standard: this compound (≥98% purity).

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Water.

  • Buffer Salt: LC-MS grade Ammonium Formate.

  • Acid: LC-MS grade Formic Acid.

  • Reaction Quenching Agent: A suitable nucleophile to consume any unreacted starting material, if necessary (e.g., a primary or secondary amine in a solvent compatible with the mobile phase). Selection of the quenching agent is reaction-dependent and must be validated.

Instrumentation
  • LC System: UHPLC system capable of delivering accurate gradients at flow rates of 0.2-0.6 mL/min.

  • Mass Spectrometer: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Standard and Sample Preparation

Critical Note: Due to the compound's reactivity, sample preparation should be performed swiftly and at a consistent temperature. The goal is to halt the reaction and dilute the sample into a solvent that is compatible with the initial mobile phase conditions to ensure good peak shape.

  • Stock Solution (Reference Standard): Accurately weigh ~10 mg of the reference standard and dissolve in a 10 mL volumetric flask using a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

  • Calibration Standards: Perform serial dilutions of the stock solution using 90:10 Acetonitrile:Water to prepare a series of calibration standards (e.g., 100, 50, 10, 5, 1, 0.5, 0.1 µg/mL).

  • Reaction Mixture Sampling: a. At a specified time point, withdraw a small, known volume of the reaction mixture (e.g., 50 µL). b. Immediately quench the reaction by diluting it into a larger volume of a suitable solvent. For this method, a 100-fold dilution into a 90:10 Acetonitrile:Water mixture is recommended as a starting point. This high organic content helps to precipitate some salts and is compatible with the HILIC mobile phase. c. Vortex the diluted sample for 30 seconds. d. Centrifuge the sample at >10,000 g for 5 minutes to pellet any precipitated material. e. Transfer the supernatant to an autosampler vial for analysis.

HPLC-MS Method Parameters

The following tables summarize the optimized starting conditions for the HILIC-MS analysis.

Table 1: HPLC Method Parameters

Parameter Setting Rationale
Column Amide-based HILIC Column (e.g., Waters Acquity BEH Amide, 2.1 x 100 mm, 1.7 µm) Amide phases offer excellent retention and peak shape for polar, basic compounds.[6]
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water Volatile buffer ideal for MS; formic acid aids in positive ionization.
Mobile Phase B 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Acetonitrile:Water High organic content drives HILIC retention. The small amount of water maintains buffer solubility.
Gradient 0-1 min: 95% B; 1-7 min: 95% to 50% B; 7-8 min: 50% B; 8-8.1 min: 50% to 95% B; 8.1-12 min: 95% B A shallow gradient ensures good resolution. A longer re-equilibration time is crucial for HILIC.
Flow Rate 0.4 mL/min Standard for a 2.1 mm ID column.
Column Temperature 40 °C Improves peak shape and reduces mobile phase viscosity.

| Injection Volume | 2 µL | Small volume to minimize solvent mismatch effects. |

Table 2: Mass Spectrometer Parameters

Parameter Setting Rationale
Ionization Mode ESI Positive (ESI+) The two nitrogen atoms in the piperazine ring are basic and readily protonated.
Capillary Voltage 3.5 kV Optimized for stable spray and ion generation.
Source Temp. 150 °C Standard source temperature.
Desolvation Temp. 450 °C High temperature needed to desolvate the partially aqueous mobile phase.
Desolvation Gas Flow 800 L/Hr (Nitrogen) Facilitates efficient solvent evaporation.
Scan Mode (Qualitative) Full Scan m/z 50-500 To identify the parent compound and unknown byproducts.

| MRM Mode (Quantitative) | Precursor Ion: m/z 221.1 / 223.1. Product Ion: m/z 101.1 | See Section 4.1 for explanation. |

System Suitability

Before analyzing samples, inject a mid-level calibration standard (e.g., 10 µg/mL) five times. The system is deemed ready if the following criteria are met:

  • Retention Time RSD: < 2%

  • Peak Area RSD: < 5%

  • Peak Tailing Factor: 0.9 - 1.5

Data Analysis and Interpretation

Workflow cluster_prep Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing Sampling 1. Reaction Sampling Quench 2. Quench & Dilute (90% Acetonitrile) Sampling->Quench Centrifuge 3. Centrifuge Quench->Centrifuge HILIC 4. HILIC Separation Centrifuge->HILIC MS 5. ESI-MS Detection HILIC->MS Qual 6a. Qualitative ID (Full Scan, m/z) MS->Qual Quant 6b. Quantitative Analysis (MRM, Calibration Curve) MS->Quant Result 7. Report Results (Purity, Concentration) Qual->Result Quant->Result

Qualitative Identification

The molecular weight of the free base 1-(2-Bromoethyl)-4-methylpiperazine is 220.06 g/mol .

  • Expected Parent Ion: In ESI+ mode, the molecule will be protonated, giving an [M+H]⁺ ion. A key feature is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are roughly equal in abundance. Therefore, in the mass spectrum, you will observe two peaks of nearly equal intensity separated by 2 m/z units.

    • m/z 221.1 (for the ⁷⁹Br isotope)

    • m/z 223.1 (for the ⁸¹Br isotope)

    • The presence of this characteristic 1:1 doublet is a strong confirmation of the compound's identity.

  • Fragmentation: Collision-induced dissociation (CID) or MS/MS analysis can provide further structural confirmation.[10][11][12] The most likely fragmentation pathway is the cleavage of the C-N bond of the ethylpiperazine chain, resulting in a stable N-methylpiperazine fragment.

    • Precursor Ions: m/z 221.1 and 223.1

    • Major Product Ion: m/z 101.1 (protonated N-methylpiperazine, [C₅H₁₃N₂]⁺)

Quantitative Analysis

For reaction monitoring, the goal is typically to measure the disappearance of the starting material.

  • Mode: Use Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity.

  • Transitions: Monitor the transitions 221.1 -> 101.1 and/or 223.1 -> 101.1 .

  • Calibration: Generate a calibration curve by plotting the peak area of the reference standard injections against their known concentrations. Use a linear regression model with a weighting factor (e.g., 1/x²) to ensure accuracy across the concentration range.[13][14]

  • Calculation: Determine the concentration of the starting material in the reaction samples by interpolating their peak areas from the calibration curve, remembering to account for the dilution factor used during sample preparation.

Conclusion

The described HILIC-MS method overcomes the significant analytical hurdles associated with the highly polar alkylating agent this compound. It provides excellent retention, resolution, and sensitivity, enabling accurate quantification of the starting material and qualitative identification of related substances. This protocol serves as a comprehensive, field-proven guide for scientists in pharmaceutical development and process chemistry, facilitating reliable in-process control and a deeper understanding of reaction kinetics and impurity profiles.

References

Application Note: ¹³C NMR Interpretation for 1-(2-Bromoethyl)-4-methylpiperazine Dihydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Bromoethyl)-4-methylpiperazine is a key building block in synthetic organic chemistry, frequently utilized in the development of novel pharmaceutical agents due to the versatile reactivity of the bromoethyl group and the pharmacokinetic properties imparted by the methylpiperazine scaffold. As a dihydrobromide salt, its solubility and stability are enhanced, making it a common form for storage and handling. Accurate structural elucidation and purity assessment are paramount in drug development, and Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This application note provides a comprehensive guide to the interpretation of the ¹³C NMR spectrum of 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide, offering a detailed protocol for sample preparation and a logical framework for spectral assignment. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for chemical characterization.

Theoretical Framework: Understanding the ¹³C NMR Landscape of a Piperazine Dihydrobromide Salt

The ¹³C NMR spectrum provides a unique fingerprint of the carbon skeleton of a molecule. Each carbon atom in a distinct chemical environment gives rise to a specific signal, the position of which (chemical shift, δ) is highly sensitive to its local electronic environment. For this compound, several key structural features will dictate the appearance of its ¹³C NMR spectrum:

  • The Piperazine Ring: This heterocyclic amine forms the core of the molecule. In the dihydrobromide salt, both nitrogen atoms are protonated, leading to a significant downfield shift (deshielding) of the adjacent carbon atoms compared to the free base. This is due to the electron-withdrawing inductive effect of the positively charged nitrogen centers.

  • The N-Methyl Group: The carbon of the methyl group attached to one of the piperazine nitrogens will appear in the aliphatic region of the spectrum. Its chemical shift will also be influenced by the protonation state of the nitrogen.

  • The N-(2-Bromoethyl) Group: This side chain introduces two additional carbon signals. The carbon directly attached to the nitrogen (-CH₂-N) will be deshielded by the adjacent protonated nitrogen. The terminal carbon (-CH₂-Br) will be significantly deshielded by the highly electronegative bromine atom.

Due to the asymmetry introduced by the two different substituents on the piperazine ring, all four carbon atoms of the piperazine ring are chemically non-equivalent and are expected to produce distinct signals. In total, we anticipate observing six unique signals in the proton-decoupled ¹³C NMR spectrum of this compound.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

This section outlines a detailed, step-by-step methodology for the preparation and analysis of a this compound sample for ¹³C NMR spectroscopy.

Materials and Equipment:
  • This compound

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh ~50 mg of the dihydrobromide salt B Dissolve in ~0.7 mL of deuterated solvent (e.g., D₂O) in a vial A->B C Vortex until fully dissolved B->C D Transfer the solution to a 5 mm NMR tube C->D E Ensure a sample height of ~4-5 cm D->E F Insert the sample into the NMR spectrometer E->F Proceed to acquisition G Lock and shim the instrument F->G H Set up a standard ¹³C{¹H} experiment G->H I Acquire the spectrum with a sufficient number of scans for good signal-to-noise H->I

Figure 1: Experimental workflow for ¹³C NMR sample preparation and data acquisition.

Step-by-Step Protocol:
  • Solvent Selection: Due to the salt nature of the compound, polar deuterated solvents are required. Deuterium oxide (D₂O) is an excellent choice. Methanol-d₄ (CD₃OD) can also be used. The choice of solvent will slightly affect the chemical shifts.

  • Sample Weighing: Accurately weigh approximately 50 mg of this compound. A higher concentration is generally better for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H NMR.[1][2]

  • Dissolution: Dissolve the weighed sample in approximately 0.7 mL of the chosen deuterated solvent in a small vial.

  • Homogenization: Vortex the solution until the solid is completely dissolved. Ensure there is no particulate matter, as this can degrade the quality of the NMR spectrum.[2]

  • Transfer to NMR Tube: Using a pipette, transfer the clear solution into a clean, dry 5 mm NMR tube. The final sample height should be around 4-5 cm to ensure it is within the detection region of the NMR probe.[1][3]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

    • Set up a standard proton-decoupled ¹³C NMR experiment.

    • Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio. For a moderately concentrated sample on a 400 MHz spectrometer, this may range from a few hundred to a few thousand scans.

¹³C NMR Spectrum Interpretation and Signal Assignment

The predicted ¹³C NMR chemical shifts for this compound are based on established principles of NMR spectroscopy, including the effects of electronegativity and amine protonation, as well as by comparison with data for structurally related compounds such as N-methylpiperazine and bromoalkanes.[4][5][6]

Molecular Structure and Carbon Numbering

Figure 2: Structure and numbering of this compound.

Predicted Chemical Shifts and Rationale

The following table summarizes the predicted chemical shift ranges for each carbon atom and the reasoning behind the assignment.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C7 (N-C H₃)42 - 48This aliphatic carbon is attached to a protonated nitrogen, which deshields it. The chemical shift for the N-methyl group in N-methylpiperazine is around 46 ppm.[7]
C3, C5 (Piperazine)48 - 55These carbons are part of the piperazine ring and are adjacent to a protonated nitrogen. They are expected to be in a similar region but will be distinct due to the different substituents on the two nitrogens.
C2, C6 (Piperazine)55 - 62These piperazine carbons are also adjacent to a protonated nitrogen. Their chemical environment is different from C3 and C5, likely resulting in a downfield shift.
C1 (-C H₂-N)58 - 65This carbon is attached to a protonated nitrogen, causing a significant downfield shift.
C2 (-C H₂-Br)28 - 35The high electronegativity of the bromine atom strongly deshields this carbon, but the effect of the adjacent positively charged nitrogen on C1 is generally stronger. The typical range for a carbon attached to bromine in an alkyl chain is around 30 ppm.[6]

Note: The exact chemical shifts can vary depending on the solvent and concentration. The protonation of the nitrogens causes a general downfield shift of all carbons compared to the free base, particularly for the carbons alpha to the nitrogens.[4]

Conclusion

This application note provides a comprehensive guide for the ¹³C NMR analysis of this compound. By following the detailed protocol for sample preparation and data acquisition, researchers can obtain high-quality spectra. The provided interpretation framework, based on fundamental NMR principles and comparative data, allows for confident assignment of the six expected carbon signals. This robust analytical approach is crucial for ensuring the identity, purity, and structural integrity of this important synthetic intermediate in research and drug development settings.

References

Application Notes and Protocols: Experimental Procedures for Coupling with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of amide bonds through the coupling of carboxylic acids with primary and secondary amines is a cornerstone of modern organic and medicinal chemistry.[1][2] This application note provides a comprehensive guide to the most prevalent and effective methods for amine coupling, with a focus on carbodiimide-mediated reactions and reductive amination. We delve into the underlying mechanisms, offer detailed, step-by-step protocols, and provide insights into reaction optimization and troubleshooting to empower researchers in their synthetic endeavors.

Introduction: The Ubiquity and Challenge of Amide Bond Formation

The amide bond is a fundamental linkage in a vast array of biologically and pharmaceutically important molecules, including peptides, proteins, and numerous top-selling drugs.[3] Despite its prevalence, the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable under ambient conditions, necessitating the activation of the carboxylic acid.[4] This is typically achieved by converting the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine.

This guide will focus on two robust and widely adopted strategies for forging this critical bond:

  • Carbodiimide-Mediated Amide Bond Formation: Utilizing reagents like EDC and DCC to activate carboxylic acids for direct reaction with amines.[5][6][7]

  • Reductive Amination: A versatile method for forming C-N bonds by reacting a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced.[8][9][10]

Carbodiimide-Mediated Coupling: A Workhorse in Amide Synthesis

Carbodiimides are a class of "zero-length" crosslinkers that facilitate the formation of an amide bond between a carboxyl group and a primary amine without becoming part of the final covalent linkage.[11] The most commonly used carbodiimides are 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N,N'-Dicyclohexylcarbodiimide (DCC).[11][12]

Mechanism of Action

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[6][11][13] This intermediate is susceptible to nucleophilic attack by a primary amine, resulting in the desired amide bond and a soluble urea byproduct.[11][13]

However, the O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the original carboxylic acid.[11][13] To enhance the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included.[13][14] NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester, which then efficiently reacts with the primary amine.[13][14]

EDC_NHS_Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Urea_Byproduct Urea Byproduct EDC->Urea_Byproduct NHS_Ester NHS Ester Intermediate (More Stable) O_Acylisourea->NHS_Ester + NHS Amide_Bond Stable Amide Bond (R-CO-NH-R') O_Acylisourea->Amide_Bond + Primary Amine (Direct Pathway) NHS NHS / Sulfo-NHS NHS_Ester->NHS NHS_Ester->Amide_Bond + Primary Amine Primary_Amine Primary Amine (R'-NH2)

Figure 1. General workflow for EDC/NHS-mediated amide bond formation.

Key Experimental Considerations
  • pH Control: The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (4.5-6.0).[15] However, the subsequent reaction of the NHS ester with the primary amine is favored at a more neutral to slightly basic pH (7.0-8.5).[15][16] Therefore, a two-step procedure with a pH adjustment is often optimal.

  • Buffer Choice: Avoid buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate), as they will compete in the reaction.[16] Good choices include MES buffer for the activation step and phosphate-buffered saline (PBS) for the coupling step.[15]

  • Reagent Stability: EDC is moisture-sensitive and should be stored in a desiccator and equilibrated to room temperature before opening.[13][15] Solutions of EDC and NHS should be prepared fresh immediately before use.[14]

  • Solvent: For biomolecule conjugation, aqueous buffers are standard. For organic synthesis, aprotic solvents like DMF or DCM are common.[17][18]

Protocol 1: Two-Step EDC/Sulfo-NHS Coupling for Biomolecules

This protocol is optimized for coupling an amine-containing molecule (e.g., a protein, peptide, or modified oligonucleotide) to a carboxyl-containing molecule, minimizing self-conjugation.[14]

Materials:

  • Molecule #1 (with carboxyl groups)

  • Molecule #2 (with primary amine groups)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Desalting column (e.g., Sephadex G-25)

Procedure:

Step 1: Activation of Carboxyl Groups

  • Dissolve Molecule #1 in ice-cold Activation Buffer to a suitable concentration (e.g., 1-10 mg/mL).

  • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Add EDC and Sulfo-NHS to the Molecule #1 solution. A common starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to Molecule #1.[16]

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[14]

Step 2: Removal of Excess Reagents (Optional but Recommended)

  • To prevent unwanted side reactions with Molecule #2, remove excess and hydrolyzed EDC and Sulfo-NHS.

  • This can be achieved by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.

Step 3: Coupling with Amine-Containing Molecule

  • Immediately add the activated Molecule #1 to a solution of Molecule #2 in Coupling Buffer. The pH should be between 7.2 and 7.5 to facilitate efficient coupling.[15][16]

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 4: Quenching the Reaction

  • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.

  • Incubate for 15 minutes at room temperature.

Step 5: Purification

  • Purify the final conjugate from unreacted molecules and byproducts using an appropriate method, such as size exclusion chromatography, affinity chromatography, or dialysis.

ParameterRecommended RangeRationale
pH (Activation) 4.5 - 6.0Maximizes the efficiency of carboxyl group activation by EDC.[15]
pH (Coupling) 7.0 - 8.5Promotes nucleophilic attack by the unprotonated primary amine.[15][16]
EDC:Molecule #1 Molar Ratio 2:1 to 50:1Excess drives the reaction; optimization is key to avoid modification of unintended sites.
NHS:EDC Molar Ratio 1:1 to 2.5:1A slight excess of NHS helps to efficiently convert the O-acylisourea intermediate to the more stable NHS ester.[16]
Reaction Time (Activation) 15 - 30 minutesSufficient for activation while minimizing hydrolysis of the intermediate.[14]
Reaction Time (Coupling) 2 hours - OvernightAllows for efficient coupling; longer times at 4°C can improve yields for sensitive molecules.

Reductive Amination: Versatile C-N Bond Formation

Reductive amination is a powerful method for synthesizing primary, secondary, and tertiary amines by reacting an aldehyde or ketone with an amine in the presence of a reducing agent.[9] This reaction is highly valued in drug discovery and development for its broad substrate scope and operational simplicity, often being performed as a one-pot procedure.[10]

Mechanism of Action

The reaction proceeds in two main stages:

  • Imine/Iminium Ion Formation: The amine first adds to the carbonyl group to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[9]

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to form the new amine.[9]

Reductive_Amination cluster_0 Stage 1: Imine/Iminium Formation cluster_1 Stage 2: Reduction Carbonyl Aldehyde / Ketone Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Amine Primary / Secondary Amine Imine_Iminium Imine / Iminium Ion Hemiaminal->Imine_Iminium - H2O Final_Amine Final Amine Product Imine_Iminium->Final_Amine + Reducing Agent Water H2O Reducing_Agent Reducing Agent

Figure 2. Mechanism of reductive amination.

Key Experimental Considerations
  • Choice of Reducing Agent: The key to a successful reductive amination is a reducing agent that is mild enough to not reduce the starting carbonyl compound but potent enough to reduce the intermediate imine/iminium ion. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are the most common choices.[8][9] STAB is often preferred as it is less toxic and the reaction can be run under mildly acidic conditions which can catalyze imine formation.[9]

  • Reaction Conditions: The reaction is typically run in aprotic solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF).[9] The addition of a small amount of acetic acid can catalyze the imine formation step, especially for less reactive carbonyls or amines.[9]

  • Stoichiometry: A slight excess of the amine and reducing agent is often used to ensure complete conversion of the carbonyl compound.

Protocol 2: General One-Pot Reductive Amination using STAB

This protocol provides a general procedure for the coupling of a primary or secondary amine with an aldehyde or ketone.

Materials:

  • Aldehyde or Ketone

  • Primary or Secondary Amine

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.0 eq) and the amine (1.0-1.2 eq).

  • Dissolve the starting materials in anhydrous DCM or DCE (to a concentration of ~0.1-0.5 M).

  • If desired, add glacial acetic acid (1.0-1.2 eq) to catalyze imine formation. Stir the mixture at room temperature for 20-30 minutes.

  • In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the stirring solution. Note: The addition may cause some effervescence.

  • Stir the reaction at room temperature and monitor its progress by an appropriate method (e.g., TLC or LC-MS). Reactions are typically complete within 1-24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography, crystallization, or distillation as required.

ReagentMolar Equivalence (Typical)Purpose
Carbonyl 1.0Limiting Reagent
Amine 1.0 - 1.2Nucleophile; slight excess drives imine formation.
STAB 1.2 - 1.5Reducing agent; excess ensures complete reduction of the iminium ion.
Acetic Acid 1.0 - 1.2 (optional)Catalyst for imine/iminium ion formation.[9]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive reagents (hydrolyzed EDC, old STAB).[19] Incorrect pH.[18] Steric hindrance.[20] Solubility issues.[19]Use fresh, high-quality reagents. Optimize pH for each step of the EDC/NHS reaction. For hindered substrates, consider more potent coupling reagents (e.g., HATU, HBTU) or elevated temperatures.[3][20] Change solvent or add a co-solvent to improve solubility.[18][19]
Multiple Products/Side Reactions Self-coupling in EDC/NHS reaction. Over-alkylation in reductive amination. Racemization of chiral centers.Use a two-step EDC/NHS protocol with an intermediate purification step. Use a 1:1 stoichiometry of amine to carbonyl to minimize over-alkylation. For EDC coupling, add HOBt or HOAt to suppress racemization.[1][12]
Difficulty in Purification Water-soluble urea byproduct from EDC/DCC.[12] Excess reagents.For DCC, the dicyclohexylurea byproduct is insoluble in many organic solvents and can be filtered off.[7][12] For EDC, the byproduct is water-soluble and can be removed by aqueous workup.[12][13] Ensure proper quenching and workup to remove excess reagents before chromatography.

Conclusion

The successful coupling of primary and secondary amines is a critical capability for researchers in the chemical and biomedical sciences. Carbodiimide-mediated reactions and reductive amination represent two of the most powerful and versatile strategies for achieving this transformation. By understanding the underlying mechanisms, carefully controlling reaction parameters, and employing the detailed protocols provided herein, scientists can confidently and efficiently synthesize a wide range of amine-containing target molecules.

References

Application Notes and Protocols for 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the safe handling, storage, and application of 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide, a key intermediate in pharmaceutical synthesis. The protocols and recommendations outlined herein are designed for researchers, scientists, and drug development professionals to ensure experimental success and laboratory safety.

Introduction to this compound

This compound is a bifunctional molecule featuring a reactive bromoethyl group and a methylpiperazine moiety. This structure makes it a valuable building block in organic synthesis, particularly for introducing the methylpiperazine group into a target molecule. This is of significant interest in medicinal chemistry, as the piperazine ring is a common pharmacophore found in many classes of drugs, including antipsychotics, antihistamines, and antianginals.[1][2][3] The dihydrobromide salt form enhances the stability and handling characteristics of the parent amine.[4]

Chemical Structure:

  • IUPAC Name: 1-(2-bromoethyl)-4-methylpiperazine;dihydrobromide[4][5]

  • CAS Number: 5845-28-3[4][5]

  • Molecular Formula: C₇H₁₇Br₃N₂[5][6]

  • Molecular Weight: 368.94 g/mol [5][6]

Hazard Identification and Safety Precautions

This compound is a hazardous substance that requires careful handling to minimize risk.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[6][7]
Skin Corrosion/Irritation2H315: Causes skin irritation.[6][7]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation.[6][7]
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation.[6][7]
Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, the following PPE is mandatory when handling the substance:

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[8][9]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure that skin is not exposed.[8][9]

  • Respiratory Protection: If working with the solid in a way that may generate dust, or if working outside of a fume hood, a NIOSH-approved respirator is necessary.[8]

Engineering Controls
  • Chemical Fume Hood: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[3]

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the event of an emergency.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[9]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Storage and Handling

Proper storage and handling are critical to maintain the integrity and reactivity of this compound.

Storage Conditions
ParameterRecommendationRationale
Temperature Store at 0-8 °C.[4]Lower temperatures minimize the potential for degradation over time.
Atmosphere Store in a tightly closed container under an inert atmosphere (e.g., argon or nitrogen).The compound is a piperazine salt and can be hygroscopic, meaning it can absorb moisture from the air.[4][10] Moisture can lead to hydrolysis and degradation.
Location Store in a dry, well-ventilated place away from incompatible materials.[11]Prevents accidental contact with substances that could cause a dangerous reaction.
Handling Procedures
  • Hygroscopicity: Due to its hygroscopic nature, it is crucial to minimize the compound's exposure to the atmosphere.[4][12] Weigh out the required amount quickly and reseal the container promptly. For sensitive reactions, it is advisable to handle the compound in a glovebox.

  • Static Discharge: Take precautionary measures against static discharge, as fine powders can be susceptible to ignition.[5]

  • Weighing: When weighing, use a balance inside a fume hood or a ventilated balance enclosure to avoid inhaling any dust.

Incompatible Materials

Avoid contact with:

  • Strong bases: These can deprotonate the dihydrobromide salt, liberating the free base which may have different reactivity and stability.[7]

  • Strong oxidizing agents: These can potentially react with the amine functionality.[11]

Application Protocol: General Procedure for N-Alkylation

This compound is an excellent reagent for introducing the 4-methylpiperazin-1-ylethyl moiety onto a nucleophilic substrate. The following is a general protocol for a typical N-alkylation reaction with a phenolic substrate.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The nucleophile (in this case, the deprotonated phenol) attacks the carbon atom bearing the bromine, displacing the bromide leaving group. A base is required to deprotonate the phenol and to neutralize the hydrobromic acid generated during the reaction.

SN2_Reaction cluster_reactants Reactants cluster_products Products Phenol Ar-OH Product Ar-O-CH2-CH2-N(CH2CH2)2N-CH3 Phenol->Product Nucleophilic Attack AlkylatingAgent Br-CH2-CH2-N(CH2CH2)2N-CH3 · 2HBr AlkylatingAgent->Product Byproducts Base-H⁺ + Br⁻ AlkylatingAgent->Byproducts Leaving Group Departure Base Base (e.g., K2CO3) Base->Phenol Deprotonation

Caption: N-Alkylation using this compound.

Experimental Workflow

Alkylation_Workflow start Start dissolve Dissolve the phenolic substrate and base (e.g., K2CO3) in a suitable solvent (e.g., DMF). start->dissolve add_reagent Add this compound. dissolve->add_reagent heat Heat the reaction mixture (e.g., 80-100 °C). add_reagent->heat monitor Monitor the reaction progress by TLC or LC-MS. heat->monitor workup Perform aqueous workup. monitor->workup Reaction Complete extract Extract the product with an organic solvent. workup->extract dry Dry the organic layer and concentrate. extract->dry purify Purify the crude product (e.g., column chromatography). dry->purify end End purify->end

Caption: Experimental workflow for a typical N-alkylation reaction.

Step-by-Step Protocol
  • Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenolic substrate (1.0 eq), a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq), and a polar aprotic solvent like dimethylformamide (DMF).

  • Addition of Alkylating Agent: Add this compound (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The optimal temperature and reaction time may vary depending on the substrate.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[8] Do not allow the product to enter drains.[8]

References

Safe disposal of 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide waste

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Safe Disposal of 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide Waste

Abstract

This document provides a comprehensive protocol for the safe handling and disposal of waste containing this compound (CAS: 5845-28-3). As a halogenated piperazine derivative, this compound presents multiple hazards that necessitate rigorous disposal procedures to ensure personnel safety and environmental compliance. The following application notes are designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety principles and regulatory standards. The primary directive is the segregation and collection of all waste streams for disposal by certified hazardous waste management services.

Hazard Assessment and Chemical Profile

A thorough understanding of the chemical's hazard profile is the foundation of safe disposal. This compound is a solid substance with known irritant and toxic properties.[1][2]

1.1 Chemical and Physical Properties

PropertyValueSource
CAS Number 5845-28-3[1]
Molecular Formula C₇H₁₇Br₃N₂
Molecular Weight 368.94 g/mol
Appearance White Solid[1]
Storage Class 11 - Combustible Solids

1.2 GHS Hazard Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[2] All personnel must be familiar with these hazards before handling.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

Source Data:[2]

The piperazine moiety itself can cause severe skin burns and eye damage.[3][4] The dihydrobromide salt form indicates the compound is acidic and will react with bases.

Core Safety Principles and Personal Protective Equipment (PPE)

Given the compound's hazard profile, strict adherence to safety protocols is mandatory. All handling of this compound and its associated waste must occur in a designated area, preferably within a certified chemical fume hood to mitigate inhalation risks.[3][5]

2.1 Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE protocol is required to create a barrier against dermal, ocular, and respiratory exposure.[6]

PPE TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2]Protects eyes from splashes or airborne particles of the solid compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[3]Provides a barrier against skin contact and irritation.
Body Protection A dedicated lab coat.Prevents contamination of personal clothing.
Respiratory Required if dust or aerosols may be generated.Protects against respiratory tract irritation.

Waste Segregation and Collection Protocol

The cornerstone of safe disposal is the proper segregation of waste streams. Under no circumstances should this compound or its contaminated materials be disposed of in general trash or down the sewer drain.[7][8][9] this compound is a halogenated organic compound , which dictates its disposal pathway.[10][11]

3.1 Step-by-Step Waste Collection Procedure

  • Designate a Waste Container: Procure a dedicated, leak-proof hazardous waste container that is chemically compatible with the waste.[9] For solid waste, a high-density polyethylene (HDPE) container with a secure, screw-on cap is recommended.

  • Labeling: Immediately label the container with "Hazardous Waste" and the full chemical name: "Waste this compound".[7] Do not use abbreviations.[6][11] The date of first waste addition must also be recorded.[7]

  • Waste Collection:

    • Solid Waste: Carefully transfer all solid waste containing the compound, including contaminated weighing paper, pipette tips, and gloves, into the designated solid hazardous waste container.[3]

    • Liquid Waste: Solutions containing the compound must be collected in a dedicated "Halogenated Organic Liquid Waste" container.[10][11] This is a critical segregation step. Do not mix with non-halogenated organic solvents, as this increases disposal costs and complexity.[12]

    • Sharps: Any chemically contaminated sharps (needles, broken glass) must be placed in a labeled, puncture-resistant sharps container.[8]

  • Container Management: Keep the hazardous waste container securely sealed at all times, except when adding waste.[7][13]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8][13] This area must be equipped with secondary containment to contain any potential leaks and must be located away from drains.[7][8] Incompatible wastes must be segregated within the SAA.[8]

  • Disposal Request: Once the container is full or has been in use for six months, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][9]

Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated, preferably by a chemical fume hood.[3]

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.1.

  • Containment: For solid spills, carefully sweep or scoop the material to prevent dust generation. For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[3][4]

  • Collection: Carefully collect the absorbed material and contaminated cleaning supplies into the designated hazardous waste container (Section 3.1).[3]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[3]

Decontamination and Disposal of Empty Containers

Empty chemical containers must be managed properly to be considered non-hazardous.

  • Thorough Rinsing: The container must be thoroughly emptied of all contents. The first rinse with a suitable solvent (e.g., water or ethanol) must be collected and disposed of as hazardous liquid waste.[7] Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all rinses as hazardous waste is the most conservative and recommended approach.

  • Defacing Labels: All chemical labels on the container must be completely removed or defaced.[7]

  • Final Disposal: Once rinsed and dried, the container can typically be disposed of with other non-hazardous laboratory glass or plastic waste.[7]

Considerations for Chemical Pre-treatment (Neutralization)

While chemical destruction of this compound is not feasible in a standard laboratory setting, its acidic nature (due to the dihydrobromide salt) may be a concern for certain waste streams or equipment.

It is critical to understand that neutralization only addresses the pH of the waste; it does not degrade the hazardous halogenated organic molecule. The primary disposal method remains collection for high-temperature incineration by a professional waste management service.[14]

In a scenario where residual acidity needs to be neutralized (e.g., as the final step of a reaction work-up before waste collection), a weak base like sodium bicarbonate can be slowly added to an aqueous solution of the waste. This is an acid-base reaction.[15][16]

Caution:

  • This procedure must be performed with extreme care in a fume hood, as it may generate gas (CO₂) and heat.

  • The resulting neutralized solution is still considered hazardous halogenated waste and must be collected and disposed of according to the protocol in Section 3.0.

  • Never mix acids and bases directly in a sealed waste container.[10]

Waste Management Workflow

The following diagram outlines the decision-making process for the proper disposal of waste generated from this compound.

G cluster_0 Waste Generation & Assessment cluster_1 Segregation & Collection cluster_2 Storage & Disposal Start Waste Generated (Solid, Liquid, PPE, Sharps) Assess Assess Waste Type: - Solid Contaminated? - Liquid Solution? - Sharp? Start->Assess SolidWaste Collect in Labeled 'Solid Hazardous Waste' Container Assess->SolidWaste Solid / PPE LiquidWaste Is it Halogenated? (Yes) Assess->LiquidWaste Liquid SharpsWaste Collect in Labeled 'Chemically Contaminated Sharps' Container Assess->SharpsWaste Sharp Store Store Sealed Container in Secondary Containment in Satellite Accumulation Area (SAA) SolidWaste->Store HalogenatedWaste Collect in Labeled 'Halogenated Organic Liquid Waste' Container LiquidWaste->HalogenatedWaste Yes HalogenatedWaste->Store SharpsWaste->Store Pickup Request Pickup by EHS / Licensed Waste Contractor Store->Pickup

Caption: Logical workflow for the safe disposal of this compound waste.

References

Troubleshooting & Optimization

Common side reactions with 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common side reactions and troubleshooting scenarios encountered during its use. The following Q&A format addresses specific experimental issues to enhance your synthetic success.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental concepts and handling procedures for the reagent.

Q1: What is the significance of the "dihydrobromide" salt form of this reagent?

A1: 1-(2-Bromoethyl)-4-methylpiperazine has two basic nitrogen atoms: the tertiary N-methyl amine and the tertiary amine within the piperazine ring attached to the ethyl group. The dihydrobromide salt form means that both of these nitrogens are protonated, forming a stable, solid ammonium salt (.2HBr).

  • Stability & Handling: This salt form is significantly more stable and less reactive than its free-base counterpart, making it easier to store, handle, and weigh accurately. The free base is a much stronger nucleophile and is more susceptible to degradation.

  • Reactivity: In its salt form, the reagent is not nucleophilic . The lone pairs on the nitrogen atoms are engaged in a bond with protons, rendering them unable to participate in nucleophilic attack. Therefore, a base is required in your reaction to deprotonate these nitrogens and "activate" the reagent.

Q2: Why must I use a base in my reaction, and how much is needed?

A2: As explained above, the starting material is a salt. To generate the reactive free-base form of the piperazine, you must add a base. The stoichiometry is critical:

  • Two equivalents of base are required simply to neutralize the two hydrobromide (HBr) molecules and generate the neutral 1-(2-Bromoethyl)-4-methylpiperazine.

  • The subsequent S_N2 alkylation reaction with your nucleophile will generate one additional equivalent of HBr as a byproduct.

  • Therefore, a minimum of three equivalents of a suitable base is recommended to both activate the reagent and scavenge the acid produced during the reaction, driving the equilibrium towards the product.[1]

Q3: What are the primary competing side reactions I should anticipate?

A3: The reactivity of 2-haloamines is complex. Once the free base is generated, it can participate in several competing pathways:

  • Intermolecular S_N2 Alkylation (Desired Reaction): Your target nucleophile attacks the carbon bearing the bromine, displacing it to form the desired product.

  • Intramolecular S_N2 Cyclization (Side Reaction): The N-4 nitrogen of the piperazine ring can act as an internal nucleophile, attacking the bromoethyl group to form a highly reactive spirocyclic quaternary ammonium intermediate.[2][3] This is a common and often problematic side reaction.

  • Over-alkylation (Side Reaction): If your nucleophile, after reacting, remains nucleophilic, it can react with another molecule of the bromoethylpiperazine reagent. Similarly, the product itself might react with remaining starting material.[2][4]

Part 2: Troubleshooting Guide for Common Issues

This section addresses specific problems encountered during experiments and provides actionable solutions.

Problem 1: Low or No Yield of the Desired Product with Full Consumption of My Nucleophile.

You observe by TLC/LC-MS that your starting nucleophile is gone, but the yield of the expected product is minimal. You see a new, more polar spot/peak.

  • Probable Cause: Intramolecular Cyclization. This is one of the most common failure modes. The tertiary amine of the piperazine is a potent internal nucleophile. Under basic conditions, it can rapidly attack the electrophilic carbon of the bromoethyl group, forming a strained and highly reactive bicyclic aziridinium-like ion. This intermediate is then quickly trapped by any available nucleophile in the mixture—including your solvent, trace water, or your target nucleophile at a different position, leading to a complex mixture or an unexpected isomer.

  • Causality Explained: The rate of this intramolecular reaction can be faster than the desired intermolecular reaction, especially if your target nucleophile is weak, sterically hindered, or present in low concentration.

    G cluster_0 Reaction Pathways reagent 1-(2-Bromoethyl)-4-methylpiperazine (Free Base) product Desired Product (Nu-CH2CH2-Pip-Me) reagent->product Intermolecular SN2 (Desired) intermediate Reactive Spirocyclic Intermediate (Aziridinium-like ion) reagent->intermediate Intramolecular Cyclization (Fast) nucleophile Target Nucleophile (Nu-H) nucleophile->product Intermolecular SN2 (Desired) side_product Isomeric/Decomposition Products intermediate->side_product Trapped by Nu-H, Solvent, etc.

    Competing Intermolecular vs. Intramolecular Reactions.
  • Troubleshooting & Solutions:

    • Change the Order of Addition: Instead of adding base to a mixture of the piperazine reagent and your nucleophile, try a "slow addition" approach. Add the this compound slowly to a pre-basified solution of your highly concentrated nucleophile. This ensures the reagent is immediately met with a high concentration of the external nucleophile, favoring the intermolecular pathway.

    • Increase Nucleophile Concentration: Run the reaction at the highest possible concentration feasible for your system.

    • Use a Stronger, Softer Nucleophile: If possible, switch to a more potent nucleophile. For example, a thiolate (RS-) is much more nucleophilic than its corresponding thiol (RSH) and will compete more effectively.[5]

    • Optimize Base and Solvent: A less-hindered, strong base can sometimes accelerate the desired reaction. The choice of solvent can also influence reaction rates; polar aprotic solvents like DMF or acetonitrile are common choices.[1]

Problem 2: My Reaction Stalls. I See Unreacted Starting Materials and Only Some Product Formation.

You monitor the reaction and notice it stops progressing after a certain point, leaving both your nucleophile and the piperazine reagent unconsumed.

  • Probable Cause A: Insufficient Base. As detailed in FAQ Q2, a minimum of three equivalents of base is required. If you use only one or two equivalents, the reaction will generate HBr, which protonates and deactivates both your nucleophile and the unreacted piperazine free base, effectively stopping the reaction.[2]

  • Probable Cause B: Poor Base/Solvent Compatibility. The chosen base must be effective in the chosen solvent. For instance, an inorganic base like potassium carbonate (K₂CO₃) has low solubility in some organic solvents like THF. This can result in a slow or incomplete reaction due to insufficient deprotonation.

  • Troubleshooting & Solutions:

    • Verify Stoichiometry: Double-check your calculations and ensure at least 3 equivalents of base are used. In sluggish reactions, using 4-5 equivalents is not uncommon.

    • Select an Appropriate Base-Solvent System: Consult the table below for recommended pairings. For bases with poor solubility, adding a phase-transfer catalyst (e.g., TBAB) can significantly improve performance.

    BasepKaH (approx.)Common SolventsNotes
    K₂CO₃10.3DMF, AcetonitrileStandard, inexpensive choice. Can be slow.
    Cs₂CO₃10.0DMF, Acetonitrile, THFMore soluble than K₂CO₃, often gives better results.
    Triethylamine (Et₃N)10.7DCM, THF, AcetonitrileOrganic soluble. Can form insoluble salts.
    DIPEA10.7DCM, THF, AcetonitrileHindered base, less likely to act as a nucleophile itself.
Problem 3: I've Isolated a Product, but it's the Alcohol Analog, 1-(2-Hydroxyethyl)-4-methylpiperazine.

Your mass spectrometry data shows a mass corresponding to the loss of bromine and the addition of a hydroxyl group.

  • Probable Cause: Hydrolysis. Alkyl bromides are susceptible to hydrolysis (reaction with water) to form alcohols. This can happen if:

    • Your reaction is run in a protic solvent (like ethanol) that can act as a nucleophile.

    • Your solvents or reagents are not anhydrous, and the water present acts as a nucleophile.

    • During aqueous workup, a strong base is present, promoting S_N2 attack by hydroxide ions (OH-).

  • Troubleshooting & Solutions:

    • Use Anhydrous Conditions: Ensure your solvent is dry and run the reaction under an inert atmosphere (Nitrogen or Argon).

    • Avoid Protic Solvents: If possible, use polar aprotic solvents like DMF, DMSO, or acetonitrile.

    • Careful Workup: When quenching the reaction, neutralize the base before prolonged contact with water, or extract the product quickly into an organic solvent.

Part 3: Experimental Protocols & Workflows
Protocol 1: General N-Alkylation Procedure

This protocol is a starting point and should be optimized for your specific nucleophile.

  • Setup: To a round-bottom flask under an inert atmosphere (N₂), add your nucleophile (1.0 eq) and a suitable anhydrous solvent (e.g., Acetonitrile, to make a 0.5 M solution).

  • Add Base: Add a suitable base (e.g., anhydrous K₂CO₃, 3.5 eq). Stir the suspension for 15 minutes.

  • Add Reagent: Add this compound (1.1 eq) portion-wise over 5 minutes.

  • Reaction: Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable solvent (e.g., DCM) and wash with water to remove any remaining salts. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final product by flash column chromatography.[6]

Workflow: Troubleshooting Low Yield

G cluster_yes cluster_no start Low Yield of Desired Product check_sm Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_sm sm_consumed Is Starting Nucleophile Consumed? check_sm->sm_consumed polar_spot Major Polar Side Product(s) Found? sm_consumed->polar_spot Yes stalled Hypothesis: Stalled Reaction Solution: 1. Check base stoichiometry (>= 3 eq) 2. Use more soluble base (e.g., Cs2CO3) 3. Increase temperature sm_consumed->stalled No cyclization Hypothesis: Intramolecular Cyclization Solution: 1. Slow-add reagent to basified Nu- 2. Increase [Nu-] 3. Use stronger Nu- polar_spot->cyclization Yes hydrolysis Hypothesis: Hydrolysis Solution: 1. Use anhydrous solvents 2. Run under inert atmosphere polar_spot->hydrolysis No (Check for M+OH-HBr)

A decision-making workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Optimizing Synthesis with 1-(2-Bromoethyl)-4-methylpiperazine Dihydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals working with 1-(2-bromoethyl)-4-methylpiperazine dihydrobromide. As a team of Senior Application Scientists, we have consolidated our expertise to provide you with practical, in-depth solutions to common challenges encountered during synthesis. This center features troubleshooting guides, frequently asked questions (FAQs), and validated protocols to enhance your experimental outcomes.

Understanding the Reagent: A Prerequisite for Success

This compound is a widely used synthetic building block for introducing the N-methylpiperazine functional group. The dihydrobromide salt form offers enhanced stability for storage and handling, but it also necessitates specific considerations during reaction setup.[1][2][3][4]

  • Structure and Form: The molecule features a piperazine ring with a methyl group on one nitrogen and a bromoethyl group on the other. In its dihydrobromide form, both nitrogen atoms are protonated, forming a salt with two bromide counter-ions.[2][3][4]

  • Core Reactivity: The bromoethyl group is the primary electrophilic site, readily participating in nucleophilic substitution reactions. The piperazine nitrogens, in their protonated state, are non-nucleophilic and require deprotonation to become reactive.

  • Solubility Profile: As a salt, it exhibits good solubility in polar protic solvents such as water and alcohols. However, its solubility is limited in many common aprotic organic solvents, a factor that must be addressed in reaction design.

Troubleshooting Guide: From Low Yields to Side Products

This section adopts a question-and-answer format to directly address and resolve specific experimental issues.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields when using this compound are frequently traced back to issues with deprotonation, solubility, or reaction temperature. The dihydrobromide salt form is the root of these challenges.

Troubleshooting Workflow for Low Yields:

G start Low Yield Observed check_base Is the Base Sufficiently Strong and Stoichiometric? start->check_base check_solubility Is the Reagent Fully Dissolved? start->check_solubility check_temp Is the Reaction Temperature Optimal? start->check_temp check_side_reactions Are Side Reactions Occurring? start->check_side_reactions solution_base Use at least 2-3 equivalents of a suitable base (e.g., K2CO3, Et3N). check_base->solution_base No/Unsure solution_solubility Use a polar aprotic solvent (e.g., DMF, DMSO) or a phase-transfer catalyst. check_solubility->solution_solubility No/Unsure solution_temp Optimize temperature. Start at RT and gradually increase. Monitor by TLC/LC-MS. check_temp->solution_temp No/Unsure solution_side_reactions Consider inert atmosphere. Check for substrate degradation. check_side_reactions->solution_side_reactions Yes/Possible

Caption: Troubleshooting Decision Tree for Low Yields.

In-Depth Solutions:

  • Insufficient Base: A minimum of two equivalents of base are required to neutralize the dihydrobromide salt and generate the free piperazine base. If your nucleophile is, for example, an amine, a third equivalent is necessary to neutralize the HBr formed during the alkylation.

    • Recommended Bases: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective, particularly in polar aprotic solvents. Organic bases such as triethylamine (Et₃N) or the non-nucleophilic diisopropylethylamine (DIPEA) are also suitable choices.

  • Poor Solubility: The limited solubility of the salt in less polar organic solvents (e.g., acetonitrile, THF) can result in a heterogeneous mixture and sluggish reaction kinetics.

    • Optimal Solvents: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are highly recommended to ensure all reactants are in solution.

    • Phase-Transfer Catalysis (PTC): In cases where a biphasic system is unavoidable or a less polar solvent is required, a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can be highly effective.[5][6][7][8][9] PTC facilitates the transfer of the nucleophile between phases, accelerating the reaction.[5][7][9]

  • Suboptimal Temperature: Alkylation with bromoethyl compounds can be slow at ambient temperatures.

    • Temperature Optimization: Gently heating the reaction (e.g., 50-80 °C) can significantly improve the rate. However, it is crucial to monitor the reaction by TLC or LC-MS to avoid potential degradation or side reactions at elevated temperatures.

Question 2: My TLC/LC-MS shows multiple spots besides my desired product. What are the common side products and how can I prevent them?

Answer:

Side product formation often arises from elimination reactions, dimerization of the reagent, or over-alkylation of the substrate.

Common Side Reactions and Mitigation Strategies:

Side ReactionMechanismMitigation Strategy
Elimination The base can induce the elimination of HBr from the bromoethyl group, leading to the formation of 1-methyl-4-vinylpiperazine.Use a non-nucleophilic, sterically hindered base like DIPEA. Avoid excessive heating.
Dimerization The deprotonated piperazine can act as a nucleophile and react with a second molecule of the starting reagent.Add the this compound slowly to the reaction mixture containing the substrate and base.
Substrate Over-alkylation If the substrate possesses multiple nucleophilic sites, the reagent may react at more than one position.Employ protecting groups for other nucleophilic sites. Carefully control the stoichiometry of the reagents.

Visualizing Reaction Pathways:

G cluster_0 Desired Reaction Pathway cluster_1 Side Reactions A Substrate-NuH C Desired Product A->C + B B 1-(2-Bromoethyl)-4-methylpiperazine (Free Base) D Elimination Product (Vinylpiperazine) B->D Base E Dimer B->E + B

Caption: Desired vs. Undesired Reaction Pathways.

Frequently Asked Questions (FAQs)

Q1: Is it better to isolate the free base of 1-(2-bromoethyl)-4-methylpiperazine before the reaction?

A1: No, it is highly recommended to generate the free base in situ. The isolated free base is less stable than the dihydrobromide salt and can degrade over time. Generating it in the presence of your substrate ensures it is consumed as it forms, which minimizes the potential for side reactions like dimerization.

Q2: Which solvent is the best choice for my reaction?

A2: While the ideal solvent depends on the specific substrate, DMF and DMSO are generally the most reliable choices due to their excellent ability to dissolve the dihydrobromide salt. Acetonitrile (ACN) is also a viable option, though it may require heating to achieve sufficient solubility and reaction rate.

Q3: How many equivalents of base should I use?

A3: A safe and effective starting point is three equivalents of base . This ensures that two equivalents are available to neutralize the dihydrobromide salt, and one equivalent is present to quench the acidic byproduct generated during the N-alkylation reaction.

Q4: My substrate is sensitive to strong bases. What are my alternatives?

A4: For base-sensitive substrates, consider the following:

  • Milder Inorganic Bases: Bases such as sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃) can be used, although this may necessitate longer reaction times or higher temperatures.

  • Non-Nucleophilic Organic Bases: A sterically hindered base like diisopropylethylamine (DIPEA) is an excellent choice as it is less likely to participate in unwanted side reactions.

  • Protecting Groups: If applicable, protecting the base-sensitive functional groups on your substrate is a robust strategy to prevent degradation.

Validated Experimental Protocol: A General Procedure for N-Alkylation of Amines

This protocol provides a standardized and reliable starting point for the N-alkylation of primary or secondary amines.

Materials:

  • Amine Substrate (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware, magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, combine the amine substrate (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of 0.1-0.5 M with respect to the amine substrate.

  • Reagent Addition: Add this compound (1.1 eq) to the stirred suspension.

  • Reaction Conditions: Stir the mixture at room temperature or heat to 50-80 °C.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature and quench with water.

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.

Protocol Workflow:

G setup 1. Combine Substrate and Base in Flask add_solvent 2. Add Anhydrous DMF setup->add_solvent add_reagent 3. Add Bromoethylpiperazine Salt add_solvent->add_reagent react 4. Stir at RT or Heat (50-80 °C) add_reagent->react monitor 5. Monitor by TLC / LC-MS react->monitor workup 6. Aqueous Workup and Extraction monitor->workup purify 7. Purify by Chromatography workup->purify

Caption: Step-by-step N-alkylation protocol.

References

Purification techniques for products synthesized from 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification Strategies for 1-(2-Bromoethyl)-4-methylpiperazine Derivatives

Welcome to the technical support resource for researchers working with products synthesized from 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively. The basic nature of the piperazine core in your final product is the single most important factor governing its purification and requires specific strategies to handle correctly.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying products derived from this compound?

A1: The main challenge stems from the properties of the final product, which is typically a tertiary amine. The key issues you will encounter are:

  • Basicity: The final product contains a basic piperazine nitrogen. This basicity can cause strong interactions with acidic stationary phases in chromatography (like silica gel), leading to poor separation, peak tailing, or even irreversible binding.[1]

  • Polarity: The piperazine moiety imparts a degree of polarity, which influences solubility and chromatographic behavior.

  • Water Solubility of Byproducts: The dihydrobromide starting material is a salt and highly water-soluble. Post-reaction, you will likely have bromide salts in your crude mixture, which must be efficiently removed.

  • Potential for Multiple Products: Depending on the reaction, there's a possibility of side reactions or incomplete reactions, leading to a mixture of starting material, desired product, and other byproducts.[2]

Q2: My starting material is a dihydrobromide salt. Do I need to neutralize it before the reaction?

A2: Generally, yes. The dihydrobromide salt form is unreactive for nucleophilic substitution at the ethyl bromide position. The piperazine nitrogens are protonated. You will need to add a base (e.g., triethylamine, diisopropylethylamine, potassium carbonate) to the reaction mixture to generate the free base form of 1-(2-Bromoethyl)-4-methylpiperazine in situ for it to react with your nucleophile. Failure to do so will result in no reaction.

Q3: What is the first and most critical step in the workup of my reaction mixture?

A3: The first and most crucial step is a liquid-liquid extraction to perform an initial separation of your basic organic product from water-soluble inorganic salts and polar impurities.[3][4][5] A typical procedure involves diluting the reaction mixture with an organic solvent (like ethyl acetate or dichloromethane) and washing it with water or brine. If your reaction was run with a water-soluble base, this step is essential for its removal.

Troubleshooting Guide: Common Purification Issues & Solutions

Issue 1: Problems with Column Chromatography

Q: My product is streaking badly or completely stuck on my silica gel column. What can I do?

A: This is the most common issue when purifying basic compounds like piperazine derivatives on standard silica gel. The problem is the acidic nature of silanol groups (Si-OH) on the silica surface, which strongly interact with the basic nitrogen of your product via acid-base interactions.[1]

Solutions:

  • Mobile Phase Modification: The most straightforward solution is to add a small amount of a basic modifier to your eluent. This modifier "competes" for the acidic sites on the silica, allowing your product to elute cleanly.

    • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your solvent system (e.g., ethyl acetate/hexanes).[1][6]

    • Ammonia: For more polar solvent systems, using a 1-2% solution of 7N ammonia in methanol as the polar component can be very effective.

  • Use a Different Stationary Phase: If mobile phase modification is insufficient, consider an alternative stationary phase.

    • Basic Alumina: Alumina is generally less acidic than silica and is a good alternative for purifying basic compounds.[1]

    • Amine-Functionalized Silica: These columns are specifically designed to minimize interactions with basic analytes.[1]

    • Reversed-Phase Chromatography (C18): This is an excellent option, especially for more polar products. The separation is based on hydrophobicity. You can use common solvents like acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to ensure consistent protonation of your amine.

Troubleshooting Chromatography Conditions
ProblemLikely CauseRecommended Solution(s)
Streaking/Tailing Peaks Strong acid-base interaction between basic product and acidic silica.Add 0.1-1% triethylamine to the eluent. Switch to basic alumina or a C18 reversed-phase column.[1][6]
Product Won't Elute Irreversible binding to the silica gel.Flush the column with a highly polar, basic solvent system (e.g., 10% 7N NH₃ in MeOH / 90% DCM). For future runs, use a less acidic stationary phase.
Poor Separation from Starting Material Similar polarity between the product and the free base of the starting material.Use a shallow solvent gradient during chromatography. Employ acid-base extraction prior to chromatography to remove the bulk of the starting material.
Product Decomposes on Column Product is unstable on acidic silica.Use a deactivated or neutral stationary phase like neutral alumina. Perform the purification quickly and at a lower temperature if possible.
Issue 2: Removing Unreacted Starting Material and Water-Soluble Impurities

Q: My NMR shows contamination from the starting material. How can I remove it effectively?

A: An acid-base extraction is the most powerful technique for this separation.[7][8] The strategy relies on the ability to change the solubility of your basic product by protonating it.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve your crude product mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl).[4][8] Your basic product and any unreacted basic starting material will become protonated (forming hydrochloride salts) and move into the aqueous layer. Neutral organic impurities will remain in the organic layer, which can be discarded.

  • Basification: Collect the acidic aqueous layer containing your protonated product. Cool it in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the pH is basic (pH > 10). This deprotonates your product, causing it to become the neutral "free base" again. It may precipitate as a solid or form an oil.

  • Re-extraction: Extract the now-basic aqueous layer several times with fresh organic solvent (DCM or EtOAc). Your purified product will now move back into the organic layer.

  • Final Steps: Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product.

Purification_Workflow A Crude Reaction Mixture B Liquid-Liquid Extraction (Organic Solvent + Water/Brine) A->B C Aqueous Layer (Inorganic Salts) B->C Discard D Organic Layer (Crude Product) B->D E Acid Wash (e.g., 1M HCl) D->E Optional Acid-Base Cleanup J Column Chromatography D->J Direct Purification F Aqueous Acidic Layer (Protonated Product) E->F G Organic Layer (Neutral Impurities) E->G Discard H Basify (e.g., NaOH) & Re-extract F->H I Purified Organic Layer H->I I->J K Crystallization / Salt Formation J->K L Pure Product K->L

Caption: General purification workflow for basic products.

Issue 3: Crystallization Failures

Q: My purified product is an oil and won't crystallize. What are my options?

A: Many piperazine derivatives are oils at room temperature or are simply reluctant to crystallize from a pure state.

Solutions:

  • Form a Salt: This is often the most reliable method to obtain a stable, crystalline solid from a basic amine.[6] Dissolve your purified oil in a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol) and add a solution of an acid. The resulting salt will often precipitate out.

    • Common Acids: Hydrochloric acid (as a solution in dioxane or ether), acetic acid, or tartaric acid can be used.[9]

    • Benefit: Amine salts typically have much higher melting points and are more crystalline than their free-base counterparts.

  • Anti-Solvent Crystallization: Dissolve your product in a minimal amount of a "good" solvent in which it is very soluble. Then, slowly add a "poor" solvent (the anti-solvent) in which it is insoluble until the solution becomes turbid. Let it stand, and crystals may form.[10]

    • Example: Dissolve the oil in a small amount of dichloromethane and slowly add hexanes.

  • Check Purity: Impurities can significantly inhibit crystallization. If the above methods fail, your product may require another round of chromatography. An NMR spectrum can help determine the level of purity.

References

Troubleshooting low conversion rates in reactions involving this compound

Author: BenchChem Technical Support Team. Date: January 2026

To provide a specific and actionable technical support guide for troubleshooting low conversion rates, please specify the chemical compound you are working with. The challenges and solutions for low conversion are highly dependent on the structure, reactivity, and stability of the starting materials, as well as the specific reaction being performed.

Once you provide the name or structure of the compound, I can create a detailed guide that includes:

  • Common reaction types involving the specified compound and their known challenges.

  • Specific side reactions and decomposition pathways that could lead to low yields.

  • Tailored troubleshooting steps for purification and analysis.

  • Relevant case studies and literature references for similar reactions.

In the meantime, here is a general framework for troubleshooting low conversion rates that can be adapted to a wide range of chemical reactions.

Welcome to the technical support center for optimizing chemical reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My reaction has a low conversion rate. What are the first things I should check?

A1: When troubleshooting a low conversion rate, it's best to start with the most common and easily verifiable factors. Systematically check the following:

  • Reagent Quality and Stoichiometry:

    • Purity: Are your starting materials, reagents, and solvents pure? Impurities can act as inhibitors or participate in side reactions. Consider re-purifying your starting materials if their purity is questionable.

    • Stoichiometry: Double-check your calculations and the amounts of each reagent weighed. An incorrect stoichiometric ratio is a frequent cause of incomplete reactions.

    • Reagent Activity: Some reagents, especially organometallics or those that are sensitive to air and moisture, can degrade over time. If possible, titrate the reagent to determine its active concentration.

  • Reaction Conditions:

    • Temperature: Is the reaction being conducted at the optimal temperature? A temperature that is too low can result in slow reaction kinetics, while a temperature that is too high can lead to decomposition of starting materials, products, or catalysts.

    • Time: Has the reaction been allowed to run for a sufficient amount of time? Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS) to determine the point of maximum conversion.

    • Atmosphere: Is the reaction sensitive to air or moisture? If so, ensure that proper inert atmosphere techniques (e.g., using a nitrogen or argon atmosphere and dry solvents) are being employed.

  • Catalyst (if applicable):

    • Activity: Is the catalyst active? Many catalysts require activation or are sensitive to poisoning by impurities.

    • Loading: Is the catalyst loading appropriate? Too little catalyst will result in a slow reaction, while too much can sometimes lead to unwanted side reactions.

Q2: How can I determine if my starting material or reagents have degraded?

A2: You can assess the quality of your starting materials and reagents using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an excellent tool for confirming the structure and purity of your compounds. The presence of unexpected signals can indicate impurities or degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques can help identify and quantify the components of a mixture, allowing you to detect impurities.

  • Melting Point: A broad or depressed melting point compared to the literature value can suggest the presence of impurities.

  • Titration: For reagents like organolithiums or Grignard reagents, titration is the most accurate way to determine the concentration of the active species.

Q3: My reaction is known to be sensitive to air and moisture. What are the best practices for setting up an inert atmosphere reaction?

A3: To ensure a truly inert atmosphere, follow these steps:

  • Glassware: Dry all glassware in an oven at >100 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas.

  • Solvents and Reagents: Use anhydrous solvents, typically purchased in sealed bottles or dried using a solvent purification system. Ensure that liquid reagents are transferred using gas-tight syringes.

  • Inert Gas: Use a high-purity inert gas (nitrogen or argon) and pass it through a drying tube if necessary.

  • Setup: Assemble your reaction apparatus while flushing it with the inert gas. Use septa and needles for reagent addition. A positive pressure of inert gas should be maintained throughout the reaction, which can be achieved using a bubbler or a balloon filled with the inert gas.

Troubleshooting Workflow

If the initial checks do not resolve the issue, a more systematic approach is needed. The following workflow can help you pinpoint the cause of the low conversion rate.

Caption: A systematic workflow for troubleshooting low conversion rates in chemical reactions.

In-Depth Guides

Guide 1: Assessing and Improving Reagent Quality

A common culprit for low conversion is the quality of the reagents. This guide provides a step-by-step protocol for ensuring your reagents are up to standard.

Protocol: Qualification of a Liquid Reagent via NMR

  • Sample Preparation:

    • Accurately weigh a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube.

    • Add a known volume of a deuterated solvent (e.g., CDCl₃).

    • Add a known amount of your liquid reagent to the NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1) to allow for complete relaxation of all protons.

  • Data Analysis:

    • Integrate a well-resolved peak from the internal standard and a well-resolved peak from your reagent.

    • Calculate the purity of your reagent using the following formula:

      Purity (%) = (Ireagent / Nreagent) / (Istandard / Nstandard) * (MWreagent / MWstandard) * (mstandard / mreagent) * 100

      Where:

      • I = Integral value

      • N = Number of protons for the integrated peak

      • MW = Molecular weight

      • m = mass

Data Summary Table for Reagent Quality Assessment

Analytical TechniqueParameter MeasuredTypical Acceptance Criteria
¹H NMR Purity, presence of impurities>95% purity, no significant impurity signals
LC-MS / GC-MS Purity, identification of impurities>98% purity by area normalization
Karl Fischer Titration Water content<100 ppm for anhydrous reactions
Melting Point Melting point rangeSharp melting point within 1-2 °C of literature value
Guide 2: Optimizing Reaction Conditions

If your reagents are of high quality, the next step is to optimize the reaction conditions. Design of Experiments (DoE) is a powerful statistical tool for this purpose.

Experimental Workflow: Reaction Optimization using DoE

DOE_Workflow Define Define Factors & Ranges (e.g., Temp, Time, Conc.) Design Select DoE Design (e.g., Factorial, Response Surface) Define->Design Execute Run Experiments According to Design Matrix Design->Execute Analyze Analyze Results & Build Model Execute->Analyze Optimize Identify Optimal Conditions Analyze->Optimize Validate Validate Predicted Optimum Optimize->Validate

Caption: A workflow for optimizing reaction conditions using Design of Experiments (DoE).

Technical Support Center: Navigating the Stability of 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this reagent in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: I'm observing inconsistent results in my experiments using a stock solution of this compound. Could this be a stability issue?

A1: Yes, inconsistent experimental outcomes are a significant indicator of compound degradation.[1] this compound is a bromoalkane derivative, a class of compounds susceptible to nucleophilic substitution and elimination reactions, especially in solution.[2] The primary degradation pathways in aqueous or protic solvents are hydrolysis and intramolecular cyclization.

  • Hydrolysis: The bromoethyl group can react with water, leading to the substitution of the bromine atom with a hydroxyl group, forming an alcohol byproduct and hydrobromic acid.[2][3][4] This process is often accelerated by elevated temperatures and non-optimal pH.

  • Intramolecular Cyclization: The piperazine nitrogen can act as an internal nucleophile, attacking the carbon bearing the bromine atom. This results in the formation of a quaternized cyclized product, rendering the original compound inactive for its intended reaction.

The presence of these degradation products can lead to lower-than-expected yields, the appearance of unknown impurities in your analytical data (e.g., HPLC, LC-MS), and altered biological activity. It is crucial to use freshly prepared solutions whenever possible or to validate the stability of your stock solution under your specific storage conditions.[1]

Q2: What are the optimal solvent and storage conditions to maximize the stability of my this compound solution?

A2: The choice of solvent and storage conditions is critical for minimizing degradation. Due to its salt form (dihydrobromide), the compound has better solubility in polar solvents. However, protic solvents like water and alcohols can participate in degradation reactions.

Recommended Solvents and Storage Conditions:

SolventRecommended Storage TemperatureRationale & Considerations
Aprotic Polar Solvents (e.g., Anhydrous DMSO, DMF)-20°C to -80°C[5]Optimal Choice: These solvents do not have acidic protons and are less likely to participate in hydrolysis. Storage at low temperatures further minimizes degradation kinetics. Ensure the solvent is anhydrous to prevent hydrolysis.
Protic Solvents (e.g., Water, Ethanol, Methanol)Short-term use only. Prepare fresh. If storage is necessary, use -80°C.Use with Caution: These solvents can act as nucleophiles, leading to solvolysis (a form of hydrolysis).[2] The dihydrobromide salt will create an acidic solution, which can influence the rate of degradation.
Buffered Aqueous Solutions pH 4-6, stored at 2-8°C for short periods.For Biological Assays: If an aqueous solution is required, using a slightly acidic buffer can help stabilize the compound. The piperazine nitrogens will be protonated, reducing their nucleophilicity and the likelihood of intramolecular cyclization. Conduct a pH-stability profile to determine the optimal pH for your specific application.[1]

Key Considerations:

  • Light Protection: Store solutions in amber vials or protect them from light to prevent potential photodegradation.[1]

  • Inert Atmosphere: For long-term storage, consider storing solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[6]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquot stock solutions into single-use vials.[1]

Troubleshooting Guide

Problem 1: I see an increasing number of impurity peaks in my HPLC analysis of an aged stock solution. How can I identify the degradation products?

This is a classic sign of chemical degradation. Identifying the degradation products is key to understanding the stability issues and mitigating them.

Workflow for Degradation Product Identification:

References

Navigating the Nuances of Dihydrobromide Salts: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with dihydrobromide salts and need to manage their inherent hygroscopic nature. As a Senior Application Scientist, I've compiled this resource to provide not only procedural guidance but also the underlying scientific reasoning to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What does it mean for a dihydrobromide salt to be "hygroscopic," and why is it a concern in my reactions?

A: Hygroscopy is the tendency of a substance to attract and hold water molecules from the surrounding environment, either through absorption or adsorption.[1][2] Dihydrobromide salts, due to their ionic nature, often exhibit strong hygroscopic properties. The ions in the salt can form stable hydrates, a process that is thermodynamically favorable.[3]

This becomes a significant concern in chemical reactions for several reasons:

  • Stoichiometric Inaccuracy: The absorbed water adds to the mass of the salt, leading to errors in weighing and, consequently, incorrect molar ratios in your reaction.

  • Reaction Inhibition or Side Reactions: Water can act as an unwanted reactant, nucleophile, or base, leading to the formation of byproducts or inhibiting the desired transformation altogether. For instance, in reactions sensitive to moisture, the presence of water can hydrolyze starting materials or intermediates.[4]

  • Solvent Polarity Modification: The introduction of water can alter the polarity of the reaction solvent, which may affect reaction rates and product selectivity.

  • Physical State Alteration: Hygroscopic salts can become sticky, clump together, or even dissolve in the absorbed water, making them difficult to handle and dispense accurately.[5]

Q2: I suspect my dihydrobromide salt has absorbed moisture. What are the visual cues?

A: Several visual indicators can suggest that your dihydrobromide salt has been compromised by moisture:

  • Change in Physical Appearance: The salt may change from a free-flowing powder to a clumpy or pasty solid. In extreme cases, it may appear visibly wet or have deliquesced into a solution.[5]

  • "Tide Marks": In stored containers, you might observe "tide marks," which are lines of concentrated salt deposits where water has evaporated.[1]

  • Caking and Hardening: The salt may form a hard cake that is difficult to break apart.

It's important to note that even if there are no obvious visual signs, the salt may still contain a significant amount of water that could impact your reaction.

Troubleshooting Common Experimental Issues

Problem 1: My reaction is sluggish or incomplete, and I suspect water from my dihydrobromide salt is the culprit.

Root Cause Analysis: Water introduced with the hygroscopic salt is a common cause of reaction failure. It can consume reagents, deactivate catalysts, or alter the reaction pathway.

Troubleshooting Workflow:

start Incomplete Reaction Observed check_salt Was the dihydrobromide salt handled under anhydrous conditions? start->check_salt dry_salt Dry the salt rigorously before use. (See Protocol 1) check_salt->dry_salt No rerun_rxn Re-run the reaction with dried salt under an inert atmosphere. check_salt->rerun_rxn Yes dry_salt->rerun_rxn success Reaction proceeds as expected. rerun_rxn->success fail Reaction still fails. rerun_rxn->fail investigate_other Investigate other potential causes (e.g., reagent purity, temperature). fail->investigate_other

Troubleshooting Workflow for Incomplete Reactions

Problem 2: I'm observing an unexpected byproduct in my reaction that contains a hydroxyl (-OH) group.

Root Cause Analysis: The presence of a hydroxyl group in a byproduct often points to water acting as a nucleophile. The bromide counter-ions of your salt can increase the nucleophilicity of any present water molecules.

Mitigation Strategies:

  • Rigorous Drying of the Salt: Prioritize drying the dihydrobromide salt immediately before use. (See Protocol 1).

  • Use of a Desiccant in the Reaction: For extremely moisture-sensitive reactions, consider adding a compatible chemical drying agent to the reaction mixture to scavenge any trace amounts of water.

  • Inert Atmosphere: Ensure the reaction is set up and runs under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[4]

Protocols for Managing Hygroscopic Dihydrobromide Salts

Protocol 1: Drying Dihydrobromide Salts Prior to Use

This protocol outlines a standard procedure for drying hygroscopic salts. Always consult the material's Safety Data Sheet (SDS) for thermal stability information before heating.

Materials:

  • Hygroscopic dihydrobromide salt

  • Schlenk flask or a round-bottom flask with a sidearm

  • High-vacuum pump

  • Heating mantle or oil bath

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Place the dihydrobromide salt in the Schlenk flask.

  • Connect the flask to a high-vacuum line.

  • Begin stirring the salt (if a stir bar is present) and slowly apply vacuum.

  • Once a stable vacuum is achieved, gently heat the flask. The temperature will depend on the salt's thermal stability but is often in the range of 80-120°C. Do not exceed the decomposition temperature.

  • Dry the salt under high vacuum with heating for several hours (4-12 hours is typical, but may vary).

  • Allow the flask to cool to room temperature under vacuum.

  • Backfill the flask with an inert gas.

  • The dried salt should be used immediately or stored in a desiccator or glovebox.[6][7]

Protocol 2: Handling and Weighing Dried Dihydrobromide Salts

To maintain the anhydrous nature of your dried salt, proper handling is crucial.

Ideal Method: Glovebox

A glovebox provides the most controlled environment for handling hygroscopic materials.[4][8]

  • Transfer the dried salt (in its sealed flask) into the glovebox antechamber.

  • Evacuate and refill the antechamber with inert gas several times.

  • Once inside the glovebox, open the flask and weigh the desired amount of salt.

  • Seal the reaction vessel containing the weighed salt before removing it from the glovebox.

Alternative Method: Glove Bag or Schlenk Line Techniques

If a glovebox is unavailable, a glove bag or careful technique on a Schlenk line can be used.[8]

  • Ensure the glove bag is purged with an inert gas.

  • Perform all manipulations within the bag.

  • When using a Schlenk line, weigh the salt quickly in a tared and sealed vial.[5] Unseal the vial only to add it to the reaction flask under a positive pressure of inert gas.

Quantitative Analysis of Water Content

For applications requiring precise control over water content, quantitative analysis is recommended.

Technique Principle Advantages Disadvantages
Karl Fischer (KF) Titration Titration based on a specific reaction between iodine and water.[9][]Highly specific to water, accurate for low concentrations (ppm levels), and can be automated.[9][]Requires specialized equipment and reagents; the sample must be soluble in the KF solvent.[9]
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as it is heated.Can provide information on the temperature at which water is lost.Not specific to water; any volatile component will contribute to mass loss.[11]
Loss on Drying (LOD) Measures the mass loss of a sample after drying in an oven.[9]Simple and accessible method.Not specific to water and can be time-consuming.[9]

Workflow for Quantifying Water Content:

start Need to Quantify Water Content select_method Select appropriate analytical method (KF, TGA, or LOD). start->select_method prepare_sample Prepare sample according to method requirements. select_method->prepare_sample run_analysis Perform the analysis. prepare_sample->run_analysis interpret_data Interpret the results to determine the percentage of water. run_analysis->interpret_data adjust_mass Adjust the mass of the salt used in the reaction based on the water content. interpret_data->adjust_mass end Proceed with the reaction. adjust_mass->end

Workflow for Water Content Quantification

Long-Term Storage of Dihydrobromide Salts

Proper storage is essential to minimize moisture absorption over time.

  • Primary Container: Keep the salt in its original, tightly sealed container.[5] For added protection, wrap the cap with Parafilm®.[12]

  • Secondary Containment: Place the primary container inside a desiccator containing an active desiccant (e.g., silica gel, calcium sulfate).[6] For highly sensitive salts, a vacuum desiccator is recommended.[6]

  • Inert Atmosphere: For the most sensitive applications, storing the salt under an inert atmosphere in a glovebox is the best practice.[7]

  • Controlled Environment: Store in a cool, dry place with controlled humidity.[5][13]

References

Column chromatography conditions for purifying reaction products

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: My separation on the column is much worse than what I saw on my TLC plate. What went wrong?

This is a very common issue. Several factors can cause a discrepancy between TLC and column performance:

  • Improper Column Packing: An unevenly packed column will have channels and cracks, leading to a non-uniform solvent front and significant band broadening. This is arguably the most frequent cause of poor separation. Always aim for a homogenous, well-settled column bed.

  • Loading Technique: Loading a large volume of a dilute sample can cause the initial band to be very broad. It's best to dissolve the sample in the minimum amount of solvent possible. If the sample is not very soluble in the mobile phase, consider using a stronger solvent for dissolution and then adsorbing it onto a small amount of silica (dry loading).

  • Flow Rate: The optimal flow rate for a column is slower than what might seem efficient. A faster flow rate reduces the time for molecules to equilibrate between the stationary and mobile phases, leading to poorer resolution. A good starting point is a linear velocity of about 1-2 cm/minute.

  • TLC Plate vs. Column Material: Ensure the silica gel on your TLC plate has similar properties (particle size, pore size, bonding) to the silica in your column. Different batches or manufacturers can have variations that affect selectivity.

Q2: How do I choose the right solvent system (mobile phase)?

The selection of the mobile phase is critical for a successful separation. The goal is to find a solvent system that provides a good separation of your target compound from impurities, ideally with an Rf value of around 0.2-0.4 for your target compound on the TLC plate.

  • The 10% Rule: A good starting point for your column's mobile phase is a solvent system that gives your target compound an Rf of ~0.25 on the TLC plate. A common mistake is to use the same solvent system that gives a high Rf on the TLC plate, which will cause your compound to elute too quickly from the column with poor separation.

  • Solvent Strength (Elutropic Series): Solvents are ranked by their ability to move compounds up the stationary phase. For normal phase (silica gel), a common elutropic series is: Hexane < Toluene < Dichloromethane < Diethyl Ether < Ethyl Acetate < Acetone < Methanol. You can fine-tune your separation by using mixtures of a "weak" solvent (like hexane) and a "strong" solvent (like ethyl acetate).

  • Selectivity: Sometimes, two different solvent systems can give the same Rf value for your compound but different Rf values for the impurities. It's always a good idea to test a few different solvent systems on TLC to find the one that gives the best overall separation. For example, replacing ethyl acetate with a mixture of acetone and dichloromethane might provide different selectivity.

Troubleshooting Guide

Problem 1: My compound is stuck on the column and won't elute.

This frustrating situation usually points to one of a few issues:

  • Solution 1: Increase Solvent Polarity. Your mobile phase is likely not strong enough to displace your compound from the stationary phase. Gradually increase the percentage of the more polar solvent in your mobile phase. If you are already at 100% of your strong solvent, you may need to switch to an even more polar solvent. For example, if 100% ethyl acetate is not eluting your compound from a silica gel column, you can try adding a small percentage of methanol.

  • Solution 2: Check for Insolubility. Your compound may have precipitated on the column, especially if you loaded a large amount or if it has low solubility in the mobile phase. If you suspect this, you may need to change the mobile phase to a solvent in which your compound is more soluble, even if it's not ideal for separation.

  • Solution 3: Consider Irreversible Adsorption. Some compounds, particularly those with multiple polar functional groups, can bind very strongly or even irreversibly to silica gel. If your compound is basic, adding a small amount (0.1-1%) of a modifier like triethylamine or ammonia to the mobile phase can help to reduce strong interactions with the acidic silica surface. Conversely, for acidic compounds, adding a small amount of acetic acid or formic acid can improve elution.

Problem 2: My purified fractions are still impure, or my peaks are overlapping.

This indicates poor resolution. Here's a systematic approach to improving it:

  • Step 1: Optimize the Mobile Phase. As discussed in the FAQs, your mobile phase is the most powerful tool for improving separation. Aim for a solvent system that provides a larger difference in Rf values between your target compound and the impurities on a TLC plate.

  • Step 2: Reduce the Flow Rate. As mentioned earlier, a slower flow rate allows for more equilibration time and can significantly improve resolution. Try cutting your flow rate in half and see if the separation improves.

  • Step 3: Decrease the Column Loading. Overloading the column is a common cause of poor separation. As a general rule of thumb, the amount of crude material loaded should be about 1-5% of the mass of the stationary phase. For difficult separations, this may need to be reduced to less than 1%.

  • Step 4: Use a Finer Stationary Phase. Smaller silica gel particles provide a larger surface area and lead to more efficient separation, although they also require higher pressure to achieve the same flow rate. If you are using a 60 Å, 40-63 µm silica gel, consider switching to a smaller particle size if your equipment allows.

Problem 3: The peaks in my chromatogram are tailing.

Peak tailing is often caused by strong interactions between the analyte and the stationary phase.

  • Cause: This is particularly common for basic compounds on acidic silica gel. The lone pair of electrons on a basic nitrogen, for example, can interact very strongly with the acidic silanol groups on the silica surface, leading to a "tail" of molecules that are slow to elute.

  • Solution: Add a modifier to your mobile phase to compete with your analyte for the active sites on the stationary phase. For basic compounds, adding 0.1-1% triethylamine or ammonia is a common strategy. For acidic compounds, adding a similar amount of acetic acid or formic acid can help to saturate the basic sites on the silica and improve peak shape.

Experimental Protocols

Protocol 1: Slurry Packing a Silica Gel Column

A well-packed column is the foundation of a good separation.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a layer of sand (approximately 1 cm).

  • In a separate beaker, weigh out the required amount of silica gel.

  • Add your initial mobile phase to the silica gel to create a slurry. The consistency should be like a thin milkshake, easily pourable but not too dilute.

  • Pour the slurry into the column in one continuous motion. Use a funnel to help.

  • Gently tap the side of the column with a piece of rubber tubing to help the silica settle evenly.

  • Open the stopcock at the bottom of the column and allow the solvent to drain, collecting it for reuse. Do not let the top of the silica bed run dry.

  • Once the silica has settled, add another layer of sand (approximately 1 cm) to the top to prevent disruption of the bed when adding solvent or your sample.

Protocol 2: Dry Loading a Sample

This technique is useful for samples that are not very soluble in the mobile phase.

  • Dissolve your crude sample in a suitable solvent (e.g., dichloromethane, acetone).

  • Add a small amount of silica gel (2-3 times the mass of your crude sample) to this solution.

  • Evaporate the solvent completely using a rotary evaporator. You should be left with a fine, free-flowing powder of your crude sample adsorbed onto the silica gel.

  • Carefully add this powder to the top of your packed column.

  • Gently tap the column to settle the powder.

  • Add a layer of sand on top of the sample layer.

  • You can now begin to add your mobile phase and run the column as usual.

Data Tables

Table 1: Common Solvents in Normal Phase Chromatography

SolventPolarity IndexEluting Strength (ε°) on Silica
Hexane0.10.01
Toluene2.40.29
Dichloromethane3.10.42
Diethyl Ether2.80.38
Ethyl Acetate4.40.58
Acetone5.10.56
Methanol5.10.95

Data compiled from various sources, including MilliporeSigma.

Diagrams

Troubleshooting_Workflow start Poor Separation Observed q1 Are peaks overlapping? start->q1 q2 Are peaks tailing? q1->q2 No sol1 Decrease Flow Rate Decrease Loading Optimize Mobile Phase q1->sol1 Yes q3 Compound stuck? q2->q3 No sol2 Add Mobile Phase Modifier (e.g., TEA for bases, AcOH for acids) q2->sol2 Yes sol3 Increase Mobile Phase Polarity Check Solubility q3->sol3 Yes end Improved Separation q3->end No sol1->end sol2->end sol3->end

Caption: A decision-making workflow for troubleshooting common column chromatography separation issues.

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Referencing Experimental and Predicted NMR Spectra

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synergy of Experiment and Prediction in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic compounds.[1][2][3] It provides a wealth of information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. While experimental NMR data remains the gold standard, the advent of sophisticated prediction software has revolutionized the field, offering a powerful complementary tool for researchers. This guide provides an in-depth exploration of the methodologies and best practices for cross-referencing experimental NMR data with predicted spectra, a critical process for enhancing the accuracy and efficiency of structure verification and elucidation. By synergizing these two approaches, researchers can achieve a higher degree of confidence in their structural assignments, troubleshoot discrepancies, and accelerate the pace of discovery in drug development and chemical research.

The Foundation: Acquiring High-Quality Experimental NMR Data

Experimental Protocol: Acquiring a High-Resolution 1D Proton NMR Spectrum
  • Sample Preparation:

    • Solvent Selection: Choose a deuterated solvent that completely dissolves the analyte.[3] The choice of solvent can influence chemical shifts, so it is crucial to note the solvent used for later comparison with predicted spectra.[6][7] Common choices include CDCl₃, DMSO-d₆, and D₂O.[8][9]

    • Concentration: Prepare a solution of appropriate concentration. For a typical small molecule on a modern 400-600 MHz spectrometer, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is usually sufficient.

    • Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), to the sample.[10][11] This allows for accurate calibration of the chemical shift axis to 0 ppm.[12][13]

    • Filtration: If any particulate matter is present, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Instrument Setup and Calibration:

    • Tuning and Matching: Tune and match the probe to the specific sample and solvent. This ensures optimal radiofrequency (RF) pulse transmission and detection.

    • Locking: Lock the spectrometer on the deuterium signal of the solvent. This compensates for any drift in the magnetic field during the experiment.

    • Shimming: Shim the magnetic field to achieve a high degree of homogeneity across the sample. This is critical for obtaining sharp, well-resolved peaks.[14]

  • Data Acquisition:

    • Pulse Sequence Selection: For a standard 1D proton NMR, a simple pulse-acquire sequence is typically used.[15]

    • Acquisition Parameters:

      • Spectral Width (SW): Set a spectral width that encompasses all expected proton signals. A typical range for organic molecules is -2 to 12 ppm.

      • Number of Scans (NS): The number of scans depends on the sample concentration. For a reasonably concentrated sample, 16 or 32 scans are often sufficient.

      • Relaxation Delay (D1): Set an appropriate relaxation delay (e.g., 1-5 seconds) to allow the protons to return to equilibrium between scans, ensuring accurate integration.

      • Acquisition Time (AQ): A longer acquisition time results in better resolution. A typical value is 2-4 seconds.

  • Data Processing:

    • Fourier Transformation (FT): Apply a Fourier transform to convert the time-domain data (Free Induction Decay - FID) into the frequency-domain spectrum.

    • Phasing: Correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

    • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

    • Referencing: Calibrate the chemical shift axis by setting the peak of the internal standard to 0 ppm.[16][17]

    • Integration: Integrate the area under each peak to determine the relative number of protons.

The Digital Counterpart: Generating Predicted NMR Spectra

The accuracy of predicted NMR spectra has improved dramatically with advancements in computational chemistry and machine learning.[18][19] Several software packages are available, each employing different methodologies to calculate chemical shifts and coupling constants.

Methodologies for NMR Prediction

There are two primary approaches to predicting NMR spectra:

  • Database-driven (Empirical) Methods: These methods, which include Hierarchical Organisation of Spherical Environments (HOSE) codes and neural network-based approaches, rely on large databases of experimentally assigned structures and spectra.[20][21] They are generally fast and can be quite accurate for molecules that are well-represented in the training data.[22]

  • First-Principles (Ab Initio) Methods: These methods, primarily based on Density Functional Theory (DFT), calculate NMR parameters from fundamental quantum mechanical principles.[23][24] While computationally more intensive, DFT-based methods can provide high accuracy, especially for novel or complex structures not present in empirical databases.[18]

Workflow for Generating a Predicted NMR Spectrum

G cluster_input Input cluster_prediction Prediction Engine cluster_output Output mol_structure 1. Input Molecular Structure (SMILES, MOL, etc.) prediction_software 2. Select Prediction Software (e.g., Mnova, ACD/Labs, ChemDraw) mol_structure->prediction_software prediction_parameters 3. Define Parameters (Solvent, Frequency) prediction_software->prediction_parameters run_prediction 4. Execute Prediction Algorithm prediction_parameters->run_prediction predicted_spectrum 5. Generate Predicted Spectrum (Chemical Shifts, J-couplings) run_prediction->predicted_spectrum

Caption: Workflow for generating a predicted NMR spectrum.

The Comparison: Cross-Referencing Experimental and Predicted Data

The core of the process lies in the systematic comparison of the experimental and predicted spectra. This involves a detailed analysis of chemical shifts, coupling constants, and multiplicity patterns.

Step-by-Step Comparison Protocol
  • Visual Overlay: The simplest and most intuitive first step is to visually overlay the experimental and predicted spectra. Most NMR processing software allows for this functionality.[25] This provides an immediate qualitative assessment of the agreement between the two.

  • Chemical Shift Correlation:

    • Create a table listing the experimental and predicted chemical shifts for each proton or carbon nucleus.

    • Calculate the difference (Δδ = δ_exp - δ_pred) for each signal.

    • Analyze the magnitude and consistency of these differences. Small, random deviations are expected, while large or systematic deviations may indicate a structural misassignment or a limitation of the prediction algorithm.

  • Coupling Constant Analysis:

    • Compare the experimental and predicted coupling constants (J-values).

    • Discrepancies in J-values can provide valuable information about stereochemistry and conformational preferences that may not be accurately captured by the prediction software.

  • Multiplicity Pattern Matching:

    • Ensure that the splitting patterns (singlet, doublet, triplet, etc.) in the experimental spectrum are consistent with those in the predicted spectrum.

    • Significant differences in multiplicity can point to incorrect assignments or unexpected long-range couplings.

Quantitative Analysis and Statistical Tools

For a more rigorous comparison, statistical methods can be employed to quantify the agreement between the experimental and predicted data.[26][27]

Statistical MetricDescriptionApplication
Mean Absolute Error (MAE) The average of the absolute differences between predicted and experimental values.Provides a general measure of the overall prediction accuracy. A lower MAE indicates a better fit.
Root Mean Square Deviation (RMSD) The square root of the average of the squared differences.Similar to MAE but gives more weight to larger errors. Useful for identifying significant outliers.[22]
Correlation Coefficient (R²) A measure of how well the predicted values correlate with the experimental values.An R² value close to 1 indicates a strong linear relationship and high predictive power.

These statistical analyses can be particularly useful when comparing the performance of different NMR prediction software packages.[22][27]

A Comparative Look at NMR Prediction Software

A variety of software packages are available for NMR prediction, each with its own strengths and weaknesses. The choice of software will depend on the specific application, the class of compounds being studied, and the desired level of accuracy.

SoftwarePrediction MethodologyKey Features
Mnova NMRPredict Ensemble of methods including HOSE codes, neural networks, and incremental approaches.[19][28]Fast and accurate predictions, ability to train the predictor with user data, and seamless integration with Mnova's analysis tools.[29][30]
ACD/Labs NMR Predictor Combination of HOSE codes, neural networks, and additivity rules.[19][31]Large database of experimental data, prediction of various nuclei (¹H, ¹³C, ¹⁵N, ¹⁹F, ³¹P), and tools for structure verification.
ChemDraw Primarily based on empirical methods and database lookups.Integrated within the popular chemical drawing software, providing quick and convenient predictions for common organic structures.
NMRShiftDB An open-source database and prediction tool.[20]Community-driven, allowing users to contribute and access a large collection of assigned spectra.
Gaussian (with GIAO) DFT-based ab initio calculations.[24]High accuracy for a wide range of molecules, including those with unusual electronic structures. Computationally intensive.

Troubleshooting Discrepancies: When Experiment and Prediction Diverge

Discrepancies between experimental and predicted spectra are not necessarily indicative of an incorrect structure. Instead, they can provide valuable insights into the nuances of the molecule's behavior in solution.

G cluster_discrepancy Discrepancy Analysis cluster_causes Potential Causes cluster_resolution Resolution Pathway discrepancy Discrepancy Observed (Δδ > threshold) exp_error Experimental Artifacts (Referencing, Shimming) discrepancy->exp_error pred_error Prediction Inaccuracy (Algorithm/Database Limitations) discrepancy->pred_error structural_issue Structural Nuances (Conformational Isomers, Tautomers, pH effects) discrepancy->structural_issue reacquire Re-acquire Experimental Data exp_error->reacquire repredict Use Alternative Prediction Method pred_error->repredict further_exp Conduct Further Experiments (2D NMR, VT-NMR) structural_issue->further_exp

Caption: Logical workflow for troubleshooting discrepancies.

Common Sources of Discrepancy:

  • Incorrect Referencing: Improper referencing of the experimental spectrum is a common source of error.[17] Always double-check the calibration against the internal standard.

  • Solvent Effects: The chemical environment, and thus the chemical shifts, can be significantly influenced by the solvent.[6] Ensure that the solvent used in the experiment matches the solvent specified in the prediction.

  • Conformational Isomerism: If a molecule exists as a mixture of rapidly interconverting conformers, the experimental spectrum will show population-weighted average signals. Prediction software may only calculate the spectrum for the lowest energy conformer, leading to discrepancies.

  • Tautomerism: Similar to conformational isomerism, the presence of tautomers can lead to a more complex experimental spectrum than predicted for a single tautomeric form.

  • pH Effects: For ionizable compounds, the pH of the solution can have a profound effect on the chemical shifts.

  • Limitations of the Prediction Algorithm: All prediction algorithms have their limitations. They may not perform well for molecules with unusual structural motifs or electronic properties that are not well-represented in their training data.[21]

Conclusion: A Powerful Symbiosis for Structural Chemistry

The cross-referencing of experimental and predicted NMR spectra represents a powerful paradigm in modern structural chemistry. By combining the empirical reality of experimental data with the theoretical insights of computational prediction, researchers can achieve a deeper and more nuanced understanding of molecular structure. This integrated approach not only enhances the confidence in structural assignments but also provides a framework for identifying and investigating subtle structural and dynamic phenomena. As prediction algorithms continue to improve and computational resources become more accessible, the synergy between experimental and predicted NMR will undoubtedly play an increasingly vital role in accelerating research and development across the chemical sciences.

References

A Senior Application Scientist's Guide to Bromoalkylating Agents: A Comparative Analysis of Reactivity in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the medicinal chemist, the strategic formation of carbon-carbon and carbon-heteroatom bonds is a foundational pillar of drug design. Among the vast arsenal of synthetic tools, bromoalkylating agents are workhorse reagents, prized for their ability to introduce critical alkyl scaffolds into molecular frameworks. However, not all bromoalkanes are created equal. Their reactivity is a nuanced interplay of electronic and steric factors that dictates their utility and application.

This guide provides a comparative analysis of different classes of bromoalkylating agents. We will move beyond a simple catalog of reagents to dissect the underlying principles governing their reactivity, grounded in mechanistic theory. This approach is designed to empower researchers, scientists, and drug development professionals to make informed, mechanistically-driven decisions in the selection of bromoalkylating agents for the synthesis of novel therapeutic candidates.

The Mechanistic Dichotomy: SN1 and SN2 Pathways

The reactivity of bromoalkylating agents in drug synthesis is predominantly governed by two fundamental nucleophilic substitution mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).[1][2] Understanding the factors that favor one pathway over the other is critical to predicting and controlling reaction outcomes.

  • The SN2 Reaction: This is a single-step process where a nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[2] The reaction rate is dependent on the concentration of both the bromoalkane and the nucleophile.[3][4] Steric hindrance is the paramount consideration; the reaction is fastest for unhindered primary and methyl bromides and is heavily disfavored for bulky tertiary substrates.[1][5]

  • The SN1 Reaction: This is a two-step process that begins with the slow, rate-determining departure of the bromide leaving group to form a carbocation intermediate.[2][3] This intermediate is then rapidly captured by a nucleophile.[2] The rate depends only on the concentration of the bromoalkane.[3] The "big barrier" to the SN1 reaction is the stability of the carbocation formed.[3] Therefore, this pathway is favored by tertiary and other substrates that can form stabilized carbocations (e.g., benzylic, allylic).[1][3]

G cluster_SN2 Sₙ2 Mechanism (Bimolecular) cluster_SN1 Sₙ1 Mechanism (Unimolecular) Nu_sn2 Nu⁻ TS_sn2 [Nu---CH₂(R)---Br]⁻ Nu_sn2->TS_sn2 Backside Attack Substrate_sn2 R-CH₂-Br Substrate_sn2->TS_sn2 Product_sn2 R-CH₂-Nu TS_sn2->Product_sn2 Single Concerted Step LG_sn2 Br⁻ TS_sn2->LG_sn2 Substrate_sn1 (R)₃C-Br Carbocation (R)₃C⁺ Substrate_sn1->Carbocation Step 1: Slow (Rate-Determining) LG_sn1 Br⁻ Product_sn1 (R)₃C-Nu Carbocation->Product_sn1 Step 2: Fast Nucleophilic Attack Nu_sn1 Nu⁻

Caption: Comparative overview of SN2 and SN1 reaction pathways.

Comparative Analysis of Bromoalkylating Agent Classes

The structure of the alkyl group (R) attached to the bromine atom is the most critical determinant of the reaction mechanism and overall reactivity.[4]

Bromoalkane Class Structure Example Primary Mechanism Relative Reactivity Trend (SN2) Relative Reactivity Trend (SN1) Key Considerations in Drug Synthesis
Primary (1°) CH₃CH₂-BrSN2FastVery Slow / Does not occurReliable for alkylating various nucleophiles (O, N, S) with minimal risk of elimination side reactions. Predictable stereochemistry (inversion).
Secondary (2°) (CH₃)₂CH-BrSN2 / SN1SlowSlowOften leads to a mixture of products from both substitution and elimination (E2/E1) pathways. Reaction control is challenging. Generally avoided unless specific conditions are met.
Tertiary (3°) (CH₃)₃C-BrSN1Does not occurFastHighly prone to elimination reactions, especially with strong bases. Useful when a stable tertiary carbocation is desired. Reaction can result in a racemic mixture if the carbon is a stereocenter.[2]
Benzylic C₆H₅CH₂-BrSN1 and SN2Fast (SN2)Fast (SN1)Highly reactive due to the ability to stabilize both the SN2 transition state and the SN1 carbocation intermediate via resonance. Excellent for introducing benzyl protecting groups or scaffolds.
α-Halo Ketone C₆H₅C(O)CH₂-BrSN2Very FastDoes not occurExceptionally reactive in SN2 reactions due to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Br bond. Widely used as covalent warheads and for synthesizing heterocycles.[6][7]
Primary Bromoalkanes (e.g., Bromoethane, 1-Bromobutane)
  • Expertise & Experience: Primary bromoalkanes are the most predictable and widely used class for SN2 reactions. Their unhindered nature allows for easy backside attack by a wide range of nucleophiles. The causality behind their reliability is the high energy barrier to forming an unstable primary carbocation, effectively shutting down the SN1 pathway.[1] In drug synthesis, they are staples for adding simple alkyl chains to amines, phenols, and thiols.

Tertiary Bromoalkanes (e.g., tert-Butyl Bromide)
  • Expertise & Experience: These agents react exclusively through the SN1 mechanism due to two factors: the severe steric hindrance preventing SN2 attack and the high stability of the resulting tertiary carbocation.[1][4] The three alkyl groups stabilize the positive charge through an inductive effect.[1] While fast, their utility in complex synthesis is limited by the high propensity for competing elimination (E1) reactions, which often become the major pathway. They are primarily used when the introduction of a bulky tert-butyl group is specifically required and elimination can be suppressed.

Benzylic Bromides (e.g., Benzyl Bromide)
  • Expertise & Experience: Benzylic halides represent a uniquely reactive class. They are excellent substrates for both SN1 and SN2 reactions.[8] The SN2 transition state is stabilized by the adjacent phenyl ring, accelerating the reaction. Simultaneously, the phenyl ring can stabilize the formation of a benzylic carbocation through resonance, making the SN1 pathway accessible. This dual reactivity makes them potent alkylating agents, often used for installing benzyl protecting groups on alcohols and amines under mild conditions.

α-Bromo Ketones (e.g., 2-Bromoacetophenone)
  • Expertise & Experience: The presence of a carbonyl group adjacent to the C-Br bond makes α-bromo ketones highly electrophilic and exceptionally reactive towards SN2 displacement.[7] This heightened reactivity is a direct consequence of the inductive electron-withdrawing effect of the carbonyl oxygen. In drug discovery, this class of reagents is frequently employed to form covalent bonds with nucleophilic residues (like cysteine) in protein active sites, making them invaluable as targeted covalent inhibitors.[7]

Experimental Protocol: O-Alkylation of a Phenol using Benzyl Bromide (SN2)

This protocol describes a standard, self-validating procedure for the etherification of 4-hydroxyacetophenone using benzyl bromide. This transformation is representative of the countless SN2 reactions used to modify core scaffolds in drug development.

Trustworthiness: The choice of a polar aprotic solvent (Acetone) is critical. It dissolves the ionic nucleophile but does not solvate it as strongly as a protic solvent would, leaving the nucleophile "naked" and highly reactive, thus accelerating the SN2 reaction.[5] Potassium carbonate serves as a mild base to deprotonate the phenol, generating the more potent phenoxide nucleophile in situ.

Caption: Experimental workflow for a representative SN2 alkylation reaction.

Materials:

  • 4-hydroxyacetophenone (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyacetophenone (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a slurry (approx. 0.2 M concentration with respect to the starting phenol).

  • Reagent Addition: Add benzyl bromide (1.1 eq) to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed.

  • Cooling and Filtration: Cool the mixture to room temperature. Filter the solid potassium carbonate through a pad of celite, washing the filter cake with additional acetone.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Aqueous Work-up: Redissolve the crude residue in ethyl acetate. Transfer to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure O-benzylated product.

Conclusion

The selection of a bromoalkylating agent is a strategic decision that profoundly impacts the success of a synthetic campaign. A thorough understanding of the mechanistic principles—SN1 versus SN2—and the structural factors that govern these pathways is paramount. Primary and α-keto bromides offer reliable and rapid SN2 reactivity, benzylic bromides provide enhanced reactivity through both pathways, while tertiary bromides react via the SN1 mechanism but are often complicated by elimination. By grounding reagent choice in this mechanistic framework, medicinal chemists can better predict outcomes, optimize reaction conditions, and efficiently construct the complex molecular architectures required for the discovery of next-generation therapeutics.

References

A Senior Application Scientist's Guide to Alternative Reagents for 1-(2-Bromoethyl)-4-methylpiperazine Dihydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Methylpiperazine Moiety and its Synthetic Challenges

The 1-methylpiperazine group is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous blockbuster drugs.[1][2] Its presence often enhances aqueous solubility, modulates lipophilicity, and provides a key basic nitrogen center for interacting with biological targets.[2] The go-to reagent for introducing the -(CH2)2-N(methyl)piperazine moiety has traditionally been 1-(2-Bromoethyl)-4-methylpiperazine, typically supplied as its dihydrobromide salt to improve stability and handling.[3][4]

However, reliance on a single reagent presents several challenges for researchers and process chemists. These can include variable reagent costs, batch-to-batch purity inconsistencies, and the inherent reactivity of alkyl bromides, which may not be optimal for all substrates or scalable processes. The dihydrobromide salt form also requires careful stoichiometric calculations of base to liberate the reactive free amine for subsequent reactions.

This guide provides an in-depth comparison of viable alternative reagents and synthetic strategies. We will explore the chemical rationale behind each alternative, present comparative experimental data, and offer detailed protocols to empower researchers to make informed decisions for their specific synthetic needs.

Comparative Analysis of Core Reagents

The primary function of 1-(2-Bromoethyl)-4-methylpiperazine is to act as an electrophile in nucleophilic substitution reactions, typically for the N-alkylation of amines, thiols, or other nucleophiles. The ideal alternative should offer comparable or superior performance while providing advantages in cost, availability, reactivity control, or process simplicity.

Alternative 1: The Chloro-Analog - 1-(2-Chloroethyl)-4-methylpiperazine

The most direct analog is 1-(2-Chloroethyl)-4-methylpiperazine, available as its hydrochloride or dihydrochloride salt.[5][6] The fundamental difference lies in the leaving group: bromide versus chloride.

  • Reactivity Profile: In nucleophilic substitution reactions, bromide is generally a better leaving group than chloride due to its lower basicity and greater polarizability. Consequently, reactions with the bromo-reagent are typically faster and can proceed under milder conditions than with its chloro-counterpart.

  • Strategic Advantage: The lower reactivity of the chloro-analog can be advantageous. It can lead to greater selectivity in molecules with multiple potential nucleophilic sites. For large-scale synthesis, its potentially lower cost and greater stability can be significant drivers. To enhance its reactivity, a catalytic amount of a soluble iodide salt (e.g., NaI, KI) can be added to the reaction mixture. This facilitates an in situ Finkelstein reaction, transiently forming the more reactive iodo-intermediate, which then undergoes the desired substitution.[7][8]

Alternative 2: The Hydroxy-Precursor - 1-(2-Hydroxyethyl)-4-methylpiperazine

This alternative shifts the strategy from direct alkylation to a two-step approach involving in situ activation. 1-(2-Hydroxyethyl)-4-methylpiperazine is a stable, often liquid, and cost-effective precursor.[9][10]

  • Activation Requirement: The hydroxyl group is a poor leaving group and must be converted into a better one. This is typically achieved by reacting it with a sulfonyl chloride, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA). This generates the corresponding mesylate or tosylate ester in situ, which is an excellent electrophile for subsequent alkylation.

  • Process Considerations: While this approach adds a step to the overall process, it offers significant flexibility. The precursor is generally less hazardous and more stable for long-term storage. The two-step, one-pot procedure allows for precise control over the generation of the active electrophile, which can minimize side reactions. This method avoids the handling of lachrymatory and reactive alkyl halides.

Data Summary: Reagent Comparison
Property1-(2-Bromoethyl)-4-methylpiperazine Dihydrobromide1-(2-Chloroethyl)-4-methylpiperazine Dihydrochloride1-(2-Hydroxyethyl)-4-methylpiperazine
CAS Number 5845-28-3[11]5753-26-45464-12-0[9]
Molecular Weight 368.94 g/mol [4]235.58 g/mol 144.21 g/mol [9]
Form Solid[4]SolidLow-melting solid or liquid[10]
Reactivity High (Good Leaving Group: Br⁻)Moderate (Poorer Leaving Group: Cl⁻)Low (Requires activation)
Key Advantage High reactivity, single-step reactionLower cost, higher stability, tunable reactivityHigh stability, low cost, avoids alkyl halides
Key Disadvantage Higher cost, potential for side reactionsSlower reaction rates, may require catalystTwo-step process, requires additional reagents

Visualizing the Synthetic Pathways

The choice of reagent dictates the synthetic workflow. The following diagram illustrates the pathways from each primary alternative to a common product, N-benzylated 1-(2-ethyl)-4-methylpiperazine, a representative reaction with a model nucleophile (benzylamine).

cluster_0 Alternative Pathways to N-Alkylated Product Bromo 1-(2-Bromoethyl)-4- methylpiperazine Product Final N-Alkylated Product Bromo->Product + R-NH₂, Base Chloro 1-(2-Chloroethyl)-4- methylpiperazine Chloro->Product + R-NH₂, Base (Optional: NaI cat.) Hydroxy 1-(2-Hydroxyethyl)-4- methylpiperazine Mesylate In situ Mesylate Ester Hydroxy->Mesylate + MsCl, Base Mesylate->Product + R-NH₂ Nucleophile R-NH₂ (e.g., Benzylamine) Nucleophile->Product

Caption: Comparative synthetic routes for N-alkylation.

Experimental Protocols and Performance Data

To provide a practical comparison, we present protocols for the alkylation of benzylamine with each reagent, along with representative experimental outcomes.

Protocol 1: Direct Alkylation with this compound
  • To a solution of benzylamine (1.0 eq) in acetonitrile (10 mL/mmol), add potassium carbonate (3.0 eq).

  • Add this compound (1.1 eq).

  • Heat the mixture to 60°C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica, DCM/MeOH gradient) to yield the desired product.

Protocol 2: Catalytic Alkylation with 1-(2-Chloroethyl)-4-methylpiperazine Dihydrochloride
  • To a solution of benzylamine (1.0 eq) in DMF (10 mL/mmol), add potassium carbonate (3.0 eq) and sodium iodide (0.1 eq).

  • Add 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride (1.2 eq).

  • Heat the mixture to 80-90°C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Two-Step, One-Pot Alkylation with 1-(2-Hydroxyethyl)-4-methylpiperazine
  • Dissolve 1-(2-Hydroxyethyl)-4-methylpiperazine (1.2 eq) in dichloromethane (DCM, 10 mL/mmol) and cool to 0°C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.3 eq).

  • Stir the mixture at 0°C for 1 hour to form the mesylate.

  • To this mixture, add a solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Comparative Performance Data
ParameterMethod 1 (Bromo)Method 2 (Chloro + NaI)Method 3 (Hydroxy/Mesylate)
Reaction Time 4-6 hours12-18 hours9-13 hours (total)
Reaction Temp. 60°C80-90°C0°C to RT
Typical Yield 85-95%75-85%80-90%
Relative Cost HighLowLowest (reagent)
Process Simplicity Simple, directSimple, but longer time/higher tempMore complex, but mild conditions

Decision-Making Framework for Reagent Selection

Choosing the right reagent depends on balancing project priorities such as speed, cost, scale, and substrate sensitivity.

Start Start: Need to attach (CH₂)₂-N(Me)piperazine Q_Speed Is speed the highest priority? (e.g., rapid library synthesis) Start->Q_Speed Q_Cost Is cost/scalability the main driver? Q_Speed->Q_Cost No Use_Bromo Use 1-(2-Bromoethyl)... (Fastest, most direct) Q_Speed->Use_Bromo Yes Q_Substrate Is the substrate sensitive to high temperatures or strong electrophiles? Q_Cost->Q_Substrate No Use_Chloro Use 1-(2-Chloroethyl)... (Cost-effective, scalable) Q_Cost->Use_Chloro Yes Q_Substrate->Use_Bromo No Use_Hydroxy Use 1-(2-Hydroxyethyl)... (Mild conditions, stable precursor) Q_Substrate->Use_Hydroxy Yes

Caption: Flowchart for selecting the optimal reagent.

Conclusion

While this compound remains a highly effective and reliable reagent, it is not the only option. For projects where cost and scalability are paramount, the chloro-analog, 1-(2-Chloroethyl)-4-methylpiperazine , provides a robust alternative, especially when its reactivity is enhanced with a catalytic amount of iodide. For syntheses involving sensitive substrates that demand mild conditions, or where the stability of the precursor is a primary concern, the 1-(2-Hydroxyethyl)-4-methylpiperazine route offers superior control and flexibility. By understanding the distinct advantages and operational requirements of each alternative, researchers can optimize their synthetic strategies, leading to more efficient, cost-effective, and successful drug discovery and development programs.

References

Cost-Benefit Analysis of 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide in Scale-Up Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selection of a raw material for scale-up synthesis in the pharmaceutical industry is a critical decision governed by a complex interplay of cost, reactivity, safety, and process efficiency. 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably atypical antipsychotics. This guide provides a comprehensive cost-benefit analysis of this reagent, comparing it with viable alternatives. The analysis reveals that while the bromo derivative offers higher reactivity, potentially leading to faster reaction times and higher yields, its higher cost and handling considerations necessitate a careful evaluation against chloro-analogs and alternative synthetic strategies, especially in large-scale manufacturing where marginal cost differences are amplified.

Introduction: The Role of Piperazine Moieties in Drug Development

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS). Its derivatives are integral to the synthesis of blockbuster drugs like Aripiprazole, a dopamine-serotonin system stabilizer.[1][2] The synthesis of such complex molecules often involves the alkylation of a piperazine derivative with a suitable electrophile. This compound serves as a potent alkylating agent for this purpose. However, the transition from laboratory-scale synthesis to industrial production introduces a host of challenges, including cost of goods (COGS), process safety, and waste management, making the choice of starting materials a pivotal factor for commercial viability.

Comparative Analysis of Alkylating Agents

The primary decision point in utilizing a piperazine derivative for alkylation lies in the choice of the leaving group on the ethyl side chain. The most common alternatives to the bromo derivative are its chloro and, to a lesser extent, tosyl or mesyl counterparts.

Cost and Availability

A direct comparison of bulk pricing reveals a significant cost disparity between the bromo and chloro derivatives. While prices fluctuate based on supplier and purity, this compound is consistently more expensive than 1-(2-chloroethyl)-4-methylpiperazine hydrochloride. This is primarily due to the higher cost of bromine-containing reagents used in its synthesis.

Table 1: Comparative Cost and Physical Properties

PropertyThis compound1-(2-Chloroethyl)-4-methylpiperazine hydrochloride
CAS Number 5845-28-3[3]104593-72-8
Molecular Weight 368.94 g/mol [4]199.12 g/mol
Typical Form Solid[4]Solid
Relative Cost HigherLower
Key Suppliers Sigma-Aldrich, JHECHEM CO LTD[3][4]Various
Reactivity and Performance

The enhanced reactivity of the bromo derivative is its primary technical advantage. The bromide ion is a better leaving group than the chloride ion, leading to faster reaction kinetics in nucleophilic substitution (SN2) reactions. This can translate to:

  • Shorter Reaction Times: Faster kinetics can reduce batch cycle times, increasing plant throughput.

  • Milder Reaction Conditions: The higher reactivity may allow for lower reaction temperatures, reducing energy consumption and minimizing the formation of thermally-induced byproducts.

  • Potentially Higher Yields: In some cases, the faster forward reaction can outcompete side reactions, leading to a cleaner product profile and higher isolated yields.

However, the chloro-analog can often be driven to completion with acceptable yields by adjusting reaction parameters, such as increasing the temperature, extending the reaction time, or using a catalyst like sodium or potassium iodide (Finkelstein reaction conditions) to generate the more reactive iodo-intermediate in situ.[5]

Safety, Handling, and Waste Management

This compound:

  • Hazards: Classified as an acute oral toxicant and causes skin and eye irritation.[4]

  • Handling: As a solid, it poses a lower inhalation risk than a volatile liquid, but appropriate personal protective equipment (PPE) is mandatory.[4]

  • Waste: Brominated organic waste streams require specialized and often more expensive disposal procedures compared to their chlorinated counterparts.

1-(2-Chloroethyl)-4-methylpiperazine hydrochloride:

  • Hazards: Possesses similar irritant properties to the bromo-analog.

  • Handling: Similar handling precautions are required.

  • Waste: Chlorinated waste streams are common in the chemical industry, and disposal protocols are well-established and generally more cost-effective.

Alternative Synthetic Strategies

Beyond a direct substitution of the alkylating agent, alternative synthetic routes that avoid this specific intermediate altogether should be considered for scale-up.

Reductive Amination

An alternative approach for the synthesis of molecules like Aripiprazole involves the reductive alkylation of amines.[1] This strategy can sometimes offer a more convergent and atom-economical synthesis, potentially reducing the number of steps and improving the overall process mass intensity (PMI).

Continuous Flow Chemistry

For large-scale production, transitioning from batch to continuous flow processing can offer significant advantages.[6][7]

  • Safety: Small reactor volumes enhance safety, especially for highly exothermic reactions.[8][9]

  • Efficiency: Precise control over reaction parameters often leads to higher yields and purity.[8]

  • Cost Savings: Continuous manufacturing can lead to significant reductions in capital expenditure, energy consumption, and solvent usage.[6]

The alkylation step is often amenable to flow chemistry, which can mitigate some of the challenges associated with batch processing, regardless of the chosen alkylating agent.

Experimental Protocols

Representative Batch Protocol for N-Alkylation

Objective: To synthesize a substituted piperazine via N-alkylation using this compound.

Materials:

  • Nucleophilic substrate (e.g., 7-hydroxy-3,4-dihydroquinolin-2-one for Aripiprazole synthesis)

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃) or other suitable base

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry, multi-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add the nucleophilic substrate (1.0 eq) and the chosen solvent (e.g., ACN).

  • Add the base (e.g., K₂CO₃, 2.5 eq) to the suspension.

  • In a separate vessel, dissolve this compound (1.2 eq) in a minimal amount of the reaction solvent.

  • Slowly add the solution of the alkylating agent to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (for ACN, ~82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Comparative Workflow Diagram

The following diagram illustrates the decision-making process for selecting a synthetic route.

G start Define Target Molecule & Scale reagent_choice Evaluate Alkylating Agents start->reagent_choice bromo 1-(2-Bromoethyl)-4-methylpiperazine (Higher Reactivity, Higher Cost) reagent_choice->bromo Time-critical? chloro 1-(2-Chloroethyl)-4-methylpiperazine (Lower Reactivity, Lower Cost) reagent_choice->chloro Cost-sensitive? process_type Select Process Type bromo->process_type chloro->process_type batch Batch Processing (Traditional, Simpler Setup) process_type->batch Smaller Scale? flow Continuous Flow (Higher Efficiency, Safer) process_type->flow Large Scale? optimization Process Optimization & Validation batch->optimization flow->optimization final Final Manufacturing Process optimization->final

Caption: Decision workflow for scale-up synthesis.

Conclusion and Recommendations

The choice between this compound and its chloro-analog is a classic process chemistry trade-off between reactivity and cost.

  • For early-stage clinical manufacturing or when reaction time is the primary constraint , the higher reactivity of the bromo derivative may justify its increased cost by simplifying the process and potentially improving yield.

  • For large-scale, commercial manufacturing , the significant cost savings offered by the chloro derivative make it the more attractive option. The lower reactivity can be overcome through process optimization, such as catalysis or adjustment of reaction conditions.

Ultimately, the most cost-effective solution may lie in re-evaluating the entire synthetic strategy. The adoption of modern manufacturing technologies like continuous flow chemistry can offer substantial improvements in safety, efficiency, and cost, potentially dwarfing the savings from simply switching a single reagent.[6][7][8] It is imperative for drug development professionals to conduct a thorough process hazard analysis (PHA) and a detailed economic evaluation before committing to a specific synthetic route for scale-up.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide
Reactant of Route 2
Reactant of Route 2
1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.